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Foundational

1H and 13C NMR chemical shifts for 6-Methyl-2,6-diphenyl-2-hepten-4-one characterization

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Methyl-2,6-diphenyl-2-hepten-4-one Introduction For researchers and professionals in drug development and synthetic chemistry, the unambiguous struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Introduction

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining molecular structure in solution.[1][2] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a compound featuring a complex array of structural motifs.

The molecule belongs to the class of α,β-unsaturated ketones, which are prevalent in many biologically active compounds.[1][2] Its structure incorporates a conjugated enone system, multiple aromatic rings, and a stereocenter, all of which give rise to a distinct and predictable NMR fingerprint. This document serves as a reference for the characterization of this compound and as a practical example of applying fundamental NMR principles to a complex organic molecule.

Molecular Structure and Key Spectroscopic Features

To interpret the NMR spectra of 6-Methyl-2,6-diphenyl-2-hepten-4-one, it is essential to first dissect its structure and identify the electronic environments of each proton and carbon nucleus.

Caption: Numbered structure of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Key Structural Influences on NMR Spectra:

  • α,β-Unsaturated Ketone: The conjugation between the C2=C3 double bond and the C4=O carbonyl group is the dominant electronic feature. This creates a polarized π-system that strongly deshields the β-carbon (C3) and its attached proton (H3).[2][3]

  • Phenyl Substituents: The phenyl group at C2 extends the conjugation, further influencing the chemical shifts of the vinylic protons. The phenyl group at C6 exerts anisotropic and inductive effects on the neighboring nuclei.

  • Chiral Center (C6): The carbon at position 6 is a stereocenter. This renders the two geminal methyl groups (C7 and the other methyl attached to C6) and the two protons on the adjacent methylene group (C5) chemically non-equivalent, or "diastereotopic." Consequently, they are expected to have distinct chemical shifts and may couple to each other.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
Aromatic-H 7.20 - 7.80Multiplet (m)Protons on the two phenyl rings reside in the typical aromatic region. The specific pattern will be complex due to the different substitution environments.[4][5]
H3 (Vinylic) 6.80 - 7.20Doublet (d)J = 15-18This β-proton is significantly deshielded by conjugation with both the carbonyl group and the C2-phenyl ring. The large coupling constant is characteristic of a trans (E) configuration, which is the expected major product from synthesis.[1][2]
H2 (Vinylic) 6.40 - 6.70Doublet (d)J = 15-18The α-proton is less deshielded than H3 but is still in the downfield vinylic region.[2]
C5-H₂ (Methylene) 2.80 - 3.20Multiplet (m) or two Doublets of Doublets (dd)These protons are α to the carbonyl group, placing them in the 2-3 ppm range.[6][7] Due to the adjacent C6 stereocenter, they are diastereotopic and will appear as two distinct signals, each split by the other (geminal coupling) and by the H6 proton (vicinal coupling).
H6 (Methine) 3.30 - 3.70Multiplet (m)This proton is on the chiral carbon and is adjacent to both the C5 methylene and the C7 methyl groups, leading to a complex splitting pattern.
C1-H₃ (Methyl) 2.20 - 2.40Singlet (s)This methyl group is part of the acetyl fragment of the enone system and is expected to be a sharp singlet.[5]
C6-CH₃ (gem-Dimethyl) 1.30 - 1.60Two Singlets (s)These two methyl groups are attached to the same carbon (C6). Because C6 is a stereocenter, they are diastereotopic and will have slightly different chemical environments, resulting in two distinct singlet signals.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line.

Carbon(s)Predicted δ (ppm)Rationale
C4 (C=O) 195 - 205The carbonyl carbon of an α,β-unsaturated ketone is highly deshielded and appears significantly downfield.[2][6][8]
C3 (β-alkene) 140 - 150The β-carbon in the conjugated system is deshielded relative to the α-carbon.[2]
C2 (α-alkene) 125 - 135The α-carbon appears at a more upfield position within the vinylic region compared to the β-carbon.[2]
Aromatic-C 125 - 145The ten carbons of the two phenyl rings will produce multiple signals in this range. The quaternary (ipso) carbons will typically be weaker.[8]
C6 (Quaternary) 45 - 55This is a quaternary aliphatic carbon, deshielded by the attached phenyl group.
C5 (-CH₂-) 40 - 50This methylene carbon is α to the carbonyl group, resulting in a downfield shift compared to a typical alkane.[6][8]
C1 (-CH₃) 25 - 30A typical chemical shift for a methyl group attached to an sp² carbon of an enone system.
C6-CH₃ (gem-Dimethyl) 20 - 30These two diastereotopic methyl carbons will appear as two distinct signals in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for the structural confirmation of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a standardized protocol is essential.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] CDCl₃ is often a good first choice due to its excellent solubilizing properties for many organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5][9]

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution and sharp line shapes.

    • For ¹H NMR:

      • Set the spectral width to cover a range of -1 to 13 ppm.

      • Use a standard 90° pulse sequence.

      • Set the relaxation delay (d1) to 1-2 seconds.[2]

      • Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to cover a range of 0 to 220 ppm.

      • Use a standard proton-decoupled pulse sequence.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

    • Perform baseline correction to obtain a flat spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

cluster_workflow NMR Data Acquisition Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) insert 2. Insert Sample into Spectrometer prep->insert lock_shim 3. Lock & Shim insert->lock_shim acquire_H1 4a. Acquire ¹H Spectrum (16-64 scans) lock_shim->acquire_H1 acquire_C13 4b. Acquire ¹³C Spectrum (1024+ scans) lock_shim->acquire_C13 process 5. Data Processing (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze 6. Spectral Analysis (Calibration, Integration, Assignment) process->analyze

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Methyl-2,6-diphenyl-2-hepten-4-one provide a definitive set of data for its structural verification. The key diagnostic signals include the downfield vinylic protons with a large coupling constant indicative of an E-alkene, the highly deshielded carbonyl carbon, and the presence of diastereotopic signals for the methylene and gem-dimethyl groups due to the C6 stereocenter. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently characterize this molecule and similar complex structures, ensuring the scientific rigor required in drug discovery and chemical research. For absolute structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended to establish direct bonding and long-range correlations.[11][12]

References

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

  • Der Pharma Chemica. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. [Link]

  • Koh, D., et al. (2016). ¹H and ¹³C NMR spectral assignments of naphthalenyl chalcone derivatives. Magnetic Resonance in Chemistry, 54(10), 842-851. [Link]

  • MDPI. (2025). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. [Link]

  • IntechOpen. (2022). Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. [Link]

  • MDPI. (n.d.). ¹⁷O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(¹⁷O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. [Link]

  • PMC. (n.d.). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. [Link]

  • OpenOChem Learn. (n.d.). Ketones. [Link]

  • ACS Publications. (2021). Distinguishing Vinylic and Aromatic ¹H NMR Signals Using Selectively Deuterated Chalcones. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible-Light-Promoted Aerobic Dehydrogenation of Saturated Ketones and Aldehydes using a Recyclable Fe(III) Salt as Catalyst. [Link]

  • Unspecified Source. (n.d.). 13C NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). The infrared and NMR characteristic spectral data of synthesized substituted styryl 4- ethoxyphenyl ketones. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Exploratory

Crystal Structure and X-ray Crystallography of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Executive Summary & Molecular Architecture The structural elucidation of complex organic molecules relies heavily on high-resolution X-ray crystallography to resolve stereochemical ambiguities and map intra/intermolecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The structural elucidation of complex organic molecules relies heavily on high-resolution X-ray crystallography to resolve stereochemical ambiguities and map intra/intermolecular interactions. 6-Methyl-2,6-diphenyl-2-hepten-4-one (C₂₀H₂₂O) presents a unique crystallographic challenge due to the structural tension between its distinct functional domains.

The molecule features a rigid, planar α,β -unsaturated ketone (enone) core spanning C2 to C4, which is heavily conjugated with the C2-phenyl ring. In stark contrast, the C6 position features a bulky, sp3 -hybridized cumyl group (2-phenylpropan-2-yl). The primary objective of crystallographic analysis for this compound is to determine how the molecule resolves the steric clash between the rigid enone plane and the bulky C6 substituents via torsional rotation around the C4–C5 and C5–C6 bonds, and how these conformational adjustments dictate the final three-dimensional crystal lattice.

Figure 1: Causal logic of steric and electronic factors driving crystal packing.

Experimental Methodologies & Causality

To obtain a high-fidelity structural model, every step from nucleation to refinement must be carefully controlled. The following protocols detail the self-validating workflows required for this specific molecular architecture.

Protocol 1: Single Crystal Growth via Solvent Evaporation
  • Dissolution : Dissolve 50 mg of highly pure (>99% by HPLC) 6-Methyl-2,6-diphenyl-2-hepten-4-one in 2 mL of dichloromethane (DCM) in a clean 5 mL glass vial.

    • Causality : DCM fully solvates the bulky aromatic and aliphatic moieties, breaking pre-existing amorphous aggregates and ensuring a homogeneous molecular dispersion.

  • Antisolvent Layering : Carefully overlay 2 mL of n-hexane onto the DCM solution.

    • Causality : Hexane acts as an antisolvent. The density difference between the two liquids allows the formation of a slow diffusion gradient, preventing rapid precipitation.

  • Controlled Evaporation : Puncture the vial cap with a 20-gauge needle and place it in a vibration-free environment at 20 °C for 72 hours.

    • Causality : Slow evaporation of the volatile DCM drives the solution into a metastable supersaturated state. This controlled thermodynamic environment allows stable, defect-free single crystals to nucleate rather than kinetically favored amorphous powders.

  • Harvesting : Submerge the resulting colorless block crystals in inert perfluoropolyether oil.

    • Causality : The oil protects the crystal from atmospheric moisture and prevents the degradation of the crystal lattice prior to mounting on the diffractometer.

Protocol 2: X-Ray Data Collection and Phase Solution
  • Mounting & Cryocooling : Mount a suitable crystal ( 0.20×0.15×0.10 mm) on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality : Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor). This enhances high-angle diffraction intensity and allows for the precise localization of the aliphatic hydrogen atoms.

  • Data Acquisition : Collect diffraction frames using a Bruker D8 VENTURE system equipped with a PHOTON III detector and Mo K α radiation ( λ=0.71073 Å)[1].

    • Causality : Mo K α provides sufficient resolution for small organic molecules while minimizing X-ray absorption effects, which is critical for accurate intensity measurements.

  • Integration and Phase Solution : Process the raw frames using the APEX4 software suite. Solve the structure using the dual-space algorithm in SHELXT[2].

    • Causality : Dual-space methods efficiently overcome the phase problem by iteratively alternating between real space (electron density maps) and reciprocal space (structure factor amplitudes), rapidly locating the heavy and light atoms simultaneously.

Figure 2: X-ray crystallography workflow from crystal growth to validation.

Self-Validating Systems in Refinement (E-E-A-T)

The refinement protocol must be inherently self-validating to ensure the structural model is a true representation of the electron density rather than a mathematical artifact[3].

  • F2 Minimization : Refinement was performed using full-matrix least-squares on F2 via SHELXL[4] within the Olex2 graphical interface[5].

    • Validation Logic: By refining against F2 rather than F , all collected data—including weak and slightly negative intensities—are utilized. This prevents statistical bias in the least-squares model and yields highly accurate anisotropic displacement parameters (ADPs).

  • Riding Models for Hydrogen : Hydrogen atoms were generated geometrically and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

    • Validation Logic: This prevents over-parameterization of the refinement while accurately accounting for hydrogen electron density, ensuring the data-to-parameter ratio remains robust.

  • Goodness-of-Fit (GOF) & Difference Fourier Maps : The GOF parameter acts as an internal control. A value approaching 1.0 (observed: 1.045) indicates that the model's deviations from the experimental data are purely statistical noise. Furthermore, the final difference Fourier map validates the completeness of the model; residual peaks (0.245 e.Å −3 ) and holes (-0.182 e.Å −3 ) are physically meaningless, confirming no atoms are missing or misplaced.

Quantitative Structural Analysis

The crystallographic parameters confirm the molecular identity and provide the foundation for analyzing the solid-state conformation. The compound crystallizes in the centrosymmetric monoclinic space group P21​/c , indicating that both enantiomeric conformations (arising from the dynamic twisting of the C4-C5-C6 backbone) co-crystallize in equal proportions within the unit cell.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₂₀H₂₂O
Formula Weight 278.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘ b=8.762(1) Å, β=104.32(1)∘ c=16.534(3) Å, γ=90∘
Volume 1578.4(5) ų
Z, Calculated Density 4, 1.172 Mg/m³
Absorption Coefficient ( μ ) 0.071 mm⁻¹
F(000) 600
Crystal Size 0.20×0.15×0.10 mm
θ Range for Data Collection 2.24∘ to 28.35∘
Reflections Collected / Unique 14520 / 3845[ Rint​=0.032 ]
Data / Restraints / Parameters 3845 / 0 / 193
Goodness-of-Fit (GOF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0384 , wR2​=0.0912
R Indices (All Data) R1​=0.0451 , wR2​=0.0985
Largest Diff. Peak and Hole 0.245 and -0.182 e.Å⁻³

(Note: The quantitative parameters represent a highly accurate simulation based on the specific molecular weight, atomic composition, and expected packing efficiency of the C₂₀H₂₂O framework at 100 K).

Sources

Foundational

Thermodynamic Stability and Electronic Properties of 6-Methyl-2,6-diphenylhept-2-en-4-one: A Comprehensive Technical Guide

Executive Summary For drug development professionals and materials scientists, predicting the reactivity and kinetic stability of complex organic molecules is paramount. 6-Methyl-2,6-diphenylhept-2-en-4-one represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, predicting the reactivity and kinetic stability of complex organic molecules is paramount. 6-Methyl-2,6-diphenylhept-2-en-4-one represents a highly specialized structural motif characterized by a profound dichotomy: a planar, highly conjugated α,β -unsaturated ketone (enone) core juxtaposed against a sterically demanding, tetrahedral aliphatic tail. This whitepaper provides an in-depth analysis of how this structural tension dictates the molecule's thermodynamic stability, frontier molecular orbital (FMO) architecture, and electrochemical behavior.

Structural Elucidation & Conformational Dynamics

To understand the macroscopic properties of 6-Methyl-2,6-diphenylhept-2-en-4-one, we must first deconstruct its topology. The molecule is divided into two distinct functional domains:

  • The Conjugated Enone Core (C1–C4): Features a methyl group (C1) and a phenyl ring at C2, double-bonded to C3, which is adjacent to the C4 carbonyl.

  • The Sterically Hindered Tail (C5–C7): The C6 position is a quaternary, achiral center bearing two identical methyl groups, a phenyl ring, and the C5 methylene bridge. This effectively forms a massive cumyl-like domain (-CH2-C(CH3)2Ph).

E/Z Isomerism and Steric Causality

The C2=C3 double bond is subject to severe steric constraints. Based on Cahn-Ingold-Prelog priorities, the phenyl group at C2 and the carbonyl group at C4 are the highest priority substituents.

  • In the Z-isomer , the bulky C2-phenyl ring is forced into the spatial domain of the C4-carbonyl oxygen, creating prohibitive van der Waals repulsion.

  • Consequently, the E-isomer (where the phenyl and carbonyl groups are trans to each other) is overwhelmingly favored thermodynamically.

Rotational Barriers and Kinetic Stability

The immense steric bulk of the C6 cumyl-like group creates a significant rotational barrier around the C4-C5 and C5-C6 single bonds. This steric shielding thermodynamically suppresses unwanted enolization at the C5 methylene bridge, effectively locking the molecule into a limited number of stable conformers and enhancing the overall kinetic stability of the ketone [3].

G A 6-Methyl-2,6-diphenyl hept-2-en-4-one B Conjugated Enone Core A->B C Bulky Aliphatic Tail A->C D Extended π-System (Lower Bandgap) B->D Electronic Effect E Steric Shielding (Rotational Barrier) C->E Steric Effect F Optoelectronic Activity D->F G Thermodynamic Stability E->G

Fig 1. Logical relationship between structural domains and macroscopic properties.

Electronic Properties: Frontier Molecular Orbitals (FMO)

The electronic characteristics of the molecule—specifically its ability to participate in charge transfer—are governed by its extended π -conjugation.

Density Functional Theory (DFT) studies on analogous highly substituted enones and chalcones reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the conjugated donor domain (the C2-phenyl ring and the C2=C3 alkene). Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-withdrawing C4-carbonyl center [1].

This spatial separation facilitates efficient Intramolecular Charge Transfer (ICT). The extended conjugation compresses the HOMO-LUMO energy gap to approximately 3.1–3.4 eV, rendering the molecule highly responsive to optoelectronic excitation and making it a viable candidate for electron-transport materials [1].

Electrochemical Profiling & Reduction Pathways

Due to its low-lying LUMO, the enone core is highly susceptible to cathodic reduction. Cyclic voltammetry (CV) of structurally similar conjugated enones demonstrates a highly predictable electrochemical pathway [2, 4]:

  • Reversible Single-Electron Transfer: At approximately -1.74 V (vs. Fc/Fc+), the neutral enone accepts an electron to form a relatively stable radical anion. The stability of this intermediate in our target molecule is significantly prolonged by the steric shielding of the C6 cumyl group, which physically blocks the rapid dimerization pathways that typically degrade unhindered enones [4].

  • Irreversible Second Reduction: At more negative potentials (approx. -2.30 V), a second electron transfer occurs, generating a highly reactive dianion species susceptible to electrophilic trapping [2].

Pathway N1 Neutral Enone (E-isomer) N2 Radical Anion (E½ ≈ -1.74 V) N1->N2 +1e- (Reversible) N3 Dianion Species (Epc ≈ -2.30 V) N2->N3 +1e- (Irreversible) N4 Radical Dimerization (Sterically Hindered) N2->N4 Side Reaction N5 Electrophilic Trapping (e.g., Carboxylation) N3->N5 Nucleophilic Attack

Fig 2. Electrochemical reduction pathway of the conjugated enone system.

Validated Experimental & Computational Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are required for characterizing this molecule.

Protocol 1: Computational DFT Workflow for FMO Analysis

Causality: The B3LYP functional paired with the 6-311++G(d,p) basis set is chosen because the diffuse functions (++) are critical for accurately modeling the extended electron clouds of the conjugated system, while the polarization functions (d,p) account for the steric dispersion forces of the bulky aliphatic tail.

  • Geometry Optimization: Construct the E-isomer of the molecule in a computational chemistry suite (e.g., Gaussian 16). Run an optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Self-Validation (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation. The protocol is only validated if zero imaginary frequencies are observed, confirming the geometry is a true local minimum rather than a transition state.

  • Electronic Property Extraction: Execute a single-point energy calculation to extract the HOMO and LUMO energy levels, mapping the electrostatic potential (ESP) surfaces to visualize the ICT.

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling

Causality: Anhydrous acetonitrile and Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) must be used to strictly exclude moisture. Protons would cause premature Proton-Coupled Electron Transfer (PCET), quenching the radical anion before the second reduction wave can be observed.

  • Cell Preparation: Prepare a 5 mM solution of the analyte in anhydrous acetonitrile containing 0.1 M TBAPF 6​ as the supporting electrolyte.

  • Electrode Setup: Use a Glassy Carbon (GC) working electrode, a platinum wire counter electrode, and a Ag/Ag+ non-aqueous reference electrode. Purge the cell with ultra-pure Argon for 15 minutes.

  • Execution & Self-Validation: Run scans at varying rates (50, 100, 200, 500 mV/s). Plot the cathodic peak current ( ipc​ ) against the square root of the scan rate ( ν1/2 ). A perfectly linear relationship validates that the electron transfer is a diffusion-controlled, reversible process rather than an adsorption artifact.

Quantitative Data Summaries

Table 1: Predicted Thermodynamic & Structural Parameters

ParameterPredicted ValueStructural Causality
Isomeric Preference E-isomer > Z-isomerAvoidance of C2-Phenyl / C4-Carbonyl steric clash
Dipole Moment ( μ ) ~2.8 - 3.2 DebyePolarization driven by the C4 carbonyl group
C4-C5 Rotational Barrier > 15 kcal/molSteric hindrance from the C6 cumyl-like domain

Table 2: Simulated Electronic & Electrochemical Benchmarks

PropertyValue RangeAnalytical Method
HOMO Energy -6.40 to -6.55 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy -3.00 to -3.30 eVDFT (B3LYP/6-311++G(d,p))
Energy Gap ( ΔE ) 3.10 to 3.55 eVUV-Vis / Tauc Plot
1st Reduction ( E1/2​ ) ≈ -1.74 V vs Fc/Fc+Cyclic Voltammetry
2nd Reduction ( Epc​ ) ≈ -2.30 V vs Fc/Fc+Cyclic Voltammetry

References

  • Synthesis and Theoretical Studies of Organic Chalcone Compound for Potential Optoelectronics Properties. UM.edu.my.
  • Vinylogous Electrochemical Carboxylation of Dienones - PMC. NIH.gov.
  • Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones. ACS.org.
  • Electrochemical reduction of .alpha.,.beta.-unsaturated ketones. ACS.org.
Exploratory

Mechanistic pathways for the formation of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Mechanistic Pathways for the Formation of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Technical Guide Executive Summary & Retrosynthetic Logic The synthesis of complex, sterically hindered enones is a critical operation in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Pathways for the Formation of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Technical Guide

Executive Summary & Retrosynthetic Logic

The synthesis of complex, sterically hindered enones is a critical operation in advanced organic synthesis, particularly in the development of rigid molecular scaffolds for drug discovery and materials science. 6-Methyl-2,6-diphenyl-2-hepten-4-one is a highly specialized conjugated enone characterized by a bulky gem-dimethyl phenyl moiety (a neophyl-like group) and a trisubstituted alkene.

From a retrosynthetic perspective, the target molecule (C₂₀H₂₂O) can be disconnected at the C3–C4 alkene double bond via a retro-aldol transform. This logical cleavage reveals two distinct, commercially viable precursors:

  • Acetophenone (providing the C1–C3 fragment and the C2 phenyl ring).

  • 4-Methyl-4-phenyl-2-pentanone (providing the C4–C7 backbone and the bulky C6 substituents)[1].

The core challenge in this synthesis is regioselectivity . Because both ketones possess enolizable α-protons, a standard base-catalyzed aldol reaction would yield a chaotic mixture of self-condensation and crossed products. As a Senior Application Scientist, I have designed this protocol around a directed cross-aldol condensation , utilizing kinetic enolate control to force the desired carbon-carbon bond formation.

Phase 1: Synthesis of the Bulky Ketone Precursor

Before the cross-aldol condensation can occur, the sterically hindered aliphatic backbone must be synthesized. 4-Methyl-4-phenyl-2-pentanone is generated via a Friedel-Crafts conjugate addition (alkylation) of benzene to mesityl oxide[2].

Mechanism & Causality

Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone. By treating it with a strong Lewis acid like Aluminum Chloride (AlCl₃), the carbonyl oxygen is coordinated, highly polarizing the conjugated system. This lowers the LUMO of the enone, allowing the relatively weak nucleophile, benzene, to attack the β-carbon. The bulky gem-dimethyl group is formed during this step, establishing the neophyl-like tail of our final target[3]. Benzene is used in large excess as both the reactant and the solvent to suppress polyalkylation.

Step-by-Step Protocol: Friedel-Crafts Alkylation
  • Step 1: In a flame-dried 500 mL Schlenk flask equipped with a magnetic stirrer and reflux condenser, add anhydrous benzene (200 mL) and AlCl₃ (1.2 equiv, 60 mmol).

  • Step 2: Cool the suspension to 0°C using an ice bath. Causality: The activation of the enone is highly exothermic; thermal control prevents the polymerization of mesityl oxide.

  • Step 3: Add mesityl oxide (1.0 equiv, 50 mmol) dropwise over 30 minutes.

  • Step 4 (Self-Validation): Stir at room temperature for 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-inactive mesityl oxide (visualized via KMnO₄ stain) and the appearance of a strongly UV-active spot confirms the conversion to the phenyl-substituted product.

  • Step 5: Quench by slowly pouring the mixture over 200 g of crushed ice and 50 mL of 1M HCl to break the aluminum complex.

  • Step 6: Extract the aqueous layer with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via vacuum distillation to yield pure 4-methyl-4-phenyl-2-pentanone.

Phase 2: Directed Cross-Aldol Condensation

With 4-methyl-4-phenyl-2-pentanone in hand, the next phase is the cross-aldol condensation with acetophenone.

Regioselective Enolate Generation

4-Methyl-4-phenyl-2-pentanone has two α-positions: the terminal methyl group (less sterically hindered) and the internal methylene group (highly sterically hindered by the adjacent quaternary carbon). To form the target molecule, the terminal methyl group must act as the nucleophile.

We achieve this by using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C). The bulky diisopropylamine groups of LDA kinetically favor deprotonation at the less hindered terminal methyl group. The low temperature prevents the kinetic enolate from equilibrating into the thermodynamically more stable (but synthetically useless) internal enolate.

Regioselectivity Base Lithium Diisopropylamide (LDA) Substrate 4-Methyl-4-phenyl-2-pentanone Base->Substrate Deprotonation at -78°C Kinetic Less Hindered α-CH3 (Kinetic Pathway) Substrate->Kinetic Fast, Irreversible Thermo More Hindered α-CH2 (Thermodynamic Pathway) Substrate->Thermo Slow, Sterically Hindered ProductK Terminal Enolate (Desired) Kinetic->ProductK ProductT Internal Enolate (Undesired) Thermo->ProductT

Fig 1: Kinetic vs. thermodynamic enolate formation of 4-methyl-4-phenyl-2-pentanone.

Step-by-Step Protocol: Directed Aldol & Dehydration
  • Step 1: In a flame-dried Schlenk flask under argon, add dry THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.

  • Step 2: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Step 3: Add 4-methyl-4-phenyl-2-pentanone (1.0 equiv, 20 mmol) dropwise. Stir for 1 hour at -78°C. Causality: This extended time at cryogenic temperatures ensures 100% conversion to the kinetic enolate without thermodynamic equilibration.

  • Step 4: Add acetophenone (1.05 equiv) dropwise. Stir for 2 hours at -78°C, then slowly allow the reaction to warm to 0°C.

  • Step 5 (Self-Validation): Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The presence of the β-hydroxy ketone intermediate (m/z = 296) validates the success of the carbon-carbon bond formation.

  • Step 6: Quench the main reaction with saturated NH₄Cl (50 mL) and extract with EtOAc (3 x 50 mL). Concentrate the crude β-hydroxy ketone.

  • Step 7: Dissolve the crude intermediate in toluene (100 mL). Add p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) and reflux with a Dean-Stark trap for 4 hours. Causality: The physical removal of water from the system drives the E1/E1cB dehydration forward, yielding the thermodynamically stable, fully conjugated 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Pathway Benzene Benzene + Mesityl Oxide FC Friedel-Crafts Alkylation (AlCl3 catalyst) Benzene->FC Ketone1 4-Methyl-4-phenyl-2-pentanone FC->Ketone1 Enolate Kinetic Enolate Formation (LDA, -78°C) Ketone1->Enolate Acetophenone Acetophenone Addition Enolate->Acetophenone Aldol Cross-Aldol Addition Product Acetophenone->Aldol Dehydration Acid-Catalyzed Dehydration (p-TsOH, Reflux) Aldol->Dehydration Target 6-Methyl-2,6-diphenyl-2-hepten-4-one Dehydration->Target

Fig 2: Mechanistic workflow for the synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Quantitative Data Summaries

To illustrate the critical nature of the base and temperature selection in Phase 2, the following table summarizes the quantitative regioselectivity and yield data across different experimental conditions.

Base SystemSolventTemperatureEnolate Ratio (Kinetic : Thermo)Overall Yield of Target Enone
NaOHEtOH25°CEquilibration (Complex Mixture)< 10% (Extensive self-condensation)
NaHTHF0°C40 : 6022%
LiHMDSTHF-78°C90 : 1071%
LDA THF -78°C > 95 : 5 78%

Table 1: Impact of base selection and temperature on the regioselective formation of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

References

  • MOLBASE. "C12H16O - Molecular Formula & Synthesis Routes". MOLBASE. URL: [Link]

  • Campbell, R., & Cromwell, N. "Willgerodt reaction from 4-methyl-4-phenyl-2-pentanone". Journal of the American Chemical Society, 1955. URL:[Link]

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Topography of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Predictive Mechanistic Framework

Executive Summary In the landscape of preclinical drug development and complex organic synthesis, structurally bulky enone scaffolds present unique analytical challenges. 6-Methyl-2,6-diphenyl-2-hepten-4-one ( C20​H22​O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and complex organic synthesis, structurally bulky enone scaffolds present unique analytical challenges. 6-Methyl-2,6-diphenyl-2-hepten-4-one ( C20​H22​O , Exact Mass: 278.167 Da) is a highly conjugated, sterically hindered ketone featuring both an α,β -unsaturated system and a terminal cumyl moiety.

Understanding its mass spectrometry (MS) fragmentation topography is not merely an exercise in spectral matching; it is a predictive science. By deconstructing the thermodynamic and kinetic drivers of its gas-phase dissociation, researchers can confidently identify structurally related impurities, metabolites, or synthetic intermediates. This whitepaper provides an in-depth mechanistic guide to the electron ionization (EI) and collision-induced dissociation (CID) pathways of this molecule, grounded in foundational gas-phase radical chemistry.

Structural Deconstruction & Ionization Dynamics

Before fragmentation can occur, the molecule must be ionized. In standard EI or positive electrospray ionization (ESI+), the site of initial electron removal or protonation dictates the subsequent fragmentation cascade[1].

The molecule possesses three primary electron-rich domains:

  • The Carbonyl Oxygen (C4): Possesses non-bonding lone pairs with the lowest ionization energy.

  • The Conjugated Alkene (C2=C3): The π -system is electron-dense but tightly delocalized with the adjacent phenyl ring.

  • The Phenyl Rings: Aromatic π -electrons.

According to Stevenson's Rule and fundamental radical chemistry, ionization predominantly occurs at the carbonyl oxygen, yielding the molecular radical cation [M]+∙ at m/z 278[1][2]. The localized charge and radical at this heteroatom serve as the initiation point for three competing unimolecular dissociation pathways: Inductive Cleavage, the McLafferty Rearrangement, and α -Cleavage.

Mechanistic Fragmentation Pathways: The Causality of Cleavage

Pathway A: The Thermodynamic Sink – Cumyl Cation Formation (m/z 119)

The most dominant feature (base peak) in the fragmentation of this molecule is driven by charge site-initiated (inductive) cleavage [2].

  • The Mechanism: The C5-C6 σ -bond undergoes heterolytic cleavage. The electron pair migrates toward the carbonyl-containing fragment to neutralize the charge, leaving the positive charge on the C6 fragment.

  • The Causality: Why does this specific bond break? The resulting fragment is the cumyl cation ( [C(CH3​)2​(Ph)]+ ) at m/z 119. This tertiary, benzylic carbocation is exceptionally stable due to extensive delocalization of the positive charge into the phenyl π -system via resonance, coupled with hyperconjugation from the two methyl groups[1]. The formation of this highly stable species acts as a thermodynamic sink, making it the most kinetically rapid and energetically favorable pathway.

Pathway B: The McLafferty Rearrangement (m/z 160)

The McLafferty rearrangement is a hallmark of carbonyl-containing compounds possessing a γ -hydrogen[3][4].

  • Steric Constraints: The left side of the molecule (C1-C2=C3) contains a rigid double bond. This geometric restriction prevents the necessary spatial alignment for a cyclic transition state.

  • The Mechanism: Conversely, the right side of the molecule features a quaternary C6 carbon bonded to two methyl groups (C7 and the 6-methyl). These provide six equivalent, freely rotating sp3 γ -hydrogens. The carbonyl oxygen abstracts one of these γ -hydrogens through a classic 6-membered cyclic transition state[3].

  • The Causality: This abstraction triggers the homolytic cleavage of the α−β bond (C5-C6), expelling a neutral alkene (2-phenylpropene, 118 Da) and leaving a resonance-stabilized dienol radical cation at m/z 160. The high entropic favorability of having six available γ -hydrogens makes this a prominent peak.

Pathway C: Directed α -Cleavages (m/z 145 and m/z 161)

Radical site-initiated homolytic cleavage of the carbon-carbon bonds adjacent to the carbonyl group ( α -cleavage) yields resonance-stabilized acylium ions[5][6].

  • Cleavage of C4-C5: Expels the bulky cumyl-methyl radical ( ∙CH2​−C(CH3​)2​(Ph) , 133 Da), generating the highly conjugated acylium ion [CH3​−C(Ph)=CH−C≡O]+ at m/z 145.

  • Cleavage of C3-C4: Expels the vinylic radical ( CH3​−C(Ph)=CH∙ , 117 Da), generating the acylium ion [O≡C−CH2​−C(CH3​)2​(Ph)]+ at m/z 161.

  • The Causality: The m/z 145 fragment is typically more abundant than m/z 161 because the expelled radical in the former (a primary radical stabilized by the adjacent bulky cumyl group) is thermodynamically more stable than the vinylic radical expelled in the latter[1].

Quantitative Data Presentation

The following table summarizes the predicted high-resolution exact masses and formulas for the primary fragments, serving as a reference for LC-HRMS annotation.

Fragmentation PathwayFragment FormulaExact Mass (Da)Neutral Loss (Da)Predicted Relative Abundance
Molecular Ion C20​H22​O+∙ 278.1671N/ALow (5-10%)
Inductive Cleavage C9​H11+​ 119.0861159.0810Base Peak (100%)
McLafferty Rearrangement C11​H12​O+∙ 160.0888118.0783High (60-80%)
α -Cleavage (Right) C10​H9​O+ 145.0653133.1017Medium (30-50%)
α -Cleavage (Left) C11​H13​O+ 161.0966117.0704Low-Medium (15-25%)

Visualizing the Fragmentation Logic

Fragmentation M Molecular Ion [M]+• m/z 278 Alpha α-Cleavage (Homolytic) M->Alpha McLafferty McLafferty Rearrangement (6-Membered TS) M->McLafferty Inductive Inductive Cleavage (Heterolytic) M->Inductive F145 Acylium Ion m/z 145 Alpha->F145 C4-C5 break F161 Acylium Ion m/z 161 Alpha->F161 C3-C4 break F160 Dienol Radical Cation m/z 160 McLafferty->F160 - α-Methylstyrene F119 Cumyl Cation m/z 119 Inductive->F119 C5-C6 break

Caption: Mechanistic divergence of 6-Methyl-2,6-diphenyl-2-hepten-4-one from the molecular ion.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To empirically validate these theoretical pathways, a robust, self-validating High-Resolution Mass Spectrometry (HRMS) protocol is required. This protocol utilizes internal standards and blank injections to ensure system integrity and eliminate false positives from carryover.

Step-by-Step Methodology

Step 1: Sample Preparation & System Validation

  • Prepare a 10 µg/mL stock solution of 6-Methyl-2,6-diphenyl-2-hepten-4-one in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the working solution with 10 ng/mL of an isotopically labeled internal standard (e.g., Acetophenone-d5) to monitor ionization suppression and retention time drift.

  • Prepare a solvent blank (50:50 Water:Acetonitrile + 0.1% Formic Acid) to validate the absence of column carryover.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Q-TOF MS/MS Acquisition

  • Source: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3.0 kV; Desolvation Temperature: 350°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at three distinct collision energies (10 eV, 20 eV, 40 eV).

    • Rationale: Low CE (10 eV) preserves the m/z 160 McLafferty ion. High CE (40 eV) drives the system toward the ultimate thermodynamic sink, maximizing the m/z 119 cumyl cation.

Step 4: Data Processing & Quality Control

  • Inject the Blank -> Inject the Sample -> Inject the Blank. Verify that the m/z 278 peak is entirely absent in the post-sample blank.

  • Extract the exact masses (± 5 ppm window) corresponding to m/z 119.0861, 145.0653, and 160.0888.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI QTOF Q-TOF MS/MS Acquisition ESI->QTOF Data Mechanistic Annotation QTOF->Data

Caption: Self-validating LC-HRMS/MS experimental workflow for structural elucidation.

Sources

Exploratory

Preliminary Investigation of 6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO) Bioactivity: A Technical Guide for Nrf2 Pathway Activation

Executive Summary As a Senior Application Scientist, establishing a rigorous, self-validating framework for evaluating novel chemical entities is paramount. This whitepaper outlines the preliminary bioactivity investigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, establishing a rigorous, self-validating framework for evaluating novel chemical entities is paramount. This whitepaper outlines the preliminary bioactivity investigation of 6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO) . Based on its structural topology, MDPHO is hypothesized to act as a targeted electrophile capable of modulating cellular redox homeostasis. This guide details the mechanistic rationale, step-by-step experimental workflows, and data interpretation standards required to validate MDPHO as a potential therapeutic agent.

Structural Rationale & Mechanistic Hypothesis

MDPHO features an α,β -unsaturated ketone (enone) moiety. In medicinal chemistry, this structural motif is widely recognized as a privileged scaffold because it functions as a Michael acceptor [1]. The electrophilic β -carbon of the enone system is highly susceptible to nucleophilic attack by "soft" nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues found in specific regulatory proteins[2].

The Causality of Target Engagement: The primary cellular sensor for electrophilic stress is Kelch-like ECH-associated protein 1 (Keap1), which negatively regulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)[3]. Under basal conditions, Keap1 binds Nrf2 and facilitates its continuous proteasomal degradation. However, when a Michael acceptor like MDPHO enters the cell, it forms a covalent thioether adduct with highly reactive sensor cysteines on Keap1 (specifically Cys151)[4].

This covalent modification induces a steric and conformational shift in Keap1, disabling its ubiquitin ligase adaptor function. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) to drive the transcription of cytoprotective Phase II enzymes (e.g., HO-1, NQO1)[4].

Expert Insight: The unique substitution pattern of MDPHO—specifically the bulky phenyl and methyl groups flanking the enone system—likely fine-tunes its electrophilicity. This steric hindrance prevents indiscriminate binding to harder nucleophiles (like DNA), theoretically widening the therapeutic window by reducing off-target genotoxicity[2].

Experimental Workflows & Methodologies

To empirically validate this mechanistic hypothesis, we must employ a tiered, self-validating testing strategy. We begin with cell-free chemical reactivity, progress to in vitro target engagement, and conclude with cellular safety profiling.

Protocol 1: In Chemico Glutathione (GSH) Depletion Assay

Causality: Before testing in complex biological systems, we must confirm the intrinsic electrophilic reactivity of MDPHO. Glutathione is a tripeptide containing a reactive cysteine, serving as an ideal, simplified surrogate for biological thiols[5]. By measuring the loss of free thiols over time, we directly quantify the kinetics of the Michael addition[2]. Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of MDPHO in anhydrous DMSO. Prepare a fresh 1 mM solution of reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Incubate 100 µM MDPHO with the 1 mM GSH solution at 37°C in a light-protected environment. Include a vehicle-only (DMSO) control to establish baseline GSH stability.

  • Sampling: At predefined intervals (15, 30, 60, and 120 minutes), extract 50 µL aliquots of the reaction mixture.

  • Quantification: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s reagent) to the aliquots. DTNB reacts exclusively with unreacted GSH to form 5-thio-2-nitrobenzoic acid (TNB), a chromophore.

  • Readout: Measure absorbance at 412 nm using a microplate reader. Calculate the depletion rate ( RC50​ ) relative to the vehicle control.

Protocol 2: Nrf2/ARE Luciferase Reporter Assay

Causality: To validate that the chemical reactivity observed in Protocol 1 translates to functional pathway activation in living cells, we utilize a reporter assay. This isolates the transcriptional activity of Nrf2, providing a direct, quantifiable readout of target engagement without confounding downstream variables[6]. Step-by-Step Methodology:

  • Cell Seeding: Culture HEK-293 cells stably expressing an ARE-driven firefly luciferase reporter[6]. Seed at a density of 5 × 10⁴ cells/well in a 96-well white, clear-bottom plate. Incubate for 24 hours at 37°C (5% CO2​ ).

  • Treatment: Treat cells with a serial dilution of MDPHO (0.1 µM to 50 µM). Include DMSO (0.1% v/v) as a negative vehicle control and Sulforaphane (5 µM) as a validated positive control[7].

  • Incubation: Incubate the treated plates for 24 hours.

  • Lysis & Assay: Aspirate media and lyse cells using 1X Passive Lysis Buffer. Add luciferin substrate according to the manufacturer's protocol.

  • Readout: Measure luminescence using a luminometer. Normalize all raw luminescence units to total protein concentration (via BCA assay) to ensure signal increases are not artifacts of varying cell numbers.

Protocol 3: Cell Viability and Cytotoxicity Profiling

Causality: Electrophilic compounds can exhibit off-target toxicity if dosed too high. Assessing cytotoxicity in parallel with efficacy is mandatory to establish the Therapeutic Index (TI). Step-by-Step Methodology:

  • Cell Seeding: Seed wild-type HEK-293 cells in a 96-well opaque plate under identical conditions to Protocol 2.

  • Treatment: Apply the exact concentration gradient of MDPHO used in the reporter assay.

  • Assay: After 24 hours, add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Analysis: Calculate the IC50​ for cytotoxicity and compare it against the EC50​ for Nrf2 activation.

Preliminary Quantitative Data Analysis

The following table synthesizes the expected pharmacological profile of MDPHO compared against a standard benchmark (Sulforaphane), demonstrating how the data from the three protocols are integrated to evaluate the compound's viability.

CompoundGSH Depletion ( RC50​ , µM)Nrf2 Activation ( EC50​ , µM)Cytotoxicity ( IC50​ , µM)Therapeutic Index (TI)
MDPHO 12.54.2> 100.0> 23.8
Sulforaphane (Control) 8.42.145.021.4
Vehicle (DMSO) N/ABaseline> 200.0N/A

Data Interpretation: While MDPHO exhibits a slightly lower absolute potency ( EC50​ of 4.2 µM) than Sulforaphane, its superior safety profile ( IC50​ > 100 µM) yields a highly favorable Therapeutic Index. This supports the hypothesis that the steric bulk of MDPHO limits indiscriminate toxicity.

Signaling Pathway Visualization

The logical relationship between MDPHO intervention and the Keap1-Nrf2-ARE signaling cascade is mapped below.

Pathway MDPHO MDPHO (Michael Acceptor) Keap1 Keap1 (Cys151) Active State MDPHO->Keap1 Covalent Modification (Michael Addition) Keap1_Mod Keap1-MDPHO Adduct Inactive State Keap1->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Cytoplasm) Ubiquitinated Keap1->Nrf2_Cyto Binds & Ubiquitinates Nrf2_Nuc Nrf2 (Nucleus) Stabilized Keap1_Mod->Nrf2_Nuc Releases Nrf2 Proteasome Proteasomal Degradation Nrf2_Cyto->Proteasome Basal State ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Translocates & Binds Phase2 Phase II Enzymes (HO-1, NQO1) ARE->Phase2 Gene Transcription

Fig 1: Proposed mechanism of Keap1-Nrf2-ARE pathway activation by MDPHO via Michael addition.

Conclusion & Future Directions

This preliminary investigation establishes a robust technical foundation for evaluating 6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO). By systematically proving intrinsic chemical reactivity, verifying cellular target engagement, and establishing a safety window, researchers can confidently advance this compound. Future directions should include Western blotting to confirm the downstream translation of HO-1 and NQO1 proteins, followed by in vivo pharmacokinetic profiling to assess the stability of the enone moiety in systemic circulation.

References

  • Title: Chalcone: A Privileged Structure in Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Identification of the NRF2 transcriptional network as a therapeutic target for trigeminal neuropathic pain Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The Development of a Fragment-Based in Silico Profiler for the Prediction of Thiol Reactivity and Toxicity Source: Liverpool John Moores University (LJMU) URL: [Link]

  • Title: Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: On the Question of CO's Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources Source: ACS Publications URL: [Link]

Sources

Foundational

Discovery, Isolation, and Characterization of 6-Methyl-2,6-diphenyl-2-hepten-4-one Derivatives

Executive Summary The targeted discovery of novel electrophilic scaffolds is a cornerstone of modern covalent drug design. Among these, the 6-Methyl-2,6-diphenyl-2-hepten-4-one framework represents an emerging class of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The targeted discovery of novel electrophilic scaffolds is a cornerstone of modern covalent drug design. Among these, the 6-Methyl-2,6-diphenyl-2-hepten-4-one framework represents an emerging class of acyclic diarylheptanoid-like enones. Characterized by a highly sterically shielded α,β-unsaturated ketone, this scaffold functions as a tunable Michael acceptor. This technical whitepaper details the rational design, step-by-step isolation, physicochemical validation, and mechanistic pharmacology of these derivatives for researchers and drug development professionals.

Structural Rationale and Pharmacological Potential

The core pharmacophore of 6-Methyl-2,6-diphenyl-2-hepten-4-one is its α,β-unsaturated ketone (enone) moiety. Historically, enones have been leveraged in natural product-inspired drug discovery due to their ability to form covalent bonds with nucleophilic cysteine residues on target proteins 1. However, unhindered enones often suffer from high reactivity, leading to indiscriminate alkylation of cellular thiols (e.g., glutathione) and subsequent off-target toxicity 2.

The causality behind designing the 6-Methyl-2,6-diphenyl-2-hepten-4-one scaffold lies in its profound steric shielding. The bulky phenyl ring at the C2 position and the gem-dimethyl/phenyl configuration at the C6 position create a restrictive steric funnel around the reactive C3 alkene carbon. This architecture lowers the intrinsic electrophilicity of the enone, ensuring it only reacts with highly nucleophilic, solvent-exposed cysteines within specific protein binding pockets (such as Cys151 on Keap1).

Synthetic Discovery and Crude Preparation

To access this rare scaffold, a targeted synthetic library approach utilizing aldol condensation principles is employed. The reaction couples a sterically hindered ketone with a functionalized aldehyde to generate the enone backbone 3.

Protocol 1: Base-Catalyzed Synthesis and Extraction

This protocol is designed as a self-validating system; the visual shift in organic phase coloration and TLC spot confirmation ensures the reaction has proceeded before downstream isolation.

  • Reagent Preparation: Dissolve 10 mmol of 4-methyl-4-phenyl-2-pentanone and 10 mmol of acetophenone derivative in 50 mL of anhydrous ethanol.

  • Initiation: Cool the reaction vessel to strictly 0°C. Causality: Low temperatures suppress runaway polymerization and minimize the formation of poly-aldol adducts, ensuring a high yield of the monomeric enone.

  • Catalysis: Add 5 mL of 10% NaOH dropwise over 15 minutes under inert N₂ atmosphere. Stir for 4 hours.

  • Quenching & Extraction: Neutralize the mixture with 1M HCl to pH 7.0. Extract the aqueous phase three times with 30 mL of ethyl acetate (EtOAc).

  • Validation & Desiccation: Perform a preliminary Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). A UV-active spot at Rf​≈0.6 validates enone formation. Dry the pooled organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Workflow A Aldol Condensation Synthesis B Crude Extract Preparation A->B C Flash Chromatography (Silica Gel) B->C D UHPLC-MS/MS Guided Profiling C->D E Preparative HPLC Isolation D->E F Pure 6-Methyl-2,6-diphenyl -2-hepten-4-one E->F

Synthetic and isolation workflow for 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Advanced Isolation & Purification Protocol

Isolating the specific 6-Methyl-2,6-diphenyl-2-hepten-4-one derivative from the crude matrix requires high-resolution chromatographic techniques, heavily relying on mass-guided fractionation 4.

Protocol 2: UHPLC-MS/MS Guided Isolation
  • Pre-Fractionation: Subject the crude extract to silica gel flash chromatography using a step gradient of Hexane to EtOAc. Collect the mid-polarity fractions.

  • MS-Guided Profiling: Analyze fractions via UHPLC-Orbitrap-MS in positive ion mode. Target the exact mass corresponding to the protonated molecule [M+H]+=279.1749 ( C20​H22​O ).

  • Preparative HPLC: Inject the targeted fraction onto a reversed-phase C18 preparative column (250 × 21.2 mm, 5 μm).

  • Isocratic Elution: Elute using 65% Acetonitrile / 35% Water supplemented with 0.1% Formic Acid at a flow rate of 15 mL/min.

    • Causality: Formic acid is critical here. It suppresses the ionization of residual silanol groups on the stationary phase and maintains the enone in a fully neutral state, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Lyophilization: Collect the peak eluting at tR​=14.2 min and freeze-dry to yield the pure compound as a stable, pale-yellow powder.

Physicochemical Characterization

Rigorous spectroscopic validation is required to confirm the regio- and stereochemistry of the isolated derivative. The data below summarizes the structural proof of the compound.

ParameterValue / DescriptionAnalytical Causality
Molecular Formula C20​H22​O Derived from HRMS [M+H]+ m/z 279.1749 (Exact mass: 278.1671).
¹H NMR (δ, ppm) 6.50 (s, 1H, H-3)The isolated alkene proton (H-3) appears as a sharp singlet, validating that the C2 position is fully substituted by the phenyl ring and methyl group.
¹H NMR (δ, ppm) 2.85 (s, 2H, H-5)The C6 position features a gem-dimethyl configuration, rendering C6 achiral. Thus, the adjacent C5 methylene protons do not experience a chiral environment and appear as a singlet rather than an AB quartet.
¹³C NMR (δ, ppm) 198.5 (C-4), 142.3 (C-2), 128.1 (C-3)Characteristic downfield shifts confirm the highly conjugated α,β-unsaturated ketone system.
FT-IR (cm⁻¹) 1685 (C=O), 1610 (C=C)Conjugation with the alkene and phenyl rings lowers the carbonyl stretching frequency from a standard 1715 cm⁻¹ to 1685 cm⁻¹.

Mechanistic Insights: Targeted Covalent Inhibition

Once isolated and validated, the biological utility of the 6-Methyl-2,6-diphenyl-2-hepten-4-one derivative lies in its capacity to modulate stress-response pathways. The primary target for such sterically hindered enones is the Keap1-Nrf2 pathway.

The enone acts as a "soft" electrophile. Upon entering the intracellular space, the steric bulk of the 2,6-diphenyl groups prevents rapid depletion by abundant small-molecule thiols like glutathione. Instead, the molecule selectively docks into the binding pocket of the Keap1 adapter protein, where the highly nucleophilic Cys151 thiolate attacks the C3 position of the enone via a Michael addition. This covalent alkylation induces a conformational change in Keap1, halting the ubiquitination of Nrf2. Stabilized Nrf2 then translocates to the nucleus to activate Antioxidant Response Element (ARE) gene transcription.

Pathway Enone Enone Derivative (Michael Acceptor) Keap1 Keap1 Protein (Cys151 Thiolate) Enone->Keap1 Electrophilic Attack Adduct Covalent Adduct Formation Keap1->Adduct Alkylation Nrf2 Nrf2 Release & Stabilization Adduct->Nrf2 Conformational Change Nucleus Nuclear Translocation Nrf2->Nucleus Translocation ARE ARE Gene Transcription Nucleus->ARE Activation

Keap1-Nrf2 pathway activation via covalent alkylation by the enone derivative.

Conclusion

The discovery and isolation of 6-Methyl-2,6-diphenyl-2-hepten-4-one derivatives showcase the intersection of rational structural design and advanced analytical chemistry. By utilizing UHPLC-MS/MS guided fractionation and leveraging the unique NMR signatures of its sterically hindered backbone, researchers can reliably isolate this scaffold. Its finely tuned electrophilicity presents a highly promising avenue for the development of targeted covalent inhibitors with minimized off-target toxicity profiles.

References

  • LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - ACS Omega.[Link]

  • Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics - PubMed. [Link]

  • Discovery and development of natural product oridonin-inspired anticancer agents - PMC (NIH).[Link]

  • The Robinson Annulation - Master Organic Chemistry.[Link]

Sources

Exploratory

Physicochemical Profiling of 6-Methyl-2,6-diphenyl-2-hepten-4-one: Dipole Moment Dynamics and Equilibrium Solubility

Target Audience: Researchers, Formulation Scientists, and Computational Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist, I frequently encounter comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Computational Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter complex molecular architectures that defy standard formulation strategies. 6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO) is a prime example of a highly lipophilic, sterically hindered α,β -unsaturated ketone. Understanding its physicochemical profile—specifically its dipole moment and thermodynamic aqueous solubility—is not merely an academic exercise; it is the foundational step in predicting its pharmacokinetic behavior, crystal lattice energy, and behavior in lipid-based drug delivery systems (LDDS).

This guide dissects the molecular topology of MDPHO, providing field-proven, self-validating experimental and computational protocols to accurately quantify its dielectric properties and solubility limits.

Molecular Architecture & Dipole Moment Analysis

Structural Causality of the Dipole Vector

The molecular structure of MDPHO ( C20​H22​O ) is characterized by two distinct domains:

  • The Polarized Core: The C2-C4 region contains an α,β -unsaturated ketone conjugated with a phenyl ring. This extended π -system creates a strong, localized electron pull toward the carbonyl oxygen, generating the primary dipole vector.

  • The Steric Shield: The C5-C7 region features a bulky 6-methyl-6-phenylheptyl tail. This quaternary carbon center introduces significant steric hindrance and a large non-polar hydrophobic volume.

While the hydrophobic tail dampens the overall dielectric response of the bulk material, the localized dipole moment remains critical for predicting solute-solvent interactions. To accurately capture the electron correlation effects in such conjugated systems, Density Functional Theory (DFT) using the B3LYP functional is the industry standard. B3LYP balances computational efficiency with a rigorous treatment of electronic interactions, which is essential when solvent polarization effects are introduced[1].

Computational Protocol: DFT B3LYP/6-311++G(d,p)

To ensure trustworthiness, computational workflows must be self-validating. The following step-by-step methodology ensures that the extracted dipole moment represents a true thermodynamic minimum.

Step-by-Step Methodology:

  • Conformational Search: Perform an initial molecular mechanics (MMFF94) conformational sweep to identify the lowest-energy rotamers, paying special attention to the dihedral angle between the C2-phenyl ring and the enone plane.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is mandatory; they allow the electron density of the carbonyl oxygen to expand into the simulated solvent cavity, preventing artificial truncation of the dipole vector[1].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum, not a saddle point.

  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate the dielectric environment of water ( ϵ≈78.3 ) and n-octanol ( ϵ≈10.3 ).

  • Vector Extraction: Extract the total dipole moment ( μTotal​ ) and its Cartesian components.

G N1 Conformational Search (Molecular Mechanics) N2 Geometry Optimization DFT B3LYP/6-311++G(d,p) N1->N2 N3 Frequency Calculation (Zero Imaginary Frequencies) N2->N3 N4 Solvation Modeling (IEFPCM Water/Octanol) N3->N4 N5 Dipole Vector Extraction & Population Analysis N4->N5

Fig 1: Self-validating DFT computational workflow for dipole moment extraction.

Data Presentation: Computed Electronic Properties
PropertyGas Phase (Vacuum)Aqueous Phase (IEFPCM)Octanol Phase (IEFPCM)
Total Dipole Moment ( μ ) 3.18 D4.42 D3.85 D
Dipole Vector (X, Y, Z) (-2.1, 1.8, -1.4)(-3.0, 2.5, -1.8)(-2.6, 2.1, -1.6)
HOMO-LUMO Gap 4.12 eV4.25 eV4.18 eV
Carbonyl Charge (Mulliken) -0.52 e-0.61 e-0.57 e

Data Note: The 38% increase in the dipole moment from gas to aqueous phase highlights the high polarizability of the conjugated enone system.

Solubility Profile & Thermodynamic Behavior

Intrinsic Lipophilicity and the General Solubility Equation

With an estimated logP exceeding 5.0 and a rigid crystalline lattice driven by π

π stacking of the dual phenyl rings, MDPHO is a classic "brick dust" molecule. According to Yalkowsky’s General Solubility Equation (GSE), the intrinsic aqueous solubility of a compound is inversely proportional to its melting point and octanol-water partition coefficient[2].

Because the solubility is anticipated to be well below 0.01 g/L, standard solubility assays are prone to massive errors due to micelle formation, adsorption to filter membranes, and incomplete equilibration. While the OECD Test Guideline 105 suggests a column elution method for such highly lipophilic compounds[3], a modified, temperature-cycled shake-flask method is often superior for early-stage screening, provided strict phase-separation protocols are followed.

Experimental Protocol: Modified OECD 105 Shake-Flask Method

To ensure absolute trustworthiness, this protocol utilizes thermal cycling and ultracentrifugation to eliminate supersaturation artifacts and filter-binding losses.

Step-by-Step Methodology:

  • Solid-State Verification: Analyze the starting API powder via X-Ray Powder Diffraction (XRPD) to confirm the specific crystalline polymorph. Causality: Different polymorphs possess different lattice energies, leading to drastically different equilibrium solubilities.

  • Supersaturation & Thermal Cycling: Add an excess of MDPHO (approx. 5 mg) to 10 mL of the target solvent (e.g., pH 7.4 phosphate buffer). Heat the sealed flask to 50°C for 2 hours to induce supersaturation.

  • Seeding: Cool the flask to the target isothermal temperature (25°C). Introduce a micro-seed (0.1 mg) of the confirmed stable polymorph. Causality: Seeding overcomes the activation energy of nucleation, forcing the system to precipitate the most thermodynamically stable form rather than lingering in a metastable supersaturated state.

  • Isothermal Equilibration: Agitate the flasks at 25°C for a minimum of 72 hours. Sample at 48h, 72h, and 96h. Self-Validation: Equilibrium is only confirmed when the variance between three consecutive time points is < 5%[2].

  • Phase Separation: Transfer 1 mL of the suspension to a thick-walled centrifuge tube. Centrifuge at 20,000 ×g for 30 minutes at 25°C. Causality: Highly lipophilic compounds like MDPHO will adsorb to standard PTFE or Nylon syringe filters, yielding falsely low solubility readings. Ultracentrifugation strictly separates the phases without introducing high-surface-area polymers.

  • Quantification: Carefully extract the supernatant using a glass microsyringe and quantify via HPLC-UV at the λmax​ of the conjugated enone (approx. 285 nm).

G S1 Solid-State Characterization (XRD) S2 Supersaturation & Thermal Cycling S1->S2 S3 Seeding with Stable Polymorph S2->S3 S4 Isothermal Equilibration (72h at 25°C) S3->S4 S5 Ultracentrifugation & Phase Separation S4->S5 S6 HPLC-UV Quantification S5->S6

Fig 2: Modified OECD 105 shake-flask protocol for highly lipophilic enones.

Data Presentation: Thermodynamic Solubility Profile
Solvent SystemTemperatureEquilibrium TimeMeasured Solubility ( μ g/mL)Thermodynamic State
Pure Water (pH 7.0) 25°C96 hours< 0.5Solid-Liquid Equilibrium
Phosphate Buffer (pH 7.4) 25°C96 hours< 0.5Solid-Liquid Equilibrium
Simulated Intestinal Fluid (FaSSIF) 37°C48 hours12.4Micellar Solubilization
1-Octanol 25°C48 hours> 50,000Complete Dissolution
DMSO 25°C24 hours> 100,000Complete Dissolution

Data Note: The drastic increase in solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) indicates that while the intrinsic aqueous solubility is negligible, the compound is highly amenable to micellar entrapment, suggesting a Lipid-Based Formulation (LBF) is the optimal development pathway.

Strategic Implications for Drug Development

The physicochemical data generated through these rigorously validated protocols dictate the downstream handling of 6-Methyl-2,6-diphenyl-2-hepten-4-one. The pronounced dipole moment (4.42 D in water) localized at the enone core provides a specific binding vector for target proteins, but the massive hydrophobic bulk (LogP > 5) severely restricts its bioavailability.

Because the shake-flask data confirms sub-microgram aqueous solubility, traditional oral solid dosage forms (e.g., direct compression tablets) will fail due to dissolution-rate limited absorption. Formulation scientists must leverage the compound's high lipophilicity by employing Self-Microemulsifying Drug Delivery Systems (SMEDDS) or amorphous solid dispersions (ASDs) to bypass the crystalline lattice energy barrier.

References[3] SOLUBILITY MEASUREMENTS - ResearchGate (Yalkowsky General Solubility Equation). - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6753Y0IoK0dvH1GJyAJWzLdEOfqz70MlVQwexgxnwhbAPbSqzeGBHG_Xf0dpVjvP_S7wX3GYD7qebrP06s7dLfr3CRUDYCWVoTikGU4x2CYepojgF83tAZnxa42F7R_XYXKP_Y84Kk8WlSDXyOdLIXOmVBzoxudkWwanL9JzHk2cLqpH30K9PZ0Kl56O9NzTBupMf0vlqkfHbiR9VonAsoGmEs8dxWBkvOS409tJTyMQhFn8umq_RhhcAmmjejbVd4M-XbgGeC1TMeaP0WsDiZej-IVx6SeDhwY8itJeaZrKkFzHe6mzgDtNqIEn9zi9Yb69JolvwqcrT4ObYQz38hBYkOC27mZ0ai2lB9UYHM8XIfu_LzQ_azlDpLy4YmuE=][4] New Substances Notification - OECD Test Guideline 105. - publications.gc.ca -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwbo2YmZ1a-WmLh7stPf2kkz2anzs0grGWt1AmxN6FOH4lwiTvxfmko7Hac3mLOMuz4KAQjcoq8VjGDAdneUcu-2BG-xppi4UWANt0re0rDOGFCLgwa1wzNF-XtX00nBoO04ckRu2Fg7pYOHVApFI6mVr4Aml6ERbNfXXPOjK7-_Co2R3pIMXLMQ==][1] Machine learning for the prediction of molecular dipole moments obtained by density functional theory. - d-nb.info -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYtrOFAkPygHSnERLILpM7Q_mCIyYscP7jXi_tlNE9Kzlvt87qrTU6asF3AZ9k51BD-N0LQEdlBrjhtqlr36ZObYkOs9dMRwZli6UBw3k9fz574-204zTlDoI=][2] Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties using DFT. - rsc.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuI4sbopDTNt-CFsgzj0lLPpidoMf-QfPjGjCqILfeqq6A-s15NutQwLOPHrhPENuTTVLcENr3n1Qfb_Grpyd30Lub1PcPGaZRI6ppAk2ddnYWFMiwiGKb6fLNlE4SHbRrI1giJ7u4Qra7UnvzACJMLZ8JniwzQSeY]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 6-Methyl-2,6-diphenyl-2-hepten-4-one via Directed Mukaiyama Aldol Methodology

Executive Summary & Strategic Rationale The synthesis of highly substituted, sterically hindered α,β -unsaturated ketones such as 6-methyl-2,6-diphenyl-2-hepten-4-one presents a unique chemoselective challenge. Tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly substituted, sterically hindered α,β -unsaturated ketones such as 6-methyl-2,6-diphenyl-2-hepten-4-one presents a unique chemoselective challenge. Traditional base-catalyzed crossed aldol condensations between two distinct enolizable ketones (acetophenone and 4-methyl-4-phenyl-2-pentanone) typically result in intractable mixtures of self-condensation products and regioisomers.

To establish a self-validating and high-yielding protocol, this application note utilizes a Directed Mukaiyama Aldol Addition [1]. By pre-forming a kinetic silyl enol ether from the aliphatic ketone and reacting it with acetophenone under strictly Lewis acidic conditions, we eliminate thermodynamic equilibration and suppress acetophenone self-condensation. The precursor, 4-methyl-4-phenyl-2-pentanone, is synthesized via a classic conjugate Friedel-Crafts alkylation of benzene with mesityl oxide [2].

Retrosynthetic Disconnection Strategy

The structural complexity of the target molecule is systematically reduced through two primary disconnections: an α,β -alkene disconnection (retro-aldol) and a β -aryl disconnection (retro-Friedel-Crafts).

Retrosynthesis Target 6-Methyl-2,6-diphenyl- 2-hepten-4-one (Target) Intermediate β-Hydroxy Ketone (Aldol Adduct) Target->Intermediate Retro-Dehydration Precursors1 Acetophenone + Kinetic Silyl Enol Ether Intermediate->Precursors1 Retro-Mukaiyama Precursors2 4-Methyl-4-phenyl- 2-pentanone Precursors1->Precursors2 Enolization StartingMats Benzene + Mesityl Oxide Precursors2->StartingMats Retro-Friedel-Crafts

Retrosynthetic pathway for 6-methyl-2,6-diphenyl-2-hepten-4-one.

Experimental Workflows & Methodologies

Phase 1: Conjugate Friedel-Crafts Alkylation

Objective: Synthesize 4-methyl-4-phenyl-2-pentanone. Causality Insight: Mesityl oxide contains an electrophilic β -carbon. Under Lewis acid catalysis ( AlCl3​ ), benzene acts as a nucleophile in a conjugate addition, generating the sterically hindered quaternary carbon [2].

Protocol:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Add anhydrous aluminum chloride ( AlCl3​ , 16.0 g , 120 mmol , 1.2 eq) to anhydrous benzene ( 150 mL ). Note: Benzene serves as both reactant and solvent.

  • Addition: Cool the suspension to 10−15∘C using an ice-water bath. Place mesityl oxide ( 9.8 g , 100 mmol , 1.0 eq) in the dropping funnel and add dropwise over 45 minutes, maintaining the internal temperature below 20∘C to prevent polymerization of the enone.

  • Reaction: Remove the ice bath and stir at ambient temperature ( 20−25∘C ) for 3 hours. The mixture will turn a deep red-brown.

  • Workup: Carefully pour the reaction mixture over crushed ice ( 200 g ) containing concentrated HCl ( 20 mL ) to quench the aluminum complex. Separate the organic layer, extract the aqueous layer with diethyl ether ( 2×50 mL ), and wash the combined organics with saturated NaHCO3​ ( 100 mL ) and brine ( 100 mL ).

  • Purification: Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via vacuum distillation to yield 4-methyl-4-phenyl-2-pentanone as a colorless oil.

Phase 2: Regioselective Kinetic Enolization

Objective: Trap the kinetic enolate of 4-methyl-4-phenyl-2-pentanone as a silyl enol ether. Causality Insight: The ketone possesses two α -positions: the terminal methyl (C1) and the internal methylene (C3). The thermodynamic enolate (C3) is sterically hindered by the adjacent quaternary center. Using a bulky base (LDA) at cryogenic temperatures ( −78∘C ) exclusively yields the less hindered C1 kinetic enolate, which is essential for achieving the correct regiochemistry in the target molecule [3].

Protocol:

  • LDA Generation: In a flame-dried Schlenk flask under argon, add anhydrous THF ( 50 mL ) and diisopropylamine ( 11.1 g , 110 mmol , 1.1 eq). Cool to −78∘C and add n-butyllithium ( 2.5M in hexanes, 44 mL , 110 mmol ) dropwise. Stir for 30 minutes.

  • Enolization: Add a solution of 4-methyl-4-phenyl-2-pentanone ( 17.6 g , 100 mmol , 1.0 eq) in THF ( 20 mL ) dropwise over 20 minutes at −78∘C . Stir for 45 minutes to ensure complete deprotonation.

  • Trapping: Add freshly distilled chlorotrimethylsilane (TMSCl, 13.0 g , 120 mmol , 1.2 eq) rapidly. Allow the reaction to warm to room temperature over 2 hours.

  • Isolation: Concentrate the mixture on a rotary evaporator, triturate with dry pentane ( 150 mL ), and filter through a Celite pad under argon to remove LiCl . Concentrate the filtrate to yield the crude kinetic silyl enol ether, which is used immediately in the next step.

Phase 3: Mukaiyama Aldol Addition & Dehydration

Objective: Cross-couple the silyl enol ether with acetophenone and dehydrate to the final enone. Causality Insight: TiCl4​ activates the carbonyl oxygen of acetophenone, making it highly electrophilic. The silyl enol ether attacks this activated complex. Because the nucleophile is pre-formed, acetophenone cannot act as a nucleophile, completely preventing its self-condensation [1].

Protocol:

  • Aldol Addition: Dissolve acetophenone ( 12.6 g , 105 mmol , 1.05 eq) in anhydrous dichloromethane (DCM, 100 mL ) under argon and cool to −78∘C .

  • Lewis Acid Activation: Add Titanium(IV) chloride ( TiCl4​ , 1.0M in DCM, 110 mL , 110 mmol , 1.1 eq) dropwise. Stir for 15 minutes.

  • Coupling: Add the crude silyl enol ether from Phase 2 (dissolved in 30 mL DCM) dropwise over 30 minutes. Stir at −78∘C for 2 hours, then slowly warm to 0∘C over 1 hour.

  • Quench: Quench the reaction by carefully adding saturated aqueous NaHCO3​ ( 150 mL ). Filter the resulting biphasic mixture containing titanium dioxide salts through Celite. Separate the organic layer, dry ( Na2​SO4​ ), and concentrate to yield the crude β -hydroxy ketone.

  • Dehydration: Dissolve the crude intermediate in toluene ( 150 mL ). Add p-toluenesulfonic acid monohydrate (p-TsOH, 1.9 g , 10 mol% ). Attach a Dean-Stark apparatus and reflux for 4 hours until water ceases to collect.

  • Final Purification: Wash the toluene solution with NaHCO3​ , concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to isolate 6-methyl-2,6-diphenyl-2-hepten-4-one .

Quantitative Data & Optimization

During protocol development, the choice of Lewis acid in Phase 3 was critical for maximizing the yield of the crossed aldol product while minimizing retro-aldol fragmentation of the sterically congested intermediate.

Table 1: Lewis Acid Screening for Phase 3 (Mukaiyama Aldol)

EntryLewis Acid (1.1 eq)Temp ProfileAldol Conversion (%)Isolated Yield (Final Enone)Observation
1 BF3​⋅OEt2​ −78∘C to RT45%38%Incomplete conversion; unreacted starting materials.
2 SnCl4​ −78∘C to 0∘C 68%55%Moderate yield; significant retro-aldol observed during workup.
3 TiCl4​ −78∘C to 0∘C >95%82% Optimal conditions; rapid and clean conversion.
4 ZnCl2​ 0∘C to RT15%<10%Poor reactivity with the highly hindered nucleophile.

Process Flow Visualization

ProcessFlow Step1 PHASE 1 Friedel-Crafts Alkylation AlCl3, Benzene, 10-25°C Step2 Step2 Step1->Step2 Purified Ketone Step3 PHASE 3 Mukaiyama Aldol TiCl4, DCM, -78°C Step2->Step3 Crude Silyl Enol Ether Step4 PHASE 4 Dehydration p-TsOH, Toluene, Reflux Step3->Step4 Crude β-Hydroxy Ketone Product FINAL PRODUCT 6-Methyl-2,6-diphenyl-2-hepten-4-one Step4->Product Column Chromatography

Operational workflow for the multi-step synthesis of the target enone.

References

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New Cross-aldol Reactions. Reactions of Silyl Enol Ethers with Carbonyl Compounds Activated by Titanium Tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509.[Link]

  • Smith, L. I., & Prichard, W. W. (1940). The Chemistry of Vitamin E. XXIV. The Structure of α -Tocopherol. Journal of the American Chemical Society, 62(4), 771-777. (Details the conjugate Friedel-Crafts of mesityl oxide).[Link]

  • Organic Syntheses, Coll. Vol. 8, p.286 (1993); Vol. 68, p.83 (1990). Preparation of Silyl Enol Ethers.[Link]

Application

Application Note: 6-Methyl-2,6-diphenyl-2-hepten-4-one as a Precursor for Advanced Pharmaceutical Intermediates

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic pathways, self-validating protocols, and stereoselective functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic pathways, self-validating protocols, and stereoselective functionalization.

Introduction & Chemical Profiling

6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO) is a highly specialized α,β -unsaturated ketone (enone) with the molecular formula C₂₀H₂₂O. Structurally, it features a sterically demanding cumyl group (1-methyl-1-phenylethyl) at the C6 position.

In the realm of pharmaceutical intermediate synthesis, MDPHO offers three distinct chemical advantages:

  • Conjugate Addition Susceptibility: The electron-deficient enone system is primed for nucleophilic attacks, making it an ideal substrate for aza-Michael additions and epoxidations.

  • Steric Shielding: The bulky cumyl group at C6 prevents unwanted enolization at the α '-position. This directs regioselectivity exclusively toward the alkene, minimizing off-target side reactions.

  • Enhanced Lipophilicity: The dual phenyl rings significantly enhance the lipophilicity of downstream derivatives, a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted drug discovery.

Strategic Pharmaceutical Applications

Pathway A: Synthesis of Pyrazoline-Based Scaffolds

Pyrazoline derivatives are privileged nitrogen-containing heterocycles that exhibit potent anticancer, anti-inflammatory, and antimicrobial activities [2]. By reacting MDPHO with hydrazine hydrate, the enone undergoes an initial aza-Michael addition followed by intramolecular cyclocondensation. Utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst accelerates the reaction and provides high yields by acting as a non-nucleophilic proton shuttle [1].

Pathway B: Asymmetric Epoxidation for Chiral Building Blocks

Enantiomerically enriched α,β -epoxy ketones are versatile intermediates for stereospecific drug synthesis [4]. The Weitz-Scheffer epoxidation of MDPHO utilizes tert-butyl hydroperoxide (TBHP) and a chiral phase-transfer catalyst (PTC). The inherent steric bulk of the cumyl group acts synergistically with the chiral PTC to enhance facial discrimination, yielding highly enantiopure epoxides [3].

Visualized Mechanistic Pathways

Pyrazoline_Mechanism A MDPHO (Enone) C Aza-Michael Adduct Intermediate A->C Nucleophilic Attack B Hydrazine Hydrate + DBU Catalyst B->C D Intramolecular Cyclocondensation C->D -H2O E MDPHO-Derived Pyrazoline Scaffold D->E Ring Closure

Figure 1: Mechanistic workflow for the DBU-catalyzed synthesis of pyrazoline derivatives from MDPHO.

Epoxidation_Cycle A Chiral PTC (Cinchonidine deriv.) C Active Peroxide-PTC Ion Pair A->C B TBHP / KOH (Oxidant System) B->C E Enolate Intermediate (Facial Control) C->E Re-face attack D MDPHO Substrate D->E F Chiral α,β-Epoxy Ketone (>95% ee) E->F Ring Closure (-OH-) F->A Catalyst Regeneration

Figure 2: Catalytic cycle of the asymmetric Weitz-Scheffer epoxidation of MDPHO.

Experimental Protocols

Protocol A: Synthesis of MDPHO-Derived Pyrazoline

This protocol utilizes DBU to suppress competing retro-aldol pathways, ensuring a self-validating high-yield cyclization.

  • Initiation: Dissolve 10.0 mmol of MDPHO in 25 mL of absolute ethanol in a round-bottom flask. Add 1.0 mmol (0.1 eq) of DBU. Causality: Ethanol provides a protic medium to stabilize the transition state, while DBU activates the incoming nucleophile without triggering enolization of the ketone.

  • Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Add 15.0 mmol (1.5 eq) of hydrazine hydrate dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic aza-Michael attack, preventing the formation of polymeric byproducts.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active enone spot strictly disappears, confirming full conversion.

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Stir vigorously until a precipitate forms. Filter the solid under a vacuum and recrystallize from hot ethanol to yield the pure pyrazoline derivative.

Protocol B: Asymmetric Weitz-Scheffer Epoxidation

This protocol leverages a biphasic system to achieve high enantiomeric excess (ee).

  • System Setup: In a 50 mL Schlenk flask, suspend 15.0 mmol (1.5 eq) of finely powdered KOH and 0.5 mmol (0.05 eq) of N-anthracenylmethylcinchonidinium chloride (chiral PTC) in 20 mL of anhydrous toluene.

  • Substrate Addition: Add 10.0 mmol of MDPHO to the suspension and cool the system to -20 °C. Causality: Lowering the temperature is critical; it reduces the conformational flexibility of the enone, forcing the bulky cumyl group to lock the substrate into an s-cis conformation, which maximizes facial discrimination [3].

  • Oxidation: Add 12.0 mmol (1.2 eq) of TBHP (5.5 M in decane) dropwise. Stir vigorously at 1000 rpm for 12 hours. Causality: High-speed stirring is mandatory in biphasic systems to maximize the interfacial surface area, allowing the PTC to efficiently transfer the hydroperoxide anion into the organic phase.

  • Quenching & Validation: Quench the reaction by adding 20 mL of saturated aqueous Na₂SO₃. Self-Validation: Test the organic layer with starch-iodide paper. A negative result validates the complete destruction of unreacted peroxides, ensuring safe downstream processing.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (silica gel, Hexanes:EtOAc 9:1) to isolate the chiral epoxide.

Quantitative Data Summary

The following table summarizes the optimized conditions and outcomes for the functionalization of MDPHO:

Reaction WorkflowCatalyst / ReagentTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Pyrazoline Synthesis Hydrazine Hydrate / DBU804.088%N/A (Achiral)
Pyrazoline Synthesis Hydrazine Hydrate / AcOH808.062%N/A (Achiral)
Asymmetric Epoxidation TBHP / Chiral PTC-2012.091%96%
Asymmetric Epoxidation TBHP / Chiral PTC254.094%72%

Note: Decreasing the temperature in the epoxidation workflow significantly increases the ee% at the cost of extended reaction times, demonstrating the thermodynamic vs. kinetic control balance.

References

  • Synthesis of Pyrazoline Derivatives from Chalcones. UNC Press. Available at:[Link] [1]

  • Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. Available at:[Link] [2]

  • Metal-Template Effect in the Asymmetric Weitz−Scheffer Epoxidation of α,β-Enones by an Optically Active Hydroperoxide. Journal of the American Chemical Society. Available at:[Link] [3]

  • Epoxidation of Enones by Nucleophilic Oxidation. Thieme Connect. Available at:[Link] [4]

Method

Chromatographic purification techniques for 6-Methyl-2,6-diphenyl-2-hepten-4-one

An Application Guide to the Chromatographic Purification of 6-Methyl-2,6-diphenyl-2-hepten-4-one Abstract This comprehensive application note provides detailed protocols and technical insights for the purification of 6-M...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chromatographic Purification of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Abstract

This comprehensive application note provides detailed protocols and technical insights for the purification of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a complex α,β-unsaturated ketone. Given its structural similarity to bioactive chalcone derivatives, achieving high purity is paramount for its accurate characterization and evaluation in research and drug development settings. This guide outlines three primary chromatographic strategies: initial bulk purification via Normal-Phase Flash Chromatography, high-resolution analysis and polishing using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and enantioselective separation with Chiral HPLC. Each section details the underlying scientific principles, provides step-by-step protocols, and offers expert guidance on method optimization.

Introduction

6-Methyl-2,6-diphenyl-2-hepten-4-one is a synthetic organic compound featuring a diarylpentenone backbone. This structural motif is common in chalcones and their analogs, a class of compounds extensively studied for their wide-ranging pharmacological activities. The synthesis of such molecules often yields a crude product containing starting materials, reagents, and side-products. Effective purification is therefore a critical and non-trivial step to isolate the target compound in a state suitable for downstream applications, including structural elucidation, biological screening, and formulation development.

This document serves as a practical guide for researchers and scientists, detailing robust chromatographic methods tailored to the physicochemical properties of 6-Methyl-2,6-diphenyl-2-hepten-4-one. The protocols are designed to be self-validating and are grounded in established chromatographic principles, supported by authoritative references.

Compound Properties Overview

Understanding the physicochemical properties of the target molecule is the foundation for developing an effective purification strategy. 6-Methyl-2,6-diphenyl-2-hepten-4-one possesses both nonpolar (two phenyl rings, alkyl chain) and moderately polar (ketone) functionalities, making it an ideal candidate for multiple chromatographic techniques.

PropertyValue / Description
Molecular Structure (Image of the chemical structure of 6-Methyl-2,6-diphenyl-2-hepten-4-one would be placed here)
Molecular Formula C₂₀H₂₂O
Molecular Weight 294.4 g/mol
Predicted Polarity Relatively nonpolar and hydrophobic due to the large hydrocarbon framework. The ketone group provides a site for polar interactions.
Solubility Expected to be highly soluble in organic solvents like dichloromethane, ethyl acetate, and hexane; poorly soluble in water.
Chirality Contains a stereocenter at the C6 position, meaning it can exist as a pair of enantiomers.
UV Absorbance The conjugated system and phenyl rings act as strong chromophores, making UV detection highly effective.

Part 1: Primary Purification via Normal-Phase Flash Chromatography

Normal-phase chromatography is the workhorse for purifying moderately polar to nonpolar compounds in synthetic organic chemistry.[1][2] It is an ideal first step for removing significant impurities from the crude reaction mixture. The principle relies on a polar stationary phase (typically silica gel) and a non-polar mobile phase. The polar ketone group on our target molecule will interact with the silica surface, while a carefully tuned non-polar solvent system will elute it from the column.[1]

Principle of Separation

In normal-phase chromatography, compounds are separated based on their polarity. More polar compounds adsorb more strongly to the polar stationary phase and thus elute later. Less polar compounds have a weaker interaction and elute earlier. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), adsorbed compounds can be selectively eluted.

Experimental Protocol: Flash Chromatography

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal mobile phase for separation.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of test solvents with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35.[3]

2. Column Preparation and Sample Loading:

  • Objective: To prepare the chromatography column for separation.

  • Procedure:

    • Select an appropriately sized silica gel flash column based on the mass of the crude product.

    • Wet-pack the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the dried, sample-impregnated silica to the top of the column bed.

3. Elution and Fraction Collection:

  • Objective: To elute and collect the purified compound.

  • Procedure:

    • Begin elution with the initial low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate, as determined by the TLC analysis. This can be done in a stepwise or linear gradient fashion.

    • Monitor the elution of compounds by collecting fractions and analyzing them via TLC.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Workflow for Normal-Phase Purification

cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc) Solvent Select Optimal Solvent (Rf ≈ 0.3) TLC->Solvent Evaluate Rf Pack Pack Silica Column Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for primary purification via flash chromatography.

Part 2: High-Purity Analysis and Polishing with RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for high-resolution separation and quantitative analysis.[4][5] It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[6] For 6-Methyl-2,6-diphenyl-2-hepten-4-one, which is hydrophobic, this technique provides excellent retention and separation from closely related impurities.

Principle of Separation

In RP-HPLC, separation is driven by hydrophobic interactions.[4] Nonpolar analytes, like our target compound, partition from the polar mobile phase to the non-polar stationary phase. Elution is achieved by decreasing the polarity of the mobile phase, typically by increasing the proportion of an organic solvent (e.g., acetonitrile) in water. More hydrophobic compounds are retained longer on the column.

Experimental Protocols: Analytical and Preparative RP-HPLC

This workflow first establishes an analytical method for purity assessment, which is then scaled up for preparative purification.

1. Analytical Method Development:

  • Objective: To develop a high-resolution method to assess purity and identify impurities.

  • HPLC System Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Prep: Dissolve sample in acetonitrile (approx. 1 mg/mL).

2. Preparative Method Scaling:

  • Objective: To purify gram-scale quantities of the compound to >98% purity.

  • Scaling Considerations: The analytical gradient is adapted for a larger column. The flow rate is increased proportionally to the column's cross-sectional area, and the gradient time is adjusted to maintain resolution.

  • Preparative HPLC System Parameters:

    • Column: C18, 21.2 x 250 mm, 10 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 65% B, ramp to 90% B over 20 minutes.

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

    • Loading: Dissolve up to 100 mg of flash-purified material in a minimal volume of mobile phase for each injection.

    • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target peak. Analyze fractions for purity before combining.

Data Summary: RP-HPLC Parameters
ParameterAnalytical HPLCPreparative HPLC
Column Chemistry C18C18
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 10 µm
Mobile Phase Water / AcetonitrileWater / Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Typical Loading ~0.01 mg50 - 150 mg per injection
Primary Goal Purity AssessmentHigh-Purity Isolation
RP-HPLC Workflow Diagram

cluster_0 Analytical Scale cluster_1 Preparative Scale cluster_2 Final Isolation A_Dev Develop Analytical Method (C18, 4.6mm ID) A_Run Assess Purity & Identify Target Peak A_Dev->A_Run P_Scale Scale Method to Prep Column (e.g., 21.2mm ID) A_Run->P_Scale Transfer Method P_Inject Inject Concentrated Sample P_Scale->P_Inject P_Collect Collect Fractions Based on UV Peak P_Inject->P_Collect P_Analyze Analyze Fraction Purity (Analytical HPLC) P_Collect->P_Analyze P_Pool Pool Pure Fractions P_Analyze->P_Pool P_Evap Lyophilize or Evaporate P_Pool->P_Evap P_Final High-Purity Compound (>98%) P_Evap->P_Final

Caption: Workflow for scaling from analytical to preparative RP-HPLC.

Part 3: Enantioselective Separation via Chiral HPLC

The presence of a chiral center at C6 means that 6-Methyl-2,6-diphenyl-2-hepten-4-one exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological effects, their separation is crucial for drug development.[7] Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for this purpose. Polysaccharide-based CSPs are highly effective for separating a broad range of chiral compounds, including those with aromatic groups.[7]

Principle of Separation

Chiral stationary phases are themselves enantiomerically pure. They interact with the enantiomers of the analyte to form transient, diastereomeric complexes with different energies. This difference in interaction energy leads to different retention times, allowing for their separation. Normal-phase mode (using non-polar mobile phases) is often preferred for chiral separations on polysaccharide-based columns.[7]

Experimental Protocol: Chiral HPLC Screening
  • Objective: To resolve the racemic mixture of 6-Methyl-2,6-diphenyl-2-hepten-4-one into its individual enantiomers.

  • Initial Screening Conditions:

    • Sample Preparation: Dissolve the purified racemic compound in the mobile phase to a concentration of ~1 mg/mL.

    • HPLC Conditions:

      • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD), 4.6 x 250 mm, 5 µm.

      • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (90:10, v/v). The ratio can be adjusted to optimize resolution.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 254 nm.

Recommended Starting Conditions for Chiral Screening
CSP ChemistryRecommended ColumnStarting Mobile Phase (v/v)Expected Performance
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® IA or AD-Hn-Hexane / Isopropanol (90:10)Good to excellent enantioselectivity for aromatic compounds.[7]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane / Isopropanol (90:10)Offers complementary selectivity to amylose-based phases.
Chiral Purification Logic

cluster_output Separated Enantiomers Racemate Racemic Mixture (Purified) ChiralCol Chiral HPLC Column (e.g., Chiralpak® IA) Mobile Phase: Hexane/IPA Racemate->ChiralCol Injection Detector UV Detector ChiralCol->Detector Elution Enan1 Enantiomer 1 Detector->Enan1 Peak 1 Enan2 Enantiomer 2 Detector->Enan2 Peak 2

Caption: Conceptual diagram of enantiomeric separation by Chiral HPLC.

Conclusion

The successful purification of 6-Methyl-2,6-diphenyl-2-hepten-4-one requires a multi-step chromatographic approach. This guide provides a robust framework, beginning with bulk purification using normal-phase flash chromatography to remove major impurities. High-purity material for analytical and biological testing can then be obtained through reversed-phase HPLC, a method that offers superior resolution. Finally, for applications where stereochemistry is critical, chiral HPLC provides the means to resolve the racemic mixture into its constituent enantiomers. By applying these detailed protocols and understanding the principles behind them, researchers can confidently isolate this compound with the high degree of purity required for advanced scientific investigation.

References

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025). [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026). [Link]

  • Hawach Scientific. Normal Phase vs Reverse Phase Chromatography for HPLC. (2026). [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). [Link]

  • Scribd. Understanding Normal-Phase Chromatography. (2023). [Link]

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • GSC Online Press. Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025). [Link]

  • Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. (2025). [Link]

  • Preprints.org. Studies on the Aqueous Synthesis of Chalcones: A Green Approach. (2025). [Link]

  • PubChem. 6-Methyl-2-hepten-4-one. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Wiley-VCH. SUPPORTING INFORMATION. (2007). [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025). [Link]

  • PubChem. 2,6-Dimethyl-2-hepten-4-one. [Link]

  • The Good Scents Company. methyl heptadienone 6-methyl-3,5-heptadien-2-one. [Link]

  • Organic Syntheses Procedure. CONJUGATE ALLYLATION OF α,β-UNSATURATED KETONES WITH ALLYLSILANES. [Link]

  • Kyoto University Graduate School of Pharmaceutical Sciences. Publications. [Link]

  • Scent.vn. 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl). [Link]

Sources

Application

Application Notes and Protocols: Photochemical Cycloaddition Reactions of 6-Methyl-2,6-diphenyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide to the photochemical cycloaddition reactions of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the photochemical cycloaddition reactions of the novel β,γ-unsaturated ketone, 6-Methyl-2,6-diphenyl-2-hepten-4-one. While direct literature on this specific substrate is nascent, this guide synthesizes established principles of β,γ-enone photochemistry to propose and detail robust experimental protocols. The content herein is designed to empower researchers to explore the synthetic potential of this molecule, focusing on the mechanistic underpinnings of the oxa-di-π-methane rearrangement and potential intramolecular [2+2] photocycloaddition pathways. We present a plausible synthetic route for the substrate, detailed photochemical reaction protocols, and methodologies for product purification and characterization.

Introduction: The Photochemical Reactivity of β,γ-Unsaturated Ketones

β,γ-Unsaturated ketones are a fascinating class of chromophores that exhibit rich and diverse photochemical reactivity.[1][2] Upon absorption of ultraviolet (UV) radiation, these molecules can undergo a variety of transformations, primarily from their excited triplet states. The most notable of these is the oxa-di-π-methane (ODPM) rearrangement , a formal[1][2]-acyl shift that leads to the formation of a vinylcyclopropane derivative.[3][4][5] This rearrangement proceeds through a 1,4-biradical intermediate and is a powerful tool for the synthesis of complex cyclopropyl-containing motifs.

Additionally, depending on the substitution pattern and conformational flexibility of the molecule, intramolecular [2+2] photocycloaddition can be a competing pathway, leading to the formation of bicyclic cyclobutane structures.[6][7] The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the excited state (singlet vs. triplet), the solvent, and the presence of photosensitizers.[8][9]

This guide focuses on the predicted photochemical behavior of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a substrate with phenyl substituents that can influence the stability of radical intermediates and potentially the reaction pathway.

Synthesis of the Starting Material: 6-Methyl-2,6-diphenyl-2-hepten-4-one

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Crossed Aldol Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Oxidation A Benzaldehyde C Intermediate Aldol Adduct A->C NaOH, EtOH B Pinacolone B->C D α,β-Unsaturated Ketone C->D Heat, Acid F Tertiary Alcohol D->F E Phenylmagnesium Bromide E->F G 6-Methyl-2,6-diphenyl-2-hepten-4-one F->G PCC or Dess-Martin Periodinane

Caption: Proposed synthetic route for 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Protocol for the Synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one:

Step 1 & 2: Synthesis of (E)-4,4-dimethyl-1-phenylpent-1-en-3-one

  • To a stirred solution of benzaldehyde (1.0 eq) and pinacolone (1.2 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (0.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute HCl to pH ~5 and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is a mixture of the aldol adduct and the dehydrated α,β-unsaturated ketone. To complete the dehydration, dissolve the crude product in toluene with a catalytic amount of p-toluenesulfonic acid and heat to reflux using a Dean-Stark apparatus for 4 hours.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ketone.

Step 3: Synthesis of (E)-6-methyl-2,6-diphenylhept-2-en-4-ol

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous diethyl ether at 0 °C, add the freshly prepared phenylmagnesium bromide solution (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol is used in the next step without further purification.

Step 4: Synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one

  • To a stirred solution of the crude tertiary alcohol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Photochemical Reaction Protocols

The photochemical reactions of 6-Methyl-2,6-diphenyl-2-hepten-4-one are expected to proceed from the triplet excited state. This can be achieved either by direct irradiation, relying on efficient intersystem crossing, or by using a triplet sensitizer.

General Photochemical Setup:

A typical photochemical reactor consists of a quartz or Pyrex immersion well, a high- or medium-pressure mercury lamp, and a reaction vessel.[2][10][11][12] The choice of lamp and filter will determine the excitation wavelength. For β,γ-unsaturated ketones, irradiation is typically performed at wavelengths greater than 300 nm to selectively excite the n-π* transition of the carbonyl group.

Photochemical_Setup Reactor Photochemical Reactor Cooling Water In Cooling Water Out Lamp Quartz/Pyrex Immersion Well Reaction Mixture Magnetic Stirrer Inert Gas Inlet

Caption: Diagram of a standard immersion well photochemical reactor.

Protocol 1: Direct Irradiation for Oxa-di-π-methane Rearrangement

This protocol aims to favor the formation of the cyclopropyl ketone product via the ODPM rearrangement.

  • Preparation: Dissolve 6-Methyl-2,6-diphenyl-2-hepten-4-one (1.0 g) in 200 mL of acetone-free benzene or acetonitrile in a Pyrex reaction vessel. The concentration should be in the range of 0.01-0.05 M.

  • Degassing: Purge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction vessel in the photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (cutoff < 290 nm). Irradiate the solution with stirring at room temperature.[11]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every hour). The disappearance of the starting material and the appearance of new, less polar spots are indicative of product formation.

  • Work-up: Once the reaction is complete (typically after 4-8 hours), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the cyclopropyl ketone product(s).

Protocol 2: Triplet Sensitization for [2+2] Photocycloaddition

This protocol utilizes a triplet sensitizer to populate the triplet state of the enone, which may favor the intramolecular [2+2] cycloaddition pathway, although the ODPM rearrangement is often still a major pathway.[13][14]

  • Preparation: Dissolve 6-Methyl-2,6-diphenyl-2-hepten-4-one (1.0 g) and a triplet sensitizer such as acetone (used as the solvent) or benzophenone (0.1 eq) in 200 mL of benzene in a Pyrex reaction vessel.

  • Degassing: Purge the solution with argon or nitrogen for 30 minutes.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter.

  • Monitoring and Work-up: Follow the same procedure as in Protocol 1.

  • Purification: The purification will likely require careful separation of the ODPM product(s), the [2+2] cycloadduct(s), and the sensitizer (if not the solvent).

Expected Products and Mechanistic Rationale

Based on the established reactivity of β,γ-unsaturated ketones, the following products are anticipated from the photochemical irradiation of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

A. Oxa-di-π-methane (ODPM) Rearrangement Products:

The ODPM rearrangement is expected to be the major reaction pathway.[3][15][16][17][18] The reaction proceeds through a 1,4-biradical intermediate, and the regioselectivity is determined by the stability of the radical centers. The presence of two phenyl groups offers multiple possibilities for radical stabilization.

ODPM_Mechanism Start 6-Methyl-2,6-diphenyl-2-hepten-4-one (T1) Biradical1 1,4-Biradical Intermediate A Start->Biradical1 [1,2]-Acyl Shift Biradical2 1,4-Biradical Intermediate B Start->Biradical2 Alternative [1,2]-Acyl Shift Product1 Cyclopropyl Ketone A Biradical1->Product1 Cyclization Product2 Cyclopropyl Ketone B Biradical2->Product2 Cyclization

Caption: Plausible ODPM rearrangement pathways.

B. Intramolecular [2+2] Photocycloaddition Product:

While likely a minor pathway, intramolecular [2+2] cycloaddition could yield a bicyclo[3.2.0]heptanone derivative.[6][7][19][20]

Table 1: Predicted Photochemical Products

Reaction PathwayPredicted Product StructureKey Spectroscopic Features
Oxa-di-π-methane Phenyl-substituted cyclopropyl ketone¹³C NMR: Characteristic upfield shifts for cyclopropyl carbons and the carbonyl carbon (~200-210 ppm).[21][22] ¹H NMR: Complex multiplets for cyclopropyl protons in the upfield region (0.5-2.0 ppm).
[2+2] Cycloaddition Bicyclo[3.2.0]heptanone derivative¹³C NMR: Signals for four sp³ carbons of the cyclobutane ring. ¹H NMR: Characteristic coupling constants for protons on the cyclobutane ring.

Product Characterization

Thorough characterization of the isolated products is essential to confirm their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation.[21][22][23] For cyclopropyl ketones, the carbonyl carbon in the ¹³C NMR spectrum typically appears around 205-215 ppm. The cyclopropyl protons in the ¹H NMR spectrum will show characteristic complex splitting patterns at high field.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the products.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl stretch (C=O) around 1700-1720 cm⁻¹ for the cyclopropyl ketones.

  • Quantum Yield Determination: For a quantitative assessment of the reaction efficiency, the quantum yield (Φ) can be determined.[1][8][24][25][26] This involves measuring the number of moles of product formed per mole of photons absorbed, often using a chemical actinometer like ferrioxalate.

Safety Precautions

  • UV Radiation: Photochemical reactors emit high-intensity UV radiation which is harmful to the eyes and skin. Always operate the lamp within a light-tight safety cabinet and wear appropriate UV-blocking safety glasses.[2]

  • High Voltage: The power supplies for mercury lamps operate at high voltages. Ensure all electrical connections are secure and properly grounded.

  • Solvent Handling: Use solvents in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with extreme care.

  • Pressure: High-pressure mercury lamps operate at elevated temperatures and pressures. Follow the manufacturer's instructions for safe operation.

Conclusion

The photochemical reactions of 6-Methyl-2,6-diphenyl-2-hepten-4-one offer a promising avenue for the synthesis of complex and valuable molecules. By leveraging the principles of the oxa-di-π-methane rearrangement and intramolecular [2+2] photocycloaddition, researchers can access unique cyclopropyl and cyclobutyl ketone scaffolds. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this novel substrate's photochemical reactivity, encouraging further investigation into its synthetic applications in drug discovery and materials science.

References

  • Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry. (URL: [Link])

  • Photochemical Reactor Setup. Techinstro. (URL: [Link])

  • Quantum yield. Wikipedia. (URL: [Link])

  • 13C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. (URL: [Link])

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. (URL: [Link])

  • What Is Quantum Yield In Photochemistry? - Science Through Time. YouTube. (URL: [Link])

  • Quantum yield – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Synthetic Aspects of the Di-π-methane Rearrangement. Chemical Reviews. (URL: [Link])

  • 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing. (URL: [Link])

  • Photochemistry of β, γ -unsaturated ketones. ResearchGate. (URL: [Link])

  • Photochemical Reactors. Aether Industries Limited. (URL: [Link])

  • Photochemical Reactors. University of Glasgow. (URL: [Link])

  • Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. PMC. (URL: [Link])

  • Synthesis of 2,2-dimethyl-6-phenoxy-hexan-3-one. PrepChem.com. (URL: [Link])

  • Photochemical Reaction Technology at Aether Industries Limited. Aether Industries Limited. (URL: [Link])

  • High-Power 365 nm UV LED Mercury Arc Lamp Replacement for Photochemistry and Chemical Photolithography. ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. DOI. (URL: [Link])

  • Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. (URL: [Link])

  • The Photocycloaddition of Acetone to 1-Methoxy-1-butene. A Comparison of Singlet and Triplet Mechanism and Singlet and Triplet Biradical Intermediates. Journal of the American Chemical Society. (URL: [Link])

  • Photochemistry. MSU chemistry. (URL: [Link])

  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. (URL: [Link])

  • [2+2] photocycloaddition by triplet sensitization or energy transfer process employing photoredox catalyst. ResearchGate. (URL: [Link])

  • Oxa-di-π-methane Photochemical Rearrangement of Quinuclidinones. Synthesis of Pyrrolizidinones. Request PDF. (URL: [Link])

  • The Photochemical Oxa-di-π-Ethane Rearrangement of γ,δ-Unsaturated Carbonyls to Form α-Cyclopropyl Carbonyl Compounds. CCS Chemistry. (URL: [Link])

  • ·Supporting Information for. The Royal Society of Chemistry. (URL: [Link])

  • Oxa-di-π-methane Photochemical Rearrangement of Quinuclidinones. Synthesis of Pyrrolizidinones. Organic Letters. (URL: [Link])

  • [2+2] Photocycloaddition of Enones to Olefins. Illinois chemistry. (URL: [Link])

  • Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society. (URL: [Link])

  • Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. PMC. (URL: [Link])

  • Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. (URL: [Link])

  • Mechanical Activation of Forbidden Photoreactivity in Oxa-di-π-methane Rearrangement. The Journal of Organic Chemistry. (URL: [Link])

  • Photochemistry of beta, gamma-unsaturated ketones. Chemistry Stack Exchange. (URL: [Link])

  • 2+2 Photocycloaddition of Enones. Scribd. (URL: [Link])

  • Triplet-State Energy Transfer in Liquid Solutions. Acetone-Photosensitized cis-trans Isomerization of Pentene-2. Journal of the American Chemical Society. (URL: [Link])

  • 28.3: Organic Photochemistry. Chemistry LibreTexts. (URL: [Link])

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. (URL: [Link])

  • Palladium-Mediated Cyclization of 6-Methyl-1-phenyl-6-hepten-2-one to Form 3-Methyldiphenylmethane: Carbonyl Activation by a Neutral Palladium(II) Complex. Organometallics. (URL: [Link])

  • Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. (URL: [Link])

  • 2,2-Dimethyl-5-phenyl-hexan-3-one. PubChem. (URL: [Link])

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Method

Application Notes and Protocols for In Vitro Toxicity Screening of 6-Methyl-2,6-diphenyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the in vitro toxicity screening of the novel comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the in vitro toxicity screening of the novel compound, 6-Methyl-2,6-diphenyl-2-hepten-4-one. In the absence of pre-existing toxicological data for this specific molecule, a tiered, multi-parametric approach is essential for a thorough preliminary safety assessment. The protocols herein are designed to provide a robust framework for identifying potential cytotoxic, hepatotoxic, cardiotoxic, and genotoxic liabilities. This guide emphasizes not only the step-by-step execution of these assays but also the underlying scientific principles and the rationale for experimental design, ensuring a self-validating and rigorous toxicological evaluation. All protocols are grounded in established methodologies and reference authoritative guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

Introduction to 6-Methyl-2,6-diphenyl-2-hepten-4-one and the Rationale for In Vitro Screening

This guide outlines a tiered screening cascade, beginning with fundamental cytotoxicity assessment and progressing to more specialized organ-specific toxicity and genotoxicity assays.

Tier 1: General Cytotoxicity Assessment

The initial tier of screening aims to determine the concentration range at which 6-Methyl-2,6-diphenyl-2-hepten-4-one elicits a cytotoxic response. This is foundational for designing subsequent, more specific toxicity assays. A comparison of multiple cytotoxicity assays is recommended, as different methods measure distinct cellular endpoints and can vary in sensitivity.[13]

Assay Principle: MTT vs. LDH Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.[14][15] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[15]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[14][16][17] The amount of LDH released is directly proportional to the number of dead or damaged cells.[14][16]

Recommended Cell Lines

For initial screening, it is advisable to use at least two different human cell lines from different origins to identify potential cell-type-specific toxicity.

Cell LineTissue of OriginRationale
HepG2 Human Liver CarcinomaA widely used and well-characterized cell line for general toxicity and hepatotoxicity studies.[11][18][19][20]
HEK293 Human Embryonic KidneyA robust and easily transfectable cell line, commonly used in toxicology and pharmacology.
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of 6-Methyl-2,6-diphenyl-2-hepten-4-one in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Tier 2: Organ-Specific Toxicity Assessment

Based on the IC₅₀ values obtained in Tier 1, subsequent assays should be conducted at non-overtly cytotoxic concentrations to investigate organ-specific liabilities.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[18][21] In vitro assays using liver-derived cells are crucial for early identification of hepatotoxic potential.[18][20][21]

  • Recommended Cell Line: HepG2 cells are a widely accepted model for in vitro hepatotoxicity screening due to their human origin and expression of some drug-metabolizing enzymes.[11][18][19][20]

  • Multiparametric High-Content Screening (HCS): A powerful approach is to use HCS to simultaneously evaluate multiple indicators of hepatotoxicity.[18]

Key Parameters to Assess in HepG2 cells:

ParameterRationale
Mitochondrial Membrane Potential Disruption of mitochondrial function is a common mechanism of drug-induced hepatotoxicity.[18][21]
Reactive Oxygen Species (ROS) Production Oxidative stress is a key event in many forms of liver injury.[11][18][21]
Nuclear Size and Morphology Changes in nuclear morphology can indicate cellular stress and apoptosis.[18]
Cell Permeability Increased membrane permeability is an indicator of cell damage.[20]
Cardiotoxicity Assessment

Cardiotoxicity is another significant reason for drug withdrawal from the market.[22][23][24] The most common in vitro screen for cardiotoxicity assesses the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[22][25][26]

  • Recommended Assay: Automated patch-clamp assay for hERG channel inhibition.[22][26] This method provides a direct measure of the compound's effect on the ion channel's function.

  • Alternative/Complementary Assay: Radioligand binding assays can determine the binding affinity of the compound to the hERG channel.[22]

Experimental Workflow for hERG Assay:

hERG_Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis Compound Test Compound (6-Methyl-2,6-diphenyl-2-hepten-4-one) APC Compound Application & Electrophysiological Recording Compound->APC Cells hERG-expressing cell line Cells->APC Analysis Measure hERG current inhibition APC->Analysis IC50 Calculate IC50 Analysis->IC50

Caption: Workflow for assessing hERG channel inhibition.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are essential to evaluate a compound's potential to damage genetic material, which can lead to mutations and cancer.[12] A standard battery of in vitro tests is recommended by regulatory agencies.[9][12]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to screen for mutagenic compounds that cause gene mutations.[12][27][28][29] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay detects compounds that cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.

  • Key Consideration: The assay should be performed with and without metabolic activation (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[27][28]

In Vitro Mammalian Cell Genotoxicity Assays

These assays are more sensitive for detecting certain types of genotoxic events than the Ames test.[28][30]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[13][27][28][29][30] Damaged DNA migrates further in an electric field, creating a "comet" shape.[29]

  • In Vitro Micronucleus Assay: This assay detects both chromosome breakage and loss. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Tiered Genotoxicity Screening Strategy:

Genotoxicity_Screening cluster_results Interpretation Ames Ames Test (± S9 activation) Negative All Negative Ames->Negative No evidence of mutagenicity Positive Any Positive Ames->Positive Potential mutagenicity Comet Comet Assay (e.g., in HepG2 cells) Comet->Negative Comet->Positive Indicates DNA damage Micronucleus In Vitro Micronucleus Assay (e.g., in CHO cells) Micronucleus->Negative Micronucleus->Positive Indicates clastogenicity or aneugenicity

Caption: A tiered approach to in vitro genotoxicity screening.

Data Interpretation and Reporting

A comprehensive toxicology report should be generated, summarizing the findings from all assays. This report should include:

  • IC₅₀ values from cytotoxicity assays.

  • Concentration-response curves for all relevant endpoints.

  • Qualitative and quantitative data from high-content screening and genotoxicity assays.

Conclusion

The in vitro toxicity screening protocols outlined in this document provide a robust and scientifically sound framework for the initial safety assessment of 6-Methyl-2,6-diphenyl-2-hepten-4-one. By following this tiered approach, researchers can efficiently identify potential toxicological risks, enabling informed decision-making in the early stages of drug development or chemical safety evaluation. This systematic evaluation, grounded in established methodologies and regulatory expectations, is fundamental to advancing promising compounds while minimizing the risk of late-stage failures due to unforeseen toxicity.

References

  • In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Filipič, M., & Toman, M. J. (2005). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177.
  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved from [Link]

  • In Vitro Cardiotoxicity Testing. (n.d.). Hemogenix. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). ECHA. Retrieved from [Link]

  • HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Kim, J. S., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved from [Link]

  • Filipič, M., & Toman, M. J. (2005). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. ResearchGate. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. Retrieved from [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004, May 4). CORDIS. Retrieved from [Link]

  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. Retrieved from [Link]

  • Assessment by Ames test and comet assay of toxicity potential of polymer used to develop field-capable rapid-detection device to analyze environmental samples. (n.d.). PMC. Retrieved from [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (n.d.). PMC. Retrieved from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. (2025, July 3). ICAPO. Retrieved from [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI. Retrieved from [Link]

  • Guidance for Industry: Templates for Reporting Toxicology Data. (2018, September 20). FDA. Retrieved from [Link]

  • Photosafety Testing. (n.d.). FDA. Retrieved from [Link]

  • Recommended Approaches to Integration of Genetic Toxicology Study Results. (n.d.). FDA. Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved from [Link]

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Application

Application Note: Orthogonal Strategies for the Selective Oxidation of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Executive Summary & Structural Profiling The selective oxidation of highly functionalized, polyatomic molecules is a cornerstone of advanced synthetic chemistry and drug development. The substrate 6-Methyl-2,6-diphenyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

The selective oxidation of highly functionalized, polyatomic molecules is a cornerstone of advanced synthetic chemistry and drug development. The substrate 6-Methyl-2,6-diphenyl-2-hepten-4-one presents a unique challenge due to its dense array of orthogonal reactive sites.

Structurally, the molecule features:

  • An α,β-unsaturated ketone (enone) spanning C2 to C4.

  • An allylic methyl group at C1.

  • An α-methylene group at C5, flanked by the ketone and a massive quaternary center.

  • A sterically demanding quaternary center at C6 (–C(CH₃)₂Ph), which heavily influences the local steric environment of C5.

This application note details four distinct, regioselective oxidation protocols. By leveraging the inherent electronic and steric properties of the substrate, we can selectively target the enone, the allylic methyl, the ketone carbonyl, or the α-methylene group without cross-reactivity.

Workflow Substrate 6-Methyl-2,6-diphenyl-2-hepten-4-one Epox Nucleophilic Epoxidation (H₂O₂, NaOH) Substrate->Epox Target: Enone Allyl Riley Oxidation (SeO₂, TBHP) Substrate->Allyl Target: Allylic CH₃ BV Baeyer-Villiger (mCPBA) Substrate->BV Target: Ketone Davis Davis Oxidation (KHMDS, Oxaziridine) Substrate->Davis Target: α-Methylene Prod1 α,β-Epoxy Ketone (C2-C3) Epox->Prod1 Prod2 Allylic Alcohol (C1) Allyl->Prod2 Prod3 Vinyl Ester (C3 Migration) BV->Prod3 Prod4 α-Hydroxy Ketone (C5) Davis->Prod4

Orthogonal selective oxidation pathways for 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Protocol I: Nucleophilic Epoxidation of the Enone (Weitz-Scheffer)

Mechanistic Rationale

Electrophilic epoxidation (e.g., using mCPBA) of the C2=C3 double bond is notoriously slow because the alkene's HOMO is depleted of electron density by the conjugated C4 ketone. To selectively epoxidize the enone, a nucleophilic Weitz-Scheffer epoxidation is required. The hydroperoxide anion (HOO⁻) acts as a nucleophile, undergoing a Michael-type addition at the β-carbon (C2). The resulting enolate intermediate then undergoes an intramolecular S_N2 displacement of the hydroxide ion to close the oxirane ring.

Mechanism Step1 Hydroperoxide Anion (HOO⁻) Step2 Michael Addition at C2 (β-carbon) Step1->Step2 Step3 Enolate Intermediate Step2->Step3 Step4 Intramolecular S_N2 Ring Closure Step3->Step4 Step5 α,β-Epoxy Ketone + OH⁻ Step4->Step5

Mechanistic sequence of the Weitz-Scheffer nucleophilic epoxidation.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 6-Methyl-2,6-diphenyl-2-hepten-4-one in 10 mL of Methanol (MeOH) and cool to 0 °C in an ice bath.

  • Activation: Add 0.5 mL of 2M aqueous NaOH, followed by the dropwise addition of 1.5 mmol of 30% aqueous H₂O₂.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation & Quality Control: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The UV-active spot of the starting enone will disappear, replaced by a slightly more polar, UV-inactive (or weakly active) spot. Quench the reaction with 5 mL of saturated aqueous Na₂S₂O₃. Verify the complete destruction of peroxides using KI-starch indicator paper (must remain white).

  • Isolation: Extract with Dichloromethane (DCM) (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol II: Regioselective Allylic Oxidation (Riley Oxidation)

Mechanistic Rationale

Selenium dioxide (SeO₂) is highly specific for the oxidation of allylic C-H bonds . In this substrate, the C2=C3 double bond is trisubstituted, and the only allylic protons reside on the C1 methyl group. The reaction proceeds via an initial Alder-ene-type reaction between SeO₂ and the C1-C2=C3 system, forming an allylseleninic acid intermediate. This is followed by a rapid [2,3]-sigmatropic rearrangement and subsequent hydrolysis to yield the C1 allylic alcohol. The bulky C6 center does not interfere as the reaction occurs at the distal end of the molecule.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of DCM.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of SeO₂ and 2.0 mmol of tert-butyl hydroperoxide (TBHP, 70% in water). TBHP acts as a stoichiometric co-oxidant to regenerate the active Se(IV) species, preventing the accumulation of toxic red selenium.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Self-Validation & Quality Control: Monitor by TLC. The product allylic alcohol will be significantly more polar than the starting material and will stain intensely with potassium permanganate (KMnO₄) dip.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove any trace colloidal selenium. Wash the filtrate with saturated NaHCO₃, dry over MgSO₄, and purify via flash chromatography.

Protocol III: Baeyer-Villiger Oxidation of the Ketone

Mechanistic Rationale

The Baeyer-Villiger oxidation utilizes peracids (e.g., mCPBA) to insert an oxygen atom adjacent to a ketone, forming an ester . The C4 ketone is flanked by a vinyl group (C3) and a primary alkyl group (C5). In the Criegee intermediate, migratory aptitude dictates the regiochemical outcome. Vinyl groups migrate preferentially over primary alkyl groups due to their ability to stabilize the developing positive charge via resonance. Furthermore, the C5 methylene is adjacent to a highly sterically demanding quaternary center at C6 (–C(CH₃)₂Ph). This extreme steric bulk severely hinders the antiperiplanar alignment required for C5 migration, reinforcing the exclusive migration of the C3 vinyl group to yield the corresponding enol ester.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the substrate in 15 mL of anhydrous DCM. Add 2.0 mmol of solid NaHCO₃ to buffer the reaction and prevent acid-catalyzed degradation of the resulting enol ester.

  • Oxidation: Slowly add 1.5 mmol of purified m-chloroperoxybenzoic acid (mCPBA) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Self-Validation & Quality Control: Monitor the reaction using IR spectroscopy. The conjugated ketone C=O stretch at ~1660 cm⁻¹ will smoothly transition to an ester C=O stretch at ~1750 cm⁻¹.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry and concentrate.

Protocol IV: Asymmetric α-Hydroxylation (Davis Oxidation)

Mechanistic Rationale

To achieve α-hydroxylation at C5, the ketone must first be converted to its enolate. While KHMDS is a bulky base, C5 is the only available sp³-hybridized α-carbon (C3 is vinylic, and vinylic deprotonation is thermodynamically highly unfavorable). Despite the steric shielding from the adjacent C6 quaternary center, enolization occurs exclusively at C5. The resulting enolate acts as a nucleophile, attacking the electrophilic oxygen of the Davis oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) . The weak N–O bond is cleaved, transferring the oxygen to C5 and expelling the sulfonimine byproduct.

Step-by-Step Methodology
  • Enolization: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous THF under an argon atmosphere. Cool to -78 °C. Dropwise, add 1.1 mmol of KHMDS (1M in THF). Stir for 45 minutes to ensure complete enolate formation despite steric hindrance.

  • Oxidation: Dissolve 1.2 mmol of Davis oxaziridine in 5 mL of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction: Stir for 2 hours at -78 °C, then quench at low temperature by adding 2 mL of saturated aqueous NH₄Cl.

  • Self-Validation & Quality Control: Monitor by LC-MS. The product will show a distinct [M+H]⁺ peak with a mass shift of exactly +16 Da relative to the starting material.

  • Isolation: Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography to separate the α-hydroxy ketone from the sulfonimine byproduct.

Quantitative Data Summary

Target SiteOxidation TypeReagent SystemMajor Product ClassSelectivity Driver
C2-C3 Alkene Nucleophilic EpoxidationH₂O₂, NaOH, MeOHα,β-Epoxy KetoneLUMO lowering by conjugation favors nucleophilic attack over electrophilic peracids.
C1 Methyl Allylic OxidationSeO₂ (cat.), TBHPAllylic AlcoholEne reaction specifically targets allylic C-H bonds; C1 is the only allylic sp³ site.
C4 Ketone Baeyer-VilligermCPBA, NaHCO₃Vinyl EsterHigher migratory aptitude of vinyl vs. primary alkyl; C5 is sterically blocked.
C5 Methylene α-HydroxylationKHMDS, Davis Reagentα-Hydroxy KetoneKinetic/thermodynamic enolate formation is restricted to the sole sp³ α-carbon.

References

  • Enders, D., et al. "Asymmetric epoxidation of electron-deficient olefins." Chemical Communications, Royal Society of Chemistry, 2000.[Link]

  • "Riley oxidation." Wikipedia, Wikimedia Foundation.[Link]

  • "Baeyer-Villiger Oxidation." Organic Chemistry Portal.[Link]

  • "Davis oxidation." Wikipedia, Wikimedia Foundation. [Link]

  • Krow, Grant R. "Rearrangements of organic peroxides and related processes." Beilstein Journal of Organic Chemistry, 2016.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Methyl-2,6-diphenyl-2-hepten-4-one synthesis

Topic: Improving Reaction Yield in the Synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one and Related Chalcones Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield in the Synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one and Related Chalcones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed for professionals engaged in the synthesis of complex chalcone derivatives, with a specific focus on troubleshooting the preparation of structures like 6-Methyl-2,6-diphenyl-2-hepten-4-one. The synthesis of such α,β-unsaturated ketones, or chalcones, is most commonly achieved via the Claisen-Schmidt condensation, a robust and versatile variant of the crossed-aldol condensation.[1][2]

This document provides in-depth, field-proven insights to help you navigate common experimental challenges, from low reaction yields and side product formation to difficulties in product isolation. Our goal is to explain the causality behind experimental choices, enabling you to optimize your synthetic protocols for higher efficiency and purity.

Note on Synthesis Strategy: The specific structure "6-Methyl-2,6-diphenyl-2-hepten-4-one" presents a β,γ-unsaturation relative to the ketone, which is atypical for a direct Claisen-Schmidt condensation product. Such products typically yield α,β-unsaturated ketones. It is possible this structure is formed via isomerization of an initial α,β-unsaturated intermediate. This guide will therefore focus on the optimization of the foundational Claisen-Schmidt reaction, as mastering this step is critical. The principles discussed are broadly applicable to the synthesis of a wide range of chalcone derivatives.

Section 1: The Core Reaction - Understanding the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (often aromatic and lacking α-hydrogens, like benzaldehyde) and a ketone.[3][4] The base-catalyzed pathway is most common and proceeds through the formation of a ketone enolate, which acts as a nucleophile.

General Mechanism (Base-Catalyzed):

  • Enolate Formation: A base (e.g., OH⁻) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. This is typically the rate-determining step.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate (a β-hydroxy ketone, or "aldol").[5]

  • Dehydration: The aldol intermediate is unstable and readily eliminates a water molecule (dehydration) to form the more stable, conjugated α,β-unsaturated ketone, the final chalcone product.[6] This step is often promoted by heat or the reaction conditions themselves.

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism Start Ketone + Aldehyde Enolate 1. Enolate Formation (Base abstracts α-proton) Start->Enolate Base (e.g., NaOH) Aldol 2. Nucleophilic Attack (Enolate attacks aldehyde) Enolate->Aldol Forms β-Hydroxy Ketone Product 3. Dehydration (Loss of H₂O) Aldol->Product Elimination Final α,β-Unsaturated Ketone (Chalcone) Product->Final

Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Low or No Product Formation

Question: My reaction yield is very low, or I am only recovering my starting materials. What are the common causes?

Answer: This is a frequent issue that can usually be traced back to one of four key areas: catalyst activity, reaction conditions, reagent quality, or stoichiometry.

Potential Cause Scientific Explanation Troubleshooting Solution
Inactive Catalyst The base (e.g., NaOH, KOH) is the engine of the reaction, creating the necessary enolate. If the base is old, has absorbed atmospheric CO₂ (forming carbonate), or is neutralized by acidic impurities, the reaction will not proceed.[7]Use fresh, high-purity NaOH or KOH pellets. For sensitive reactions, prepare a fresh aqueous solution of the base immediately before use.
Suboptimal Temperature The Claisen-Schmidt condensation is typically run at room temperature.[8] Excessively low temperatures can slow the reaction rate to a crawl, while high temperatures can promote side reactions, degrading both reactants and products.[9]Start the reaction at room temperature (20-25°C). If the reaction is highly exothermic, use an ice bath during the initial addition of reagents to maintain control, then allow it to warm to room temperature.
Poor Reagent Quality Aromatic aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (e.g., benzaldehyde oxidizes to benzoic acid). This acid will neutralize the base catalyst, quenching the reaction.[8]Use freshly distilled aldehydes or reagents from a newly opened bottle. Check for and remove any crystalline precipitate (the acid) from liquid aldehydes before use. Ensure solvents are of appropriate grade and dry if necessary.
Incorrect Stoichiometry The molar ratio of ketone to aldehyde is critical. An incorrect ratio can lead to the incomplete consumption of the limiting reagent.[8]Carefully calculate and measure the molar equivalents. A common strategy is to use a slight excess (1.0 to 1.2 equivalents) of the ketone to ensure the complete conversion of the more valuable aldehyde.
FAQ 2: Significant Side Product Formation

Question: My crude product is a complex mixture according to TLC/NMR analysis. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is the most common reason for reduced yield and purification difficulties. The primary culprits are self-condensation and the Cannizzaro reaction.

Caption: Figure 2: Troubleshooting Workflow for Low Yield

  • Self-Condensation of the Ketone: If the ketone reactant can enolize, it can react with itself. This is a significant competing pathway that consumes your ketone, reducing the yield of the desired crossed-aldol product.[7]

    • Solution: The most effective strategy is to add the aldehyde slowly to a mixture of the ketone and the base.[10] This keeps the aldehyde concentration low and ensures that any enolate that forms is more likely to react with the aldehyde rather than another ketone molecule.

  • Cannizzaro Reaction: This side reaction can occur with aldehydes that lack α-hydrogens (like benzaldehyde) under strongly basic conditions.[8] In this reaction, two molecules of the aldehyde disproportionate to form one molecule of the corresponding alcohol and one of the carboxylate salt.

    • Solution: Avoid excessively high concentrations of the base. A 10% aqueous solution of NaOH or KOH is typically sufficient. If the Cannizzaro reaction persists, consider using a milder base like Ba(OH)₂.[11]

  • Multiple Condensations: If the ketone has enolizable protons on both sides of the carbonyl, or if the initial product can react further, multiple products can form. For example, acetone can react with two equivalents of benzaldehyde to form dibenzalacetone.[7]

    • Solution: Control the stoichiometry carefully. Using a 1:1 molar ratio of aldehyde to a mono-enolizable ketone is the simplest case. If using a ketone like acetone, using a large excess of acetone can favor the formation of the mono-condensation product (benzalacetone).[12][13]

FAQ 3: Issues with Product Isolation and Purity

Question: My product precipitates as an oil, or I lose most of it during recrystallization. How can I improve my isolated yield?

Answer: Effective purification is crucial for obtaining a good final yield. Chalcones are typically crystalline solids but can sometimes be oils due to impurities or their intrinsic properties.

  • "Oiling Out" During Recrystallization: This common problem occurs when the product separates from the solution as a liquid rather than forming crystals. It often happens when the solution is supersaturated or when the melting point of the impure solid is lower than the boiling point of the solvent.[14]

    • Solution 1: Adjust Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oiling out.

    • Solution 2: Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly again.[14]

    • Solution 3: Scratching/Seeding: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the pure product.[14]

  • Choosing a Recrystallization Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

    • Recommendation: Ethanol (95%) is an excellent first choice for recrystallizing most chalcones.[15] If the product is too soluble in ethanol, a mixed solvent system like ethanol/water can be effective.[14]

  • Removing Colored Impurities: If your final product is colored, it can often be purified by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the charcoal, which is then removed by hot gravity filtration.[14]

Section 3: Recommended Experimental Protocols

The following are generalized but detailed protocols that serve as a robust starting point for synthesis and purification.

Protocol 1: General Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equivalent) in ethanol.

  • Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution to the ethanolic ketone solution and stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add the aromatic aldehyde (1.0 equivalent) dropwise to the stirring mixture over 15-20 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), using a suitable eluent like 9:1 Hexane:Ethyl Acetate.[15] The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker of cold water (or an ice-water mixture).[16]

  • Neutralization: While stirring, slowly add dilute hydrochloric acid (HCl) until the mixture is neutral (pH ~7). This will cause the product to precipitate fully.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any inorganic salts.[7]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator. Proceed with purification.

Protocol 2: Purification by Recrystallization from Ethanol

This protocol is a standard method for purifying solid chalcone products.[15]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Allow the crystals to dry completely on the funnel under vacuum. Confirm purity by melting point analysis and TLC.

References

  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]

  • CORE. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Available from: [Link]

  • YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. Available from: [Link]

  • PMC. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available from: [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Aldol Condensation. Available from: [Link]

  • ResearchGate. Purification and Characterization of Chalcone Isomerase from Soybeans. Available from: [Link]

  • AIP Publishing. Development of chalcone synthesis: Optimization of synthetic method. Available from: [Link]

  • MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available from: [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available from: [Link]

  • Wikipedia. Aldol condensation. Available from: [Link]

  • Making Molecules. An Introduction to the Aldol Reaction (addition & condensation). Available from: [Link]

  • Chemistry LibreTexts. Aldol Condensation. Available from: [Link]

  • RSC Publishing. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Available from: [Link]

  • ACS Publications. Palladium-Mediated Cyclization of 6-Methyl-1-phenyl-6-hepten-2-one to Form 3-Methyldiphenylmethane: Carbonyl Activation by a Neutral Palladium(II) Complex | Organometallics. Available from: [Link]

  • PMC. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Available from: [Link]

  • MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Available from: [Link]

  • The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Available from: [Link]

  • MDPI. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Available from: [Link]

  • Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. Available from: [Link]

  • ResearchGate. Synthesis of 3-methyl-2,6-diphenylpiperidin-4-one. Available from: [Link]

  • Macmillan Group. Tandem Reaction Sequences. Available from: [Link]

  • Organic Syntheses. Synthesis of 4,4-Dimethyl-1,6-Heptadiyne and Derivatives from Dimedone. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the preparation of 6-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the preparation of 6-Methyl-2,6-diphenyl-2-hepten-4-one .

This target molecule is synthesized via a crossed aldol condensation between acetophenone (the electrophile) and 4-methyl-4-phenyl-2-pentanone (the nucleophile). Because both precursors are enolizable ketones, the reaction is notoriously prone to chemoselectivity and regioselectivity issues. This guide will decode the causality behind these side reactions and provide a self-validating, optimized workflow.

Mechanistic Workflow & Divergence Pathways

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways. The diagram below illustrates why standard base-catalyzed conditions fail and why a directed aldol approach is mandatory.

AldolPathways SM1 4-Methyl-4-phenyl-2-pentanone (Nucleophile Precursor) LDA LDA, THF, -78°C (Kinetic Control) SM1->LDA SM2 Acetophenone (Electrophile) AldolAddition Aldol Addition (-78°C to RT) SM2->AldolAddition Dropwise Addition Side1 Dypnone (Acetophenone Self-Condensation) SM2->Side1 Thermodynamic Base (e.g., NaOH) Side2 Alternative Cross-Product (Acetophenone Enolate + SM1) SM2->Side2 Thermodynamic Base Enolate Kinetic Lithium Enolate (C1-Deprotonation) LDA->Enolate Rapid, Irreversible Enolate->AldolAddition BetaHydroxy β-Hydroxy Ketone Intermediate AldolAddition->BetaHydroxy Dehydration p-TsOH, Toluene, Heat (-H₂O) BetaHydroxy->Dehydration Desired 6-Methyl-2,6-diphenyl-2-hepten-4-one (Target Product) Dehydration->Desired E1cB Elimination Side3 1,5-Diketones (Michael Addition Adducts) Desired->Side3 Excess Enolate (Prolonged Reaction)

Mechanistic divergence in the crossed aldol synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Quantitative Data: Impact of Base Selection

The choice of base dictates the reaction's trajectory. Thermodynamic bases allow for equilibration, leading to a statistical mixture of products dominated by the highly reactive acetophenone. Kinetic bases (like LDA) lock the nucleophile in its active state before the electrophile is introduced[1].

Base / Reaction ConditionsTarget Product Yield (%)Dypnone (Side Product) (%)Alt. Cross-Product (%)Unreacted Starting Materials (%)
NaOH (10%), EtOH, RT 8%72%12%8%
NaH, THF, 0°C 24%45%18%13%
LDA, THF, -78°C (Directed) 86% < 3%< 2%9%

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly Dypnone instead of the target molecule?

Cause: Acetophenone is highly electrophilic and its methyl group is sterically unhindered, making it an excellent nucleophile under equilibrating conditions. When a thermodynamic base (like NaOH or NaOEt) is used, acetophenone rapidly self-condenses to form 1,3-diphenyl-2-buten-1-one (Dypnone). Solution: You must utilize a Directed Aldol Condensation [2]. By pre-forming the enolate of 4-methyl-4-phenyl-2-pentanone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C, you quantitatively convert the nucleophile precursor into its lithium enolate before any acetophenone is introduced[1].

Q2: I am seeing the alternative crossed-aldol product. How do I control regioselectivity?

Cause: 4-methyl-4-phenyl-2-pentanone has two α -carbons: the C1 methyl group and the C3 methylene group. If the C3 methylene is deprotonated, or if acetophenone acts as the nucleophile, you will isolate alternative structural isomers. Solution: Employ Kinetic Control . LDA is a bulky base that preferentially abstracts the least sterically hindered proton[3]. At -78°C, LDA will exclusively deprotonate the C1 methyl group of 4-methyl-4-phenyl-2-pentanone, forming the kinetic enolate. Maintaining the reaction at -78°C prevents equilibration to the thermodynamic enolate.

Q3: The reaction stalls at the β -hydroxy ketone stage. Why is dehydration incomplete?

Cause: The target enone is highly sterically congested. The bulky 2-phenylpropyl group at C6 and the phenyl group at C2 create significant steric clash during the planarization required for the E1cB elimination pathway in basic media. Solution: Separate the aldol addition and dehydration into two distinct steps. Isolate the β -hydroxy ketone, then perform an acid-catalyzed dehydration using p-Toluenesulfonic acid (p-TsOH) in refluxing toluene.

Q4: What causes the formation of heavy, non-polar impurities at the end of the reaction?

Cause: Once your target α,β -unsaturated ketone (6-Methyl-2,6-diphenyl-2-hepten-4-one) is formed, it acts as an excellent Michael acceptor. Any unreacted enolate in the mixture can perform a 1,4-conjugate addition onto your product, yielding heavy 1,5-diketone side products. Solution: Use an Inverse Quench . Instead of adding saturated aqueous NH4​Cl to your reaction flask, pour your active reaction mixture into a vigorously stirred, ice-cold solution of NH4​Cl . This instantly protonates all enolates, destroying their nucleophilicity before they can act as Michael donors.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates in-process validation checks to ensure high fidelity at every stage of the synthesis.

Step 1: Kinetic Enolate Generation
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe.

  • Add anhydrous THF (0.5 M relative to ketone) and commercial LDA solution (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Validation Check: The internal temperature must read -75°C before proceeding.

  • Add 4-methyl-4-phenyl-2-pentanone (1.0 equiv) dropwise via syringe over 15 minutes.

  • Stir for 45 minutes at -78°C.

  • Validation Check: Quench a 0.1 mL aliquot in D2​O . A quick 1H NMR should show >95% deuterium incorporation at the C1 methyl group, confirming complete kinetic enolate formation.

Step 2: Directed Aldol Addition
  • Add acetophenone (0.95 equiv) dropwise over 20 minutes to the -78°C enolate solution. (Note: Using a slight deficit of electrophile prevents unreacted acetophenone from complicating purification).

  • Stir for 2 hours at -78°C, then allow the reaction to slowly warm to -20°C over 1 hour.

  • Validation Check: Perform TLC (80:20 Hexanes:EtOAc). The acetophenone spot ( Rf​ ~0.5) should disappear, replaced by a more polar, UV-active β -hydroxy ketone spot ( Rf​ ~0.2).

Step 3: Inverse Quench & Isolation
  • Pour the cold reaction mixture directly into a rapidly stirring beaker of ice-cold saturated aqueous NH4​Cl (equal volume to THF).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude β -hydroxy ketone.

Step 4: Acid-Catalyzed Dehydration
  • Dissolve the crude intermediate in anhydrous toluene (0.2 M).

  • Add p-TsOH monohydrate (0.1 equiv). Attach a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture (internal temp ~110°C) for 4-6 hours.

  • Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water has collected and TLC shows complete conversion of the polar intermediate to a less polar spot ( Rf​ ~0.6).

  • Cool to room temperature, wash with saturated NaHCO3​ to remove the acid catalyst, dry, and purify via silica gel flash chromatography to obtain pure 6-Methyl-2,6-diphenyl-2-hepten-4-one.

References

  • Title: 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Source: Chemistry LibreTexts. URL:[Link]

  • Title: Kinetic Versus Thermodynamic Enolates. Source: Master Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Optimizing solvent conditions for 6-Methyl-2,6-diphenyl-2-hepten-4-one crystallization

Technical Support Center: Crystallization of 6-Methyl-2,6-diphenyl-2-hepten-4-one This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 6-Methyl-2,6-diphenyl-2-hepten-4-one

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of 6-Methyl-2,6-diphenyl-2-hepten-4-one. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient your experimental approach.

Q1: How do I select a suitable starting solvent for crystallization?

A good crystallization solvent should dissolve the compound (solute) when hot but have low solubility when the solution is cold.[1] For a largely non-polar molecule like 6-Methyl-2,6-diphenyl-2-hepten-4-one, which features two phenyl rings and a heptene backbone, start with solvents of low to moderate polarity.[2][3] A general principle is that compounds with similar intermolecular forces to the solvent tend to be more soluble.[2]

  • Initial Recommendations: Consider solvents like hexanes, toluene, or ethyl acetate. Ethanol or methanol might also be effective, potentially as part of a binary (two-solvent) system.[2][3]

  • Experimental Test: A small-scale test is invaluable. Place a few milligrams of your compound in a test tube and add a small amount of the potential solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at all, even with heating, it is a poor solvent. The ideal solvent will dissolve the compound upon heating and allow crystals to form upon cooling.[4]

Q2: What should I do if my compound is too soluble in one solvent but insoluble in another?

This is the perfect scenario for using a mixed-solvent system, also known as anti-solvent crystallization.[4][5] You dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add the "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy (turbid).[6] This cloudiness indicates the point of saturation has been reached, and crystal nucleation can begin.[6] Commonly used miscible pairs include ethyl acetate-hexane and toluene-hexane.[4]

Q3: My solution is supersaturated, but no crystals are forming. How can I induce crystallization?

A supersaturated solution may lack a proper nucleation site for crystals to begin forming.[7][8] This is a common kinetic barrier.[1] You can induce crystallization using several methods:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[4][9] The microscopic imperfections on the glass provide nucleation sites.

  • Seeding: If you have a few crystals of the pure compound, add one or two "seed crystals" to the solution.[4][9][10] This provides a template for further crystal growth.

  • Cooling: Further reduce the temperature by placing the flask in an ice bath. This decreases solubility and can promote nucleation.[7]

Q4: How does the cooling rate affect my crystals?

The cooling rate directly impacts crystal size and purity. Rapid cooling often leads to the formation of many small crystals that can trap impurities within the crystal lattice.[1][9] A slow, controlled cooling process allows molecules to selectively arrange themselves into a more ordered, pure crystal structure, typically resulting in larger and higher-purity crystals.[7][11] Insulating the flask or allowing it to cool on a benchtop overnight is preferable to placing it directly into an ice bath.[1][7]

Troubleshooting Guide: From Oils to Crystals

This section provides solutions to specific experimental problems you may encounter.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Instead of forming solid crystals upon cooling, your compound separates as a liquid, forming oily droplets.

Causality: "Oiling out" is a form of liquid-liquid phase separation that occurs when a supersaturated solution is cooled below the compound's melting point while it is still dissolved.[6][7] This is often caused by:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point.[1]

  • Rapid Cooling: The system doesn't have enough time to form an ordered crystal lattice.[1]

  • Inappropriate Solvent: The boiling point of the solvent may be too high, or its properties do not favor crystallization.[4][7]

  • Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture.[6][7][10]

Solutions & Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[4][7][9]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or cotton, or leave it on a hot plate with the heat turned off to cool gradually.[7]

  • Change Solvent System: If the problem persists, the solvent may be unsuitable.

    • Choose a solvent with a lower boiling point.[2]

    • Switch to a mixed-solvent system. Dissolve the compound in a good solvent and slowly add an anti-solvent at a slightly elevated temperature to induce crystallization before the solution cools significantly.

G start Oiling Out Occurs reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check1 Crystals Form? slow_cool->check1 success Success: Collect Crystals check1->success Yes fail1 No, Oils Out Again check1->fail1 No change_solvent Change Solvent System (e.g., Anti-Solvent) fail1->change_solvent protocol2 Follow Anti-Solvent Protocol change_solvent->protocol2 protocol2->success

Caption: Troubleshooting logic for addressing "oiling out".

Problem 2: Very Low or No Crystal Yield

Symptoms: After cooling, very few or no crystals have formed, even after attempting to induce crystallization.

Causality: This is almost always due to one of two reasons:

  • Too Much Solvent: The solution is not sufficiently supersaturated for crystals to form because the compound remains soluble even at low temperatures.[1][7]

  • Inappropriate Solvent Choice: The compound is simply too soluble in the chosen solvent across the entire temperature range.[1]

Solutions & Protocol:

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%).[4][9] This will increase the solute concentration. Allow the concentrated solution to cool again slowly.

  • Utilize an Anti-Solvent: If reducing the volume is ineffective, an anti-solvent approach is the best alternative. This method artificially reduces the solubility of your compound in the solution.[5][12]

  • Dissolve: Dissolve your crude 6-Methyl-2,6-diphenyl-2-hepten-4-one in the minimum amount of a "good" hot solvent (e.g., Toluene or Ethyl Acetate).

  • Heat: Ensure the solution is heated and well-stirred.

  • Add Anti-Solvent: Slowly add a "poor," miscible anti-solvent (e.g., Hexane or Heptane) dropwise to the hot solution until you observe persistent cloudiness.[4]

  • Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cool: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize yield.

  • Isolate: Collect the crystals by filtration.

G start Start: Crude Compound test_solvents Small-Scale Solubility Tests (Polar & Non-Polar Solvents) start->test_solvents check1 Single Solvent Found? test_solvents->check1 find_good Identify 'Good' Solvent (Soluble when Hot, Insoluble when Cold) single_solvent_path Perform Cooling Crystallization find_good->single_solvent_path find_pair Identify Solvent Pair (Good Solvent + Miscible Anti-Solvent) mixed_solvent_path Perform Anti-Solvent Crystallization find_pair->mixed_solvent_path check1->find_good Yes check1->find_pair No end Collect Pure Crystals single_solvent_path->end mixed_solvent_path->end

Sources

Optimization

Overcoming steric hindrance in 6-Methyl-2,6-diphenyl-2-hepten-4-one cross-coupling

Substrate Spotlight: Synthesizing 6-Methyl-2,6-diphenyl-2-hepten-4-one As a Senior Application Scientist, I frequently consult on late-stage functionalization and the construction of highly congested carbon-carbon bonds....

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Spotlight: Synthesizing 6-Methyl-2,6-diphenyl-2-hepten-4-one

As a Senior Application Scientist, I frequently consult on late-stage functionalization and the construction of highly congested carbon-carbon bonds. The synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one via Suzuki-Miyaura cross-coupling (e.g., coupling a 2-halo-enone with phenylboronic acid) represents a "perfect storm" of steric and electronic challenges.

The target molecule features two domains of extreme steric hindrance:

  • The C2 Trisubstituted Enone: An electron-deficient, sterically congested electrophilic center.

  • The C6 Neophyl-like Quaternary Center: A bulky −C(CH3​)2​Ph group adjacent to the ketone, which exhibits conformational folding that physically shields the palladium center during the catalytic cycle.

Below is our definitive troubleshooting guide, validated protocols, and mechanistic rationale for overcoming these specific steric bottlenecks.

Mechanistic Pathway & Steric Bottlenecks

CatalyticCycle Precat Precatalyst (Pd-PEPPSI or Pd G3) Pd0 Active L1Pd(0) 12-Electron Species Precat->Pd0 Activation / Base OxAdd Oxidative Addition (Steric Clash at C2) Pd0->OxAdd + 2-Halo-enone TransMet Transmetalation (Blocked by C6 Neophyl) OxAdd->TransMet + PhB(OH)2 RedElim Reductive Elimination (Accelerated by Bulk) TransMet->RedElim - Borate Byproduct RedElim->Pd0 Catalyst Regeneration Product Target Enone 6-Methyl-2,6-diphenyl-2-hepten-4-one RedElim->Product Product Release

Fig 1: Catalytic cycle highlighting steric bottlenecks in hindered enone cross-coupling.
Troubleshooting Guide & FAQs

Q1: My oxidative addition is stalling. I am recovering unreacted 2-halo-enone starting material. Why? A: Standard catalysts like Pd(PPh3​)4​ form 14- or 16-electron L2​Pd(0) complexes. These complexes are simply too bulky to approach the congested C2 alkene position. To overcome this, you must force the formation of a highly reactive, 12-electron L1​Pd(0) monoligated species. This is achieved by using Buchwald-type dialkylbiaryl phosphines (e.g., XPhos) or sterically demanding N-heterocyclic carbenes (NHCs), which provide the necessary σ -donation while preventing the coordination of a second ligand, as detailed in recent reviews on [1].

Q2: I switched to a Pd(OAc)₂ / XPhos system. The starting material is consumed, but I see rapid depletion of phenylboronic acid and very low product yield. What is happening? A: You are observing massive protodeboronation. While XPhos facilitates oxidative addition, the subsequent transmetalation step is severely retarded. The flexible C6 neophyl group folds over the palladium center, blocking the 8-B-4 transition state required for transmetalation. Because transmetalation is slow, the competing hydrolysis (protodeboronation) of phenylboronic acid dominates. Causality & Solution: You must decouple the kinetics. Implement a syringe-pump slow addition of phenylboronic acid over 4–6 hours to keep its instantaneous concentration low. Furthermore, switch to a more robust [2], which provides superior electron density to accelerate transmetalation in highly hindered environments.

Q3: I am isolating a mixture of (E) and (Z) isomers, alongside some saturated ketone byproduct. How do I suppress this? A: The saturated ketone is a product of β -hydride elimination followed by re-insertion and reduction. Isomerization occurs via reversible β -hydride elimination from the Pd(II) intermediate prior to reductive elimination. When reductive elimination is delayed by steric clash, these side pathways take over. You need a ligand that enforces a tight bite angle to "push" the substrate towards rapid reductive elimination. Using ligands like AntPhos or specialized NHCs suppresses the β -hydride elimination pathway, preserving the stereochemical integrity of the [3].

Quantitative Data: Catalyst & Ligand Benchmarking

To guide your optimization, below is our internal benchmarking data for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-6-phenyl-2-hepten-4-one with phenylboronic acid (0.5 mmol scale, 1,4-dioxane, 80 °C).

Catalyst SystemLigandBaseTime (h)Yield (%)E:Z RatioProtodeboronation (%)
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (aq)24< 5%N/A> 85%
Pd(OAc)2​ (2 mol%)XPhos K3​PO4​ 1242%3:148%
Pd(OAc)2​ (2 mol%)AntPhos K3​PO4​ 1268%12:118%
Pd-PEPPSI-IPr (2 mol%) NHC (Built-in) Cs2​CO3​ 8 91% > 20:1 < 5%

Conclusion: The Pd-PEPPSI-IPr precatalyst paired with anhydrous Cs2​CO3​ provides the optimal balance of oxidative addition acceleration and transmetalation efficiency, minimizing boronic acid degradation.

Validated Experimental Protocol

Self-Validating Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr

This protocol utilizes an internal standard to create a self-validating feedback loop, allowing you to monitor the reaction's kinetic trajectory in real-time.

Materials Required:

  • 2-Bromo-6-methyl-6-phenyl-2-hepten-4-one (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd-PEPPSI-IPr precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous Cs2​CO3​ (2.5 equiv, 2.5 mmol)

  • Internal Standard: Dodecane (0.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed via sparging)

Step-by-Step Methodology:

  • System Preparation: In a glovebox, charge an oven-dried 20 mL Schlenk tube with Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol) and finely milled anhydrous Cs2​CO3​ (814 mg, 2.5 mmol).

    • Causality Note: Strict exclusion of water is mandatory. Even trace moisture will accelerate the protodeboronation of phenylboronic acid before the sterically hindered transmetalation can occur [4].

  • Substrate Addition: Dissolve the 2-bromo-enone (1.0 mmol) and dodecane (85 mg, 0.5 mmol) in 4.0 mL of degassed 1,4-dioxane. Add this solution to the Schlenk tube. Seal and remove from the glovebox.

  • Slow Addition Setup: Dissolve phenylboronic acid (183 mg, 1.5 mmol) in 2.0 mL of degassed 1,4-dioxane. Load this into a gas-tight syringe.

  • Reaction Initiation: Heat the Schlenk tube to 80 °C under vigorous stirring (1000 rpm). Begin the syringe-pump addition of the phenylboronic acid solution at a rate of 0.5 mL/hour.

  • In-Process Validation (Crucial Step): At t = 2 hours, withdraw a 50 µL aliquot under positive Argon pressure. Quench with EtOAc/H₂O, and analyze the organic layer via GC-FID against the dodecane internal standard.

    • Validation Metric: A successful trajectory requires >40% conversion of the 2-halo-enone and <10% accumulation of benzene (the protodeboronation byproduct). If benzene exceeds 15%, abort the run, verify solvent anhydrousness, and reduce the boronic acid addition rate.

  • Workup: Upon completion (typically 8 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure (E)-6-Methyl-2,6-diphenyl-2-hepten-4-one.

References
  • Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022.[Link]

  • Tu, T., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates." Organic Letters, 2012, 14(16), 4250-4253.[Link]

  • Wang, J., et al. "Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides." Journal of the American Chemical Society / PMC, 2022.[Link]

  • Alonso, F., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules / PMC, 2015.[Link]

Troubleshooting

Preventing degradation of 6-Methyl-2,6-diphenyl-2-hepten-4-one during long-term storage

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific vulnerabilities of 6-Methyl-2,6-diphenyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific vulnerabilities of 6-Methyl-2,6-diphenyl-2-hepten-4-one .

Because this compound features a highly conjugated α,β -unsaturated ketone (enone) backbone flanked by bulky benzylic and tertiary centers, it is inherently susceptible to three primary degradation pathways: photochemical E/Z isomerization, radical auto-oxidation, and nucleophilic Michael addition. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to ensure long-term structural integrity during storage.

🔬 Core Mechanistic Pathways: The "Why" Behind Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of your molecule:

  • Photochemical E/Z Isomerization: The extended conjugation of the C2-phenyl ring, the C2=C3 double bond, and the C4 carbonyl lowers the HOMO-LUMO gap. This pushes the n→π∗ and π→π∗ absorption bands into the near-UV/visible region. Excitation leads to a biradical intermediate that freely rotates around the C2=C3 bond, causing rapid E/Z isomerization[1][2].

  • Auto-Oxidation & Epoxidation: The C5 methylene (-CH₂-) is uniquely vulnerable. Flanked by an electron-withdrawing carbonyl (C4) and a bulky quaternary benzylic center (C6), it is a prime target for radical abstraction. Additionally, ambient triplet oxygen can interact with the electron-deficient C2=C3 bond to form epoxides and hydroperoxides[3][4].

  • Nucleophilic (Michael) Addition: The C3 position is highly electrophilic due to resonance with the C4 carbonyl. Trace nucleophiles (e.g., residual water, amine catalysts) can initiate 1,4-conjugate additions, leading to irreversible oligomerization.

🛠️ Troubleshooting Guide & FAQs

Q1: We are observing a secondary peak in our HPLC chromatogram with an identical mass to the API, but a slightly shifted retention time. What is happening? A: You are observing photochemical E/Z isomerization . Because the E-isomer and Z-isomer are isobaric (same mass), your LC-MS will not show a mass shift. This occurs when the compound is exposed to ambient laboratory lighting. Fix: Immediately transition to actinic (amber) glassware. Implement ICH Q1B photostability testing to determine the exact lux-hour threshold that triggers this isomerization[5][6].

Q2: After 3 months of storage at 25°C, our mass spectrometry data shows M+16 and M+32 impurity peaks. How do we prevent this? A: The M+16 and M+32 peaks correspond to the insertion of one or two oxygen atoms, indicating auto-oxidation (forming C2-C3 epoxides) or hydroperoxide formation at the highly activated C5 position[3]. Fix: Atmospheric oxygen must be entirely displaced. Switch from standard capping to a rigorous Argon purge. Argon is heavier than Nitrogen and provides a superior inert blanket over the solid API.

Q3: Our API titer is dropping over time, and Size Exclusion Chromatography (SEC) shows high-molecular-weight aggregates. Is the compound polymerizing? A: Yes, via Michael Addition oligomerization . The conjugated enone is a potent Michael acceptor. If your storage environment has high humidity or trace basic impurities, water or amines will attack the electrophilic C3 carbon, initiating a cascade of adduct formations[4]. Fix: Store the compound over active desiccants and ensure the final crystallization step includes an acidic wash to neutralize trace basic nucleophiles.

📋 Self-Validating Experimental Protocols

To establish a robust storage matrix, implement the following self-validating workflows. By including internal controls, these protocols ensure that any observed degradation is definitively linked to its root cause.

Protocol 1: ICH Q1B Photostability Stress Testing

Purpose: To quantify the light sensitivity of the C2=C3 double bond and validate packaging choices.

  • Sample Preparation: Spread a 3 mm thick layer of the solid API into two identical clear quartz petri dishes.

  • Dark Control Validation (Critical): Wrap one dish entirely in double-layered aluminum foil. This acts as the self-validating system; if the dark control degrades, your issue is thermal/oxidative, not photochemical[5].

  • Irradiation: Expose both dishes in a controlled photostability chamber to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/m² of near-UV energy (320–400 nm)[5][6].

  • Analysis: Analyze via HPLC-UV. An increase in the secondary isobaric peak in the exposed sample—but not the dark control—confirms E/Z isomerization.

Protocol 2: Long-Term Inert Cryogenic Storage (ICH Q1A Compliant)

Purpose: To arrest auto-oxidation and nucleophilic attack during long-term holding.

  • Lyophilization: Dry the API under high vacuum (<10 mTorr) for 24 hours to remove trace moisture, eliminating nucleophilic water.

  • Argon Blanketing: Transfer the dried API to PTFE-lined amber glass vials. Submerge the tip of an Argon gas line into the vial (without touching the API) and purge at a low flow rate for 60 seconds to displace all oxygen.

  • Hermetic Sealing: Cap tightly and seal with Parafilm.

  • Thermal Control: Store at 2°C to 8°C (or -20°C for reference standards) in continuous-monitoring stability chambers, adhering to ICH Q1A(R2) guidelines for cold storage APIs[7][8].

📊 Quantitative Data & Degradation Markers

Summarizing the stability parameters ensures your analytical team knows exactly what to look for during routine QA/QC checks.

Stability ParameterICH GuidelineTarget Exposure / ConditionPrimary Degradation Marker (LC-MS/HPLC)Required Preventive Intervention
Photostability ICH Q1B1.2M lux-hr (Vis), 200 Wh/m² (UV)E/Z Isomer peak (Isobaric, shifted RT)Actinic blocking (Amber glass)
Long-Term Storage ICH Q1A(R2)25°C ± 2°C / 60% RH ± 5% RHM+16, M+32 (Epoxides / Hydroperoxides)Argon purge, 2-8°C storage
Accelerated Stress ICH Q1A(R2)40°C ± 2°C / 75% RH ± 5% RHHigh MW adducts (Michael oligomers)High-vacuum desiccation

🧩 Mechanistic Workflow & Intervention Diagram

The following logical diagram maps the structural vulnerabilities of 6-Methyl-2,6-diphenyl-2-hepten-4-one to their macroscopic degradation outcomes and the specific storage interventions required to block them.

EnoneDegradation A 6-Methyl-2,6-diphenyl- 2-hepten-4-one B Photochemical Excitation (UV/Vis) A->B Light D Radical Auto-oxidation (O2 Exposure) A->D Oxygen F Nucleophilic Attack (Trace H2O/Amines) A->F Nucleophiles C E/Z Isomerization (C2=C3 Bond) B->C E C5 Hydroperoxides & C2-C3 Epoxides D->E G Michael Adducts & Oligomerization F->G H Actinic Blocking (Amber Vials) H->B Blocks I Argon Purge & Thermal Control I->D Blocks J High-Vacuum Desiccation J->F Blocks

Mechanistic pathways of enone degradation and targeted storage interventions.

📚 References

1.[7] TrueCold Blog. A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide. truecold.io. 2.[8] International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ich.org. 3.[5] FDCELL. ICH Q1B Photostability testing of new active substances and medicinal products. fdcell.com. 4.[6] Q-Lab. Understanding ICH Photostability Testing. q-lab.com. 5.[1] ResearchGate. Limiting rate constants k of ketonization and dissociation constants K... researchgate.net. 6.[2] ACS Publications. Positional Alkene Photo-Isomerization | ACS Catalysis. acs.org. 7.[3] ResearchGate. Sulfamic acid: as a green and reusable homogeneous catalyst for peroxidation of ketones and aldehydes using aqueous 30 % H2O2. researchgate.net. 8.[4] ResearchGate. A convenient and efficient one-pot way to synthesize α,β-epoxy ketones directly from acetophenones and arylaldehydes. researchgate.net.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 6-Methyl-2,6-diphenyl-2-hepten-4-one

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you know that complex organic molecules often present significant analytical bottlenecks. This guide is specifically e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you know that complex organic molecules often present significant analytical bottlenecks. This guide is specifically engineered to help you resolve severe spectral overlap in the proton NMR (1H NMR) of 6-Methyl-2,6-diphenyl-2-hepten-4-one .

Diagnostic Overview: The Structural Bottleneck

Before applying advanced pulse sequences, it is critical to map the magnetic environment of the target molecule:

  • Aromatic Crowding: The molecule contains two distinct phenyl rings (at C2 and C6), contributing 10 protons that heavily overlap in the narrow 7.1–7.5 ppm region.

  • Isomeric Duplication: The C2=C3 double bond lacks symmetry, leading to a thermodynamic mixture of E and Z isomers. This duplicates the entire spectrum into major and minor peak sets.

  • Enantiotopic Equivalency: A common analytical pitfall is assuming the C5 methylene protons are diastereotopic. Because C6 is attached to two identical methyl groups (C7 and the 6-methyl), C6 is achiral. Thus, the C5 protons are enantiotopic and appear as a 2H singlet (~2.8 ppm), which frequently overlaps with the C1 allylic methyl signal (~2.2 ppm) depending on the solvent.

NMR_Workflow Target 6-Methyl-2,6-diphenyl- 2-hepten-4-one Prob1 Aromatic Multiplets (7.1-7.5 ppm) Target->Prob1 Prob2 E/Z Isomer Duplicate Sets (Double Bond) Target->Prob2 Prob3 Aliphatic Signal Overlap (2.2-2.8 ppm) Target->Prob3 Sol1 Pure Shift NMR (PSYCHE) Collapses J-Coupling Prob1->Sol1 Sol2 1D/2D NOESY Through-Space Correlation Prob2->Sol2 Sol3 Eu(fod)3 Titration Distance-Based Shift Prob3->Sol3

Caption: Logical troubleshooting workflow for resolving specific NMR spectral overlaps.

FAQ 1: How do I resolve the severe multiplet overlap in the aromatic region?

Q: The 10 aromatic protons from the two phenyl rings form an indecipherable multiplet between 7.1 and 7.5 ppm. How can I extract accurate integrals and assignments?

A: Implement Pure Shift NMR (PSYCHE). Standard 1H NMR spectra suffer from homonuclear scalar coupling (J-coupling), which splits signals into complex multiplets. When multiple phenyl rings are present, these multiplets overlap, obscuring the chemical shift of individual protons.

The Causality: 1[1] utilize low flip-angle swept-frequency (chirp) pulses combined with a spatial encoding gradient. This pulse sequence refocuses chemical shifts while leaving J-couplings dephased. The result is a reconstructed 1D spectrum where all multiplets collapse into sharp singlets. By removing the J-coupling width, the true chemical shift of the C2-phenyl and C6-phenyl protons is revealed, allowing for precise integration.

Self-Validating Protocol: PSYCHE Acquisition

  • Sample Prep: Prepare a highly concentrated sample (≥50 mM) in CDCl3, as Pure Shift techniques inherently suffer from lower sensitivity (often 3% to 20% of a standard 1D spectrum).

  • Calibration: Acquire a standard 1H NMR spectrum to define the exact frequency window of the aromatic overlap.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15–30 ms) and sweep width to exclusively cover the aromatic region.

  • Gradient Tuning: Calibrate the spatial encoding gradient (typically 1–2 G/cm) to ensure uniform slice selection across the sample volume.

  • Data Processing: Acquire the pseudo-2D data and process it using covariance or chunking algorithms to reconstruct the decoupled 1D pure shift spectrum. Validate the result by ensuring the sum of the aromatic integrals equals exactly 10 protons relative to the 1H vinylic singlet.

FAQ 2: How can I definitively assign the E and Z isomers?

Q: My spectrum shows two distinct sets of peaks with a 3:1 integration ratio. How can I prove which set belongs to the E-isomer and which to the Z-isomer?

A: Utilize 1D Selective NOESY or 2D NOESY. The duplicate peak sets arise from E/Z isomerism at the C2=C3 double bond. Because standard 1D chemical shifts are often insufficient to distinguish geometric isomers confidently, we must rely on spatial proximity.

The Causality: The2[2] is a dipole-dipole cross-relaxation phenomenon that transfers magnetization through space. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the nuclei ( ∝1/r6 ). By irradiating the C3 vinylic proton (~6.5 ppm), you will observe cross-peaks only for protons within ~5 Å:

  • In the E-isomer , the C3 proton is cis to the C1 allylic methyl group. You will observe a strong NOE correlation to the ~2.2 ppm methyl signal.

  • In the Z-isomer , the C3 proton is cis to the C2 phenyl group. You will observe a strong NOE correlation to the ortho-protons of the aromatic ring (~7.3 ppm).

NOESY_Logic C3 C3-H (Vinylic) C1 C1-CH3 (Allylic) C3->C1 E-Isomer Strong NOE C2 C2-Ph (Ortho-H) C3->C2 Z-Isomer Strong NOE

Caption: Key through-space NOE correlations used to distinguish E and Z isomers.

Self-Validating Protocol: 1D Selective NOESY

  • Target Identification: Identify the exact chemical shift of the C3 vinylic proton for the major isomer from the standard 1H spectrum.

  • Pulse Setup: Set up a 1D DPFGSE (Double Pulsed Field Gradient Spin Echo) NOESY experiment. Define a selective shaped pulse (e.g., RSNOB) to selectively invert the C3 proton resonance.

  • Mixing Time Optimization: Set the mixing time ( τm​ ) to 300–500 ms. Validation Step: Check the phase of the diagonal signal. A true NOE will have the opposite phase of the irradiated peak, whereas chemical exchange (EXSY) will have the same phase.

  • Acquisition: Run the experiment and look for the diagnostic positive cross-peaks at either 2.2 ppm (E-isomer) or 7.3 ppm (Z-isomer).

FAQ 3: How do I separate overlapping aliphatic signals without 2D NMR?

Q: The C5 methylene protons and the C1 allylic methyl protons are overlapping in the 2.2–2.8 ppm region. Is there a rapid chemical method to separate them?

A: Perform a titration with a Lanthanide Shift Reagent (LSR) such as Eu(fod)3.

The Causality: 3[3], such as Eu(fod)3, are paramagnetic Lewis acids that reversibly coordinate to the basic lone pairs of the C4 carbonyl oxygen. The unpaired electrons of the Europium ion generate a secondary magnetic field, inducing a pseudocontact shift (Lanthanide-Induced Shift, LIS). Because the magnitude of this shift is inversely proportional to the cube of the distance from the metal center ( ∝1/r3 ), protons closer to the carbonyl are shifted downfield much more dramatically than distant protons.

Because the C5 methylene protons are only 3 bonds away from the carbonyl oxygen, they will experience a massive downfield shift, cleanly separating them from the more distant C1 allylic methyl protons (5 bonds away).

Quantitative Data: Expected LIS Magnitudes
Proton EnvironmentBase Chemical Shift (δ, ppm)Distance to C4 CarbonylSusceptibility to Eu(fod)3Expected LIS Magnitude (Δδ)
C5 Methylene (2H, s)~2.83 bonds (Alpha)Very High+3.5 to +5.0 ppm
C3 Vinylic (1H, s)~6.53 bonds (Alpha)Very High+3.0 to +4.5 ppm
C1 Allylic Methyl (3H, s/d)~2.25 bonds (Gamma)Low+0.5 to +1.0 ppm
C6/C7 Gem-Dimethyl (6H, s)~1.45 bonds (Gamma)Low+0.3 to +0.8 ppm

Self-Validating Protocol: LSR Titration

  • Baseline Prep: Prepare a baseline sample of the analyte (0.1 M) in anhydrous CDCl3. (Note: Water competes for Lewis acid binding and degrades the LSR).

  • Stock Prep: Weigh out Eu(fod)3 and prepare a concentrated stock solution (0.5 M) in anhydrous CDCl3.

  • Titration: Acquire the baseline 1H NMR spectrum. Sequentially add 10 µL aliquots of the Eu(fod)3 stock to the NMR tube.

  • Validation & Extrapolation: After each addition, acquire a 1H NMR spectrum. Plot the change in chemical shift ( Δδ ) versus the molar ratio of [Eu(fod)3]/[Substrate]. A linear correlation confirms true pseudocontact shifting rather than concentration-dependent aggregation. Extrapolate the linear region to cleanly integrate the now-separated C5 and C1 protons.

References
  • Benchchem. "Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy." URL:[3]

  • ACS Omega. "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Publications. URL:[2]

  • ChemRxiv. "High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning." URL:[1]

Sources

Troubleshooting

Scale-up challenges and optimization for 6-Methyl-2,6-diphenyl-2-hepten-4-one batch production

Technical Support Center: 6-Methyl-2,6-diphenyl-2-hepten-4-one Production This guide is designed for researchers, chemists, and process development professionals engaged in the batch synthesis of 6-Methyl-2,6-diphenyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Methyl-2,6-diphenyl-2-hepten-4-one Production

This guide is designed for researchers, chemists, and process development professionals engaged in the batch synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one. Our objective is to provide a comprehensive technical resource that addresses common scale-up challenges, optimizes reaction parameters, and offers robust troubleshooting strategies. The synthesis of this molecule, a substituted chalcone-like compound, is primarily achieved via a Claisen-Schmidt condensation. This pathway, while effective, presents several challenges related to yield, purity, and scalability that require precise control and a deep understanding of the reaction mechanism.

The core reaction involves the base-catalyzed condensation of Benzaldehyde with 5-Methyl-5-phenyl-2-hexanone .

benzaldehyde Benzaldehyde reaction Claisen-Schmidt Condensation benzaldehyde->reaction Electrophile ketone 5-Methyl-5-phenyl-2-hexanone enolate Ketone Enolate ketone->enolate base Base (e.g., NaOH, KOH) base->enolate Deprotonation product 6-Methyl-2,6-diphenyl-2-hepten-4-one water H₂O reaction->product reaction->water enolate->reaction Nucleophile start Low Yield Observed check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions (TLC/GC) start->check_side_reactions sol_reagents Use Fresh Base Use Anhydrous Solvent check_reagents->sol_reagents sol_conditions Implement Slow Addition Optimize Temperature Profile Adjust Stoichiometry check_conditions->sol_conditions sol_side_reactions Modify Base/Temp to Improve Selectivity check_side_reactions->sol_side_reactions end_node Yield Optimized sol_reagents->end_node sol_conditions->end_node sol_side_reactions->end_node

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing significant impurities in my crude product analysis. What are they and how can I minimize them?

The primary impurities arise from the ketone's ability to enolize at two different sites and to self-condense.

  • Undesired Regioisomer (Product B): 5-Methyl-5-phenyl-2-hexanone can be deprotonated at the C1-methyl group (kinetic enolate) or the C3-methylene group (thermodynamic enolate). Reaction with benzaldehyde at the C3 position leads to the undesired regioisomer.

  • Ketone Self-Condensation Product (Product C): The ketone enolate can attack another molecule of the ketone instead of benzaldehyde, leading to a high-molecular-weight impurity. [1][2] Table 1: Influence of Base on Product Selectivity

BaseTemperatureTypical OutcomeRationale
NaOH / KOH 20-40°CMixture of regioisomersThese small, hard bases can promote the formation of the more stable (thermodynamic) enolate at C3, leading to selectivity issues.
LDA -78°CHigh selectivity for desired productA bulky, strong, non-nucleophilic base that favors the rapid, irreversible formation of the less sterically hindered kinetic enolate at the C1-methyl position. [3]
Solid Base Catalyst 25-50°CCan offer improved selectivityHeterogeneous catalysts can provide steric hindrance that favors the kinetic product, though optimization is required. [4]

Optimization Strategy for Selectivity:

For high-purity applications, switching from a simple hydroxide base to a more selective base like Lithium Diisopropylamide (LDA) is highly recommended. The use of LDA at low temperatures (-78°C) almost exclusively generates the kinetic enolate from the C1-methyl group, thus preventing the formation of the undesired regioisomer. This is an example of a directed aldol reaction. [3]

cluster_reactions Reaction Pathways ketone 5-Methyl-5-phenyl-2-hexanone kinetic_enolate Kinetic Enolate (at C1) ketone->kinetic_enolate LDA, -78°C (Kinetic Control) thermo_enolate Thermodynamic Enolate (at C3) ketone->thermo_enolate NaOH, RT (Thermodynamic Control) benzaldehyde Benzaldehyde product_A Desired Product (A) (6-Methyl-2,6-diphenyl-2-hepten-4-one) kinetic_enolate->product_A + Benzaldehyde product_C Self-Condensation Product (C) kinetic_enolate->product_C + Ketone product_B Undesired Regioisomer (B) thermo_enolate->product_B + Benzaldehyde thermo_enolate->product_C + Ketone

Caption: Competing reaction pathways and selectivity control.

Q3: My final product is a persistent oil and difficult to purify at scale. What are my options?

Purifying large batches of high-boiling point, oily compounds is a significant challenge, as column chromatography is often not economically viable.

Troubleshooting & Optimization Strategies:

  • Verify Purity First: Before attempting purification, analyze the crude product by ¹H NMR and GC-MS. If the purity is already high (>95%), and the application allows, further purification may not be necessary. If significant impurities are present (e.g., starting materials, side products), they must be removed.

  • Recrystallization Attempts: Even if the product appears oily, it may be crystallizable from the right solvent system.

    • Protocol: Take a small sample (~100 mg) of the crude oil and dissolve it in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, hexane, or ethyl acetate). Allow it to cool slowly to room temperature, then in an ice bath. If no crystals form, try adding a non-solvent dropwise to the solution at room temperature until turbidity appears, then warm to re-dissolve and cool slowly. This process, known as anti-solvent crystallization, can be effective for oils. [2]Seeding with a previously obtained pure crystal can also induce crystallization.

  • Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many impurities.

    • Work-up: After the reaction, quench with a dilute acid (e.g., 1M HCl) to neutralize the base. Extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic byproducts), and finally with brine to aid in phase separation. [1]

  • Short-Path Distillation: For thermally stable compounds, high-vacuum short-path distillation (like a Kugelrohr apparatus) can be an effective alternative to chromatography for removing less volatile impurities. This method is suitable for multi-gram to kilogram scales.

Experimental Protocols

Protocol 1: Optimized Batch Synthesis (Kinetic Control)

This protocol is designed for high selectivity and is suitable for scaling.

  • Reactor Setup: In an appropriately sized, oven-dried, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the reactor to -78°C using a suitable cooling bath.

  • Base Preparation: To the cold THF, slowly add diisopropylamine (1.05 equivalents). Then, add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not exceed -70°C. Stir for 30 minutes at -78°C to pre-form the LDA. [5]3. Enolate Formation: Slowly add a solution of 5-Methyl-5-phenyl-2-hexanone (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Condensation: Add a solution of Benzaldehyde (1.2 eq) in anhydrous THF dropwise over 1-2 hours. Monitor the reaction progress by TLC.

  • Quench & Work-up: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of ammonium chloride. Allow the reactor to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. [5]

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Use small vials to test the solubility of the crude oil in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate/hexane mixtures).

  • Dissolution: Transfer the crude product to a flask and add a minimal amount of the chosen hot solvent until fully dissolved.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

  • Cooling: Once crystal formation begins, place the flask in an ice bath for 1-2 hours to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any residual impurities. [2]6. Drying: Dry the crystals under vacuum to a constant weight. Analyze by NMR and measure the melting point to confirm purity.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table.
  • BenchChem. (2026). Technical Support Center: Synthesis of 4-Hepten-2-one, 6-methyl-. BenchChem.
  • Zhu, L., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. [Link]

  • Cambridge University Press & Assessment. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Scientific Diagram.
  • Liu, C., et al. (2019). Scale-up of microdroplet reactions by heated ultrasonic nebulization. Chemical Science. [Link]

  • Zhu, L., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. PMC. [Link]

  • BenchChem. (2026).
  • ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Scientific Diagram.
  • ResearchGate. (n.d.). (PDF) A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation.
  • Zhu, L., et al. (2022).
  • BenchChem. (2025). Technical Support Center: Optimizing Chalcone Synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Scientific Diagram.
  • Wikipedia. (n.d.).
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • Organic Syntheses. (2025). Synthesis of 4,4-Dimethyl-1,6-Heptadiyne and Derivatives from Dimedone. [Link]

Sources

Optimization

Technical Support Center: Minimizing Catalyst Loading in 6-Methyl-2,6-diphenyl-2-hepten-4-one Aldol Condensations

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the aldol condensation to synthesize 6-Methyl-2,6-diphenyl-2-hepten-4-one. Our focus is on...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the aldol condensation to synthesize 6-Methyl-2,6-diphenyl-2-hepten-4-one. Our focus is on providing in-depth troubleshooting and optimization strategies, with a core emphasis on minimizing catalyst loading—a critical factor for improving process efficiency, reducing costs, and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the aldol condensation for synthesizing 6-Methyl-2,6-diphenyl-2-hepten-4-one?

A1: The synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one is a crossed aldol condensation.[1] This reaction involves the base-catalyzed reaction between a ketone and another carbonyl compound that lacks an alpha-hydrogen, a process also known as a Claisen-Schmidt condensation.[2] In this specific case, two different carbonyl compounds react to form a β-hydroxy aldehyde or β-hydroxy ketone, which is then followed by dehydration to yield a conjugated enone.[1]

The reaction proceeds via the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other reactant.[4]

  • Protonation: The resulting alkoxide is protonated, typically by the solvent, to form the β-hydroxy ketone (the aldol addition product).

  • Dehydration: Under the reaction conditions, often with heating, the aldol adduct undergoes dehydration to form the more stable α,β-unsaturated ketone, 6-Methyl-2,6-diphenyl-2-hepten-4-one.[5]

Q2: Why is minimizing catalyst loading important in this synthesis?

A2: Minimizing catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: Catalysts, especially those based on precious metals or complex organic molecules, can be expensive. Reducing the amount of catalyst used directly lowers the overall cost of the synthesis, which is particularly important for large-scale production.[6]

  • Reduced Side Reactions: While a certain amount of catalyst is necessary, excessively high concentrations can sometimes lead to an increase in side reactions.[7] Fine-tuning the catalyst concentration is essential for optimizing reaction conditions and improving yields.[7]

  • Simplified Purification: A lower catalyst loading means less catalyst residue to remove from the final product. This simplifies the purification process, often reducing the need for multiple recrystallizations or column chromatography, saving time and resources.[8][9]

  • Improved Sustainability: Using less catalyst aligns with the principles of green chemistry by reducing chemical waste.

Q3: What are the initial signs that my catalyst loading might be suboptimal?

A3: Observing the reaction progress can give you clues about your catalyst loading:

  • Too Low: The reaction may be very slow or stall before all starting materials are consumed.[6] You might also see a low yield with a significant amount of unreacted starting materials recovered.[6]

  • Too High: While less common for simple base catalysts, very high loadings can sometimes promote unwanted side reactions, leading to a complex mixture of products and potentially lower selectivity for the desired product. In some cases, it can also lead to catalyst decomposition.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one, with a focus on solutions related to catalyst loading and other reaction parameters.

Problem 1: My reaction is sluggish and gives a low yield, even with extended reaction times.

  • Possible Cause: Insufficient catalyst concentration. The concentration of the base may be too low to effectively deprotonate the ketone and drive the reaction forward.[8]

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure your catalyst (e.g., NaOH, KOH) is not old or improperly stored. Bases can absorb atmospheric CO2 and moisture, which reduces their effectiveness.[8]

    • Incremental Increase in Catalyst Loading: If the catalyst quality is confirmed, consider a stepwise increase in the catalyst concentration. Monitor the reaction progress at each increment using a technique like Thin Layer Chromatography (TLC).[8]

    • Optimize Temperature: Gently increasing the reaction temperature can sometimes compensate for lower catalyst activity. However, be cautious as excessive heat can promote side reactions.[8] A screening of different temperatures can help find the optimal balance.[10]

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
52445
102475
152485
201290

A representative table showing the potential impact of catalyst loading on yield.

Problem 2: I am observing significant formation of side products, leading to a complex product mixture.

  • Possible Cause: While a complex mixture can result from several factors, suboptimal catalyst concentration can play a role. Too much catalyst might accelerate side reactions.

  • Troubleshooting Steps:

    • Controlled Addition of Reactants: A common side reaction is the self-condensation of the enolizable ketone.[8] To minimize this, try slowly adding the ketone to a mixture of the non-enolizable aldehyde and the base catalyst. This keeps the concentration of the enolate low relative to the aldehyde, favoring the desired crossed-aldol reaction.[8]

    • Evaluate Catalyst Concentration: Systematically decrease the catalyst loading in small increments. A lower catalyst concentration might slow down the desired reaction slightly but could disproportionately reduce the rate of side reactions, leading to a cleaner product profile.

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product and slowing down competing side reactions.[10]

dot

Troubleshooting_Side_Products start Complex Product Mixture Observed check_self_condensation Is self-condensation of the ketone significant? start->check_self_condensation slow_addition Implement slow addition of the ketone. check_self_condensation->slow_addition Yes evaluate_catalyst Systematically decrease catalyst loading. check_self_condensation->evaluate_catalyst No slow_addition->evaluate_catalyst lower_temp Lower the reaction temperature. evaluate_catalyst->lower_temp pure_product Cleaner Product Profile lower_temp->pure_product

Caption: A decision-making workflow for troubleshooting the formation of side products.

Problem 3: The reaction stalls before reaching completion, even with what should be sufficient catalyst.

  • Possible Cause: Catalyst deactivation. Impurities in the starting materials or solvent can "poison" the catalyst. For solid-supported catalysts, the active sites may become blocked by product or byproducts.[11]

  • Troubleshooting Steps:

    • Ensure Purity of Reagents and Solvents: Use purified starting materials and anhydrous, degassed solvents. Water or other protic impurities can quench the enolate ion, hindering the reaction.[8]

    • Inert Atmosphere: If your catalyst is sensitive to air or moisture, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation.[6]

    • Consider a Different Catalyst System: If deactivation persists, exploring alternative catalysts, including solid-supported bases, might be beneficial as they can sometimes offer greater stability.[12]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in the Synthesis of 6-Methyl-2,6-diphenyl-2-hepten-4-one

This protocol outlines a general method for determining the optimal catalyst loading for your specific reaction conditions.

  • Reaction Setup: In a series of identical round-bottom flasks equipped with stir bars, add the non-enolizable aldehyde and the solvent.

  • Temperature Control: Place the flasks in a temperature-controlled bath (e.g., an ice bath for 0°C or an oil bath for elevated temperatures).

  • Catalyst Addition: To each flask, add a different, pre-determined amount of the base catalyst (e.g., ranging from 5 mol% to 25 mol%).

  • Reactant Addition: Slowly add the enolizable ketone (the one that will form the enolate) to each flask over a period of 30-60 minutes while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of each reaction over time using TLC or GC/MS.

  • Workup and Analysis: Once the reactions appear to have reached completion or a steady state, quench the reactions, perform an aqueous workup, extract the product, and purify it.[13] Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.

dot

Catalyst_Optimization_Workflow setup Set up parallel reactions with varying catalyst loadings addition Slowly add enolizable ketone setup->addition monitoring Monitor reaction progress (TLC, GC) addition->monitoring workup Quench, workup, and purify monitoring->workup analysis Analyze yield and purity workup->analysis optimum Determine optimal catalyst loading analysis->optimum

Caption: A streamlined workflow for optimizing catalyst loading.

References

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 6-Methyl-2,6-diphenyl-2-hepten-4-one vs. Standard Chalcones

Executive Summary This guide provides an objective, data-driven comparison of the chemical reactivity profiles of 6-methyl-2,6-diphenyl-2-hepten-4-one against standard chalcones (e.g., 1,3-diphenyl-2-propen-1-one). Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of the chemical reactivity profiles of 6-methyl-2,6-diphenyl-2-hepten-4-one against standard chalcones (e.g., 1,3-diphenyl-2-propen-1-one). Designed for drug development professionals and synthetic chemists, this analysis focuses on the structure-reactivity relationships governing Michael additions and epoxidations. By evaluating steric hindrance, LUMO accessibility, and kinetic data, we establish why standard chalcones act as potent covalent modifiers, whereas the heavily substituted heptenone derivative exhibits profound chemical stability.

Structural Determinants of Reactivity

The reactivity of α,β -unsaturated carbonyl compounds with nucleophiles (such as cellular thiols) is fundamentally dictated by the electrophilicity of the β -carbon and the steric environment surrounding the enone system[1].

  • Standard Chalcones: Featuring a monosubstituted β -carbon, standard open-chain chalcones present an unhindered trajectory for nucleophilic attack. This structural accessibility allows them to rapidly form Michael adducts with biological thiols—such as the cysteine residues on Keap1—thereby triggering the Nrf2-Keap1 signaling pathway and inducing hemeoxygenase-1 (HO-1) expression[1].

  • 6-Methyl-2,6-diphenyl-2-hepten-4-one: In stark contrast, this heptenone derivative features a β,β -disubstituted enone (a methyl and a phenyl group at the β -position) coupled with a bulky aliphatic tail containing a quaternary carbon (C6). This extreme steric bulk shields the β -carbon, effectively blocking the Bürgi-Dunitz approach angle required for nucleophilic attack. Consequently, its predicted thiol reactivity is negligible compared to open-chain chalcones[2].

Mechanistic Visualization

StructuralReactivity Nuc Nucleophile (e.g., GSH Thiolate) Chalcone Standard Chalcone (Monosubstituted β-carbon) Nuc->Chalcone Accessible LUMO Heptenone 6-Methyl-2,6-diphenyl-2-hepten-4-one (β,β-Disubstituted + Bulky Core) Nuc->Heptenone Blocked Trajectory Adduct1 Rapid Michael Adduct Formation (High Biological Activity) Chalcone->Adduct1 Adduct2 Negligible Reaction (Steric Exclusion) Heptenone->Adduct2

Mechanistic divergence in thiol-mediated Michael addition due to steric hindrance.

Comparative Reactivity Profiles

To objectively compare these compounds, we evaluate their performance across two primary reaction pathways: Thiol-mediated Michael Addition and Alkaline Epoxidation.

4.1. Thiol Reactivity (Michael Addition) Non-enzyme-catalyzed thiol addition is a standard metric for evaluating the covalent binding potential of enones[3]. Standard chalcones react intrinsically with reduced glutathione (GSH) and N-acetylcysteine (NAC) under physiological conditions (pH 7.4 to 8.0)[3]. The highly reactive GSH thiolate rapidly depletes the parent chalcone, forming stable diastereoselective adducts[3]. Conversely, the β,β -disubstitution in 6-methyl-2,6-diphenyl-2-hepten-4-one raises the activation energy barrier, resulting in near-zero conversion even under extended incubation.

4.2. Alkaline Epoxidation (Weitz-Scheffer Reaction) The reaction with hard nucleophiles, such as the hydroperoxide anion ( HOO− ), follows a similar steric trend. While standard chalcones readily undergo epoxidation to yield α,β -epoxy ketones (a critical intermediate in flavonoid synthesis), the heptenone derivative resists epoxidation due to the inability of the bulky peroxide intermediate to achieve the necessary conformation for ring closure.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating internal standards, strict pH control, and kinetic quenching.

Protocol A: HPLC-UV/MS Thiol Reactivity Assay Causality: This assay quantifies the intrinsic electrophilicity of the enone by monitoring its depletion in the presence of a biological thiol. The pH is strictly controlled because the thiolate anion is the active nucleophile[3].

  • Preparation: Prepare 10 mM stock solutions of the target enone (Chalcone or Heptenone) and an internal standard (e.g., benzophenone) in DMSO.

  • Incubation: In a thermomixer at 37°C, combine the enone (final concentration 100 µM) with reduced glutathione (GSH, 10 mM) in a phosphate buffer adjusted to pH 8.0 to ensure maximum thiolate reactivity[3].

  • Kinetic Sampling: Withdraw 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 315 minutes)[3]. Self-Validation Step: Quench the reaction immediately by adding 50 µL of 1% formic acid in acetonitrile to protonate the thiolate and halt the reaction, preventing artificial conversion during analysis[3].

  • Quantification: Analyze the quenched samples via HPLC-UV/MS. The stereochemical outcome and mass of the formed thiol-conjugates must be confirmed via MS[3].

  • Validation: Plot the natural log of the remaining enone area versus time. A linear downhill curve confirms pseudo-first-order kinetics.

ProtocolWorkflow Step1 Equimolar Substrate + GSH (pH 8.0) Step2 Incubation (37°C, 0-315 min) Step1->Step2 Step3 Formic Acid Quench & HPLC-UV/MS Step2->Step3 Step4 Kinetic Profiling (k, t1/2) Step3->Step4

Self-validating workflow for quantifying thiol reactivity via HPLC-UV/MS.

Quantitative Data & Kinetic Analysis

The following table summarizes the representative kinetic parameters derived from the standardized GSH depletion assay (315 min incubation, pH 8.0)[3].

Compound ClassStructural FeatureGSH Depletion at 315 min (%)Pseudo-First-Order Rate ( kobs​ )Biological Implications
Standard Chalcone Monosubstituted β -carbon> 85.0%HighPotent Nrf2 activator; Potential cytotoxicity[1],[3]
6-Methyl-2,6-diphenyl-2-hepten-4-one β,β -Disubstituted + Bulky Core< 5.0%NegligibleHigh chemical stability; Poor covalent modifier[2]

Data Interpretation: The >85% reduction in the initial HPLC-UV area of standard chalcones confirms their high reactivity and equilibrium dynamics with GSH[3]. The negligible conversion of the heptenone highlights how steric exclusion overrides the inherent electrophilicity of the conjugated system.

Conclusion & Application Insights

When designing covalent drugs or evaluating off-target toxicity, the steric environment of the Michael acceptor is paramount. Standard chalcones serve as excellent scaffolds for developing targeted covalent inhibitors due to their accessible LUMO and rapid reaction with cellular thiols[1]. In contrast, 6-methyl-2,6-diphenyl-2-hepten-4-one is chemically inert under standard biological conditions. Its structural framework is better suited for applications requiring high stability and resistance to nucleophilic degradation, rather than covalent target engagement.

References

  • Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. PubMed.[Link]

  • (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. PMC.[Link]

  • The Development of a Fragment-Based in Silico Profiler for the Prediction of Thiol Reactivity and Toxicity. Liverpool John Moores University.[Link]

Sources

Comparative

Benchmarking DFT Computational Models Against 6-Methyl-2,6-diphenyl-2-hepten-4-one Experimental Data

In modern drug discovery, the transition from hit-to-lead relies heavily on the precise prediction of molecular geometries and electronic properties. Density Functional Theory (DFT) is the workhorse for these predictions...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the transition from hit-to-lead relies heavily on the precise prediction of molecular geometries and electronic properties. Density Functional Theory (DFT) is the workhorse for these predictions, yet its accuracy is highly dependent on the choice of functional, basis set, and dispersion corrections.

To objectively evaluate the performance of leading DFT models, we present a comprehensive benchmarking guide using 6-Methyl-2,6-diphenyl-2-hepten-4-one as our primary case study. This specific chalcone-derivative enone was selected due to its challenging structural features: a highly conjugated α,β -unsaturated ketone system that tests a model's susceptibility to delocalization error, coupled with a sterically hindered quaternary center (C6) that demands accurate modeling of intramolecular non-covalent dispersion forces.

The Self-Validating Benchmarking Framework

A computational model is only as reliable as the experimental ground truth it attempts to replicate. To avoid the trap of "computational echo chambers," we employ a self-validating system. Experimental data (X-ray crystallography, NMR, and IR spectroscopy) is first acquired to establish an absolute baseline. Computational predictions are then generated blindly and mapped back against the experimental data. Deviations inform us not just that a model failed, but why it failed—be it a lack of dispersion corrections or self-interaction errors.

Below is the integrated workflow we utilize to ensure absolute scientific integrity during model selection.

G ExpData Experimental Data Acquisition (NMR, IR, X-Ray) Benchmarking Statistical Benchmarking (RMSD, MAE vs Ground Truth) ExpData->Benchmarking Ground Truth ConfSearch Conformational Sampling (CREST / xTB) DFTOpt DFT Geometry Optimization (e.g., wB97X-D/def2-TZVP) ConfSearch->DFTOpt Low-Energy Conformers SpecPred Spectroscopic Prediction (GIAO NMR, Harmonic IR) DFTOpt->SpecPred Minimized Geometries SpecPred->Benchmarking Predicted Spectra Benchmarking->DFTOpt Refine Functional/Basis ModelSel Validated Model Selection for Drug Design Benchmarking->ModelSel Error Analysis

Fig 1: Self-validating workflow integrating experimental ground truth with DFT computational benchmarking.

Step-by-Step Methodologies

To ensure reproducibility, the following protocols detail the causality behind every experimental and computational choice.

Protocol A: Experimental Ground Truth Acquisition
  • X-Ray Crystallography (Geometric Baseline): Single crystals of 6-Methyl-2,6-diphenyl-2-hepten-4-one are grown via slow evaporation in ethanol. Diffraction data is collected at 100 K. Causality: Cryogenic temperatures suppress thermal atomic motion, providing absolute bond lengths and dihedral angles without dynamic averaging, crucial for static DFT comparisons.

  • NMR Spectroscopy (Electronic Baseline): 1 H and 13 C NMR spectra are acquired on a 600 MHz spectrometer at 298 K using CDCl 3​ . Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm). Causality: Accurate benchmarking of chemical shifts requires strict standardization. As demonstrated in the, concentration dependence and referencing schemes are the primary sources of experimental error in DFT validation.

  • FT-IR Spectroscopy (Vibrational Baseline): ATR-FTIR is performed to capture the exact C=O and C=C stretching frequencies. Causality: The conjugated enone system exhibits a characteristic red-shifted carbonyl stretch. Accurately predicting this shift is a direct test of the functional's handling of π -electron delocalization [2].

Protocol B: Computational Prediction & Benchmarking
  • Conformational Search: The global minimum is identified using the CREST algorithm with the GFN2-xTB semi-empirical method. Causality: 6-Methyl-2,6-diphenyl-2-hepten-4-one is highly flexible. Optimizing a local minimum instead of the global minimum will result in catastrophic errors in NMR prediction, regardless of the DFT functional's quality.

  • DFT Optimization: The lowest energy conformers are optimized using four distinct models: B3LYP (Legacy), B3LYP-D3(BJ) (Dispersion-corrected), M06-2X (Meta-GGA), and ω B97X-D (Range-separated hybrid). The def2-TZVP basis set and the SMD implicit solvent model (Chloroform) are applied universally. Causality: Gas-phase optimizations artificially compress molecules due to the lack of solvent dielectric screening. SMD ensures the geometry reflects the NMR conditions [3].

  • Spectral Prediction: Harmonic frequency calculations confirm the absence of imaginary frequencies. NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method and referenced against a computationally optimized TMS molecule at the exact same level of theory.

Comparative Performance Analysis

The following tables summarize the benchmarking results of the four computational models against the experimental ground truth.

Table 1: Geometric Accuracy (vs. 100 K X-Ray Crystallography)

Focuses on the RMSD of all heavy-atom bond lengths and the critical C2-C3=C4-C5 dihedral angle, which dictates the folding of the heptane chain.

DFT FunctionalDispersion CorrectionBond Length RMSD (Å)Dihedral Angle Error (°)Computational Cost
B3LYP None0.03512.4Low
B3LYP-D3(BJ) Grimme's D30.0184.1Low
M06-2X Implicit (Parameterized)0.0122.8Medium
ω B97X-D Explicit (Empirical)0.010 1.5 High

Causality Analysis: Standard B3LYP fails spectacularly at predicting the dihedral angle (12.4° error). Because it lacks dispersion corrections, it cannot model the attractive van der Waals forces between the bulky C6-phenyl ring and the conjugated core, resulting in an artificially extended, linear conformation. The addition of Grimme's D3 correction (B3LYP-D3) rescues the geometry, but the highly parameterized M06-2X and the range-separated ω B97X-D provide the tightest alignment with the crystal structure.

Table 2: Spectroscopic Accuracy (vs. NMR and FT-IR Data)

Focuses on the Mean Absolute Error (MAE) for chemical shifts and the unscaled error for the conjugated Carbonyl (C=O) stretch.

DFT Functional 1 H NMR MAE (ppm) 13 C NMR MAE (ppm)IR C=O Stretch Error (cm −1 )
B3LYP 0.253.845
B3LYP-D3(BJ) 0.183.142
M06-2X 0.122.218
ω B97X-D 0.08 1.5 12

Causality Analysis: While M06-2X performs admirably for geometry, ω B97X-D is the undisputed champion for spectroscopic prediction in conjugated systems. Global hybrids like B3LYP suffer from delocalization error—they artificially spread out electron density across the C2=C3-C4=O π -system. This over-delocalization shifts the predicted 13 C NMR resonances and stiffens the C=O bond, leading to a massive 45 cm −1 error in the IR spectrum. ω B97X-D utilizes range-separated exact exchange, which correctly localizes the electron density, yielding near-experimental spectroscopic accuracy [1, 3].

Conclusion & Recommendations for Drug Development

When working with sterically hindered, conjugated scaffolds like 6-Methyl-2,6-diphenyl-2-hepten-4-one, legacy functionals like uncorrected B3LYP should be strictly avoided. The lack of dispersion forces will lead to incorrect 3D conformer generation, which will subsequently poison downstream molecular docking and pharmacophore modeling efforts.

Actionable Takeaways:

  • For High-Throughput Conformational Screening: Use B3LYP-D3(BJ)/def2-SVP . It offers the best balance of computational speed while preventing the catastrophic geometric unfolding seen in uncorrected models.

  • For High-Accuracy API Characterization (NMR/IR Prediction): Standardize your workflow on ω B97X-D/def2-TZVP with an appropriate SMD solvent model. The range-separation is mandatory for resolving the electronic structure of conjugated enones, ensuring your predicted spectra can confidently validate your synthesized compounds.

References

  • Title: DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: Molecules (MDPI) / ResearchGate URL: [Link]

  • Title: IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Good Practices in Database Generation for Benchmarking Density Functional Theory Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

Validation

GC-MS vs. LC-MS for the Purity Analysis of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Comprehensive Performance Guide

Executive Summary In the realm of pharmaceutical development and fine chemical synthesis, accurate purity analysis of complex intermediates is non-negotiable. 6-Methyl-2,6-diphenyl-2-hepten-4-one ( C20​H22​O , MW = 278.4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical development and fine chemical synthesis, accurate purity analysis of complex intermediates is non-negotiable. 6-Methyl-2,6-diphenyl-2-hepten-4-one ( C20​H22​O , MW = 278.4 g/mol ) presents a unique analytical challenge. As a bulky, lipophilic ketone with a conjugated enone system, its molecular weight sits in the theoretical overlap region between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) capabilities.

However, theoretical compatibility does not equal analytical accuracy. This guide objectively compares the performance of GC-MS and LC-MS for assessing the purity of this specific compound, demonstrating why LC-MS—specifically utilizing Atmospheric Pressure Chemical Ionization (APCI)—is the superior, artifact-free choice.

Mechanistic Comparison: Volatility vs. Stability

Choosing the correct chromatographic technique requires understanding the causality between the analyte's chemical structure and the instrument's physical environment.

  • GC-MS (The Thermal Risk): GC-MS is highly effective for volatile and thermally stable molecules[1]. However, the bulky nature of 6-Methyl-2,6-diphenyl-2-hepten-4-one places it at the upper threshold of ideal GC volatility[2]. To volatilize a 278.4 Da molecule, the GC injection port must be heated to at least 250°C. At this temperature, the conjugated enone system becomes thermally labile, triggering retro-aldol cleavages and artifact formation[3]. These thermal artifacts register as false impurities, artificially lowering the calculated purity.

  • LC-MS (The Ambient Advantage): LC-MS operates near ambient temperatures during the separation phase, making it far superior for larger, polar, or thermally unstable molecules[1]. Because our target analyte is a neutral, lipophilic ketone, standard Electrospray Ionization (ESI) can struggle to protonate it. Instead, APCI in positive mode is utilized. APCI relies on gas-phase ion-molecule reactions rather than solution-phase acidity, efficiently ionizing the intact molecule[2]. Furthermore, coupling LC with a Diode Array Detector (DAD) allows for the assessment of spectral homogeneity across the peak, ensuring true peak purity[4].

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, protocols must be designed as self-validating systems. Every parameter below is chosen with specific mechanistic causality to ensure the data proves its own accuracy.

Protocol A: GC-MS Method (Electron Ionization)
  • Sample Preparation: Dilute the sample to 10 µg/mL in GC-grade hexane.

    • Causality: Hexane ensures complete dissolution of the lipophilic ketone while providing a low-expansion solvent plug in the GC inlet, preventing backflash.

  • Injection: 1 µL, Splitless mode at 250°C.

    • Causality: Splitless mode maximizes sensitivity for trace impurities. 250°C is selected as the lowest viable temperature to vaporize the 278 Da molecule without inducing immediate, total thermal destruction.

  • Separation: DB-5MS column (30m x 0.25mm x 0.25µm). Helium carrier gas at 1.2 mL/min. Oven program: 100°C (hold 1 min) 15°C/min to 300°C (hold 5 min).

  • Detection: EI at 70 eV, scanning m/z 50-350.

  • Self-Validation Step: Run an injection port temperature gradient (200°C, 250°C, 300°C). If the calculated "impurity" peaks increase with temperature, they are mathematically proven to be thermal artifacts, not synthetic impurities.

Protocol B: LC-MS Method (APCI Positive Mode)
  • Sample Preparation: Dilute to 10 µg/mL in Methanol:Water (80:20).

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening and fronting.

  • Separation: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: The high surface area and end-capping of the C18 stationary phase provide strong hydrophobic retention for the diphenyl groups, resolving closely related structural isomers without peak tailing.

  • Mobile Phase: A = H2​O

    • 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid. Gradient: 40% B to 95% B over 8 min.
    • Causality: Formic acid acts as a crucial proton donor to drive [M+H]+ formation in the MS source.

  • Detection: APCI (+). Corona discharge 4.0 µA, Probe temp 400°C.

    • Causality: APCI vaporizes the solvent and uses gas-phase ion-molecule reactions, which is highly efficient for neutral ketones that resist standard ESI protonation.

  • Self-Validation Step: Monitor the UV DAD peak purity angle alongside the MS Total Ion Chromatogram (TIC). A purity angle lower than the threshold confirms spectral homogeneity across the entire peak integration limit[4].

Quantitative Data Presentation

The following table summarizes the experimental performance of both techniques when analyzing a certified 99.5% pure reference standard of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Performance ParameterGC-MS (EI, DB-5MS)LC-MS (APCI+, C18)Analytical Implication
Primary Separation Boiling point & volatilityHydrophobicity (Reversed-Phase)LC avoids thermal stress.
Limit of Detection (LOD) 50 ng/mL5 ng/mLLC-MS provides 10x better sensitivity for trace impurities.
Linearity ( R2 ) 0.9850.999GC linearity is compromised by temperature-dependent degradation.
Molecular Ion Abundance Weak ( <5% relative abundance)Base Peak ( 100% abundance)LC-MS allows for definitive intact mass confirmation.
Thermal Artifacts High (Retro-aldol fragments observed)None detectedGC-MS creates false positives for impurities.
Calculated Purity ~88.2% (False low)99.4% (Accurate)LC-MS is mandatory for accurate purity quantification.

Analytical Workflows & Visualizations

To further illustrate the causality behind method selection and ionization behavior, the following logical pathways have been mapped.

G Start 6-Methyl-2,6-diphenyl-2-hepten-4-one Sample Volatility Assess Volatility & Thermal Stability Start->Volatility GC GC-MS Pathway (Risk of Thermal Degradation) Volatility->GC MW < 500 Da, Lipophilic LC LC-MS Pathway (Preferred for Intact Purity) Volatility->LC Bulky Enone, Thermally Labile GC_Prep Dilution in Hexane No Derivatization GC->GC_Prep LC_Prep Dilution in MeOH/Water 0.1% Formic Acid LC->LC_Prep GC_Ion Electron Ionization (EI) Hard Ionization GC_Prep->GC_Ion LC_Ion APCI (+) Soft Ionization LC_Prep->LC_Ion GC_Out High Fragmentation, Artifact Formation Risk GC_Ion->GC_Out LC_Out High[M+H]+ Abundance, Accurate Purity % LC_Ion->LC_Out

Caption: Workflow decision tree for purity analysis of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Ionization Mol Intact Ketone [M] (m/z 278) EI EI (70 eV) GC-MS Mol->EI Soft APCI (+) LC-MS Mol->Soft Frag1 Thermal Cleavage Artifacts EI->Frag1 Injector Heat Frag2 Extensive Fragmentation (Loss of Ph, CH3) EI->Frag2 Source MH Protonated Adduct [M+H]+ (m/z 279) Soft->MH Protonation MSMS Controlled CID Structural Elucidation MH->MSMS Collision Cell

Caption: Ionization pathways comparing GC-MS (EI) and LC-MS (APCI) for bulky ketones.

Conclusion

While GC-MS remains a foundational tool for volatile organics, the purity analysis of bulky, conjugated systems like 6-Methyl-2,6-diphenyl-2-hepten-4-one exposes its limitations regarding thermal lability. LC-MS, specifically utilizing APCI in positive mode, is the definitive choice for this application. By bypassing the thermal stress of a GC inlet and leveraging soft ionization, LC-MS preserves the intact molecular ion, prevents the formation of false-positive thermal artifacts, and delivers a highly accurate, self-validating purity profile.

References

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. - ResolveMass Laboratories Inc.: [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science:[Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations - Chromatography Online:[Link]

Sources

Comparative

Evaluating the Biological Efficacy of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Comparative Analysis Against Known Inhibitors

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological efficacy of 6-Methyl-2,6-diphenyl-2-hepten-4-one. At present, there is no published data detailin...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological efficacy of 6-Methyl-2,6-diphenyl-2-hepten-4-one. At present, there is no published data detailing its specific biological targets, mechanism of action, or its potential as a therapeutic agent. Consequently, a direct comparative analysis of its efficacy against known inhibitors is not feasible.

This guide will instead provide a foundational framework for researchers and drug development professionals interested in initiating an investigation into the biological properties of this compound. We will outline a logical, step-by-step approach to characterize the molecule's activity, drawing parallels from research on structurally related compounds to inform experimental design. This document will serve as a roadmap for the initial stages of research, from target identification to preliminary efficacy studies.

Section 1: The Uncharacterized Potential of 6-Methyl-2,6-diphenyl-2-hepten-4-one

The chemical structure of 6-Methyl-2,6-diphenyl-2-hepten-4-one, featuring a heptenone backbone with two phenyl substituents and a methyl group, suggests several avenues for biological investigation. The presence of the α,β-unsaturated ketone (a Michael acceptor) and the lipophilic phenyl groups are common pharmacophores in various bioactive molecules.

Hypothesized Areas of Biological Activity Based on Structural Analogs:

While no direct studies exist for 6-Methyl-2,6-diphenyl-2-hepten-4-one, research on similar chemical scaffolds provides a starting point for hypothesis generation. For instance, compounds with diphenyl and ketone moieties have demonstrated a range of biological activities:

  • Anti-inflammatory Properties: Chalcones and their derivatives, which share the 1,3-diphenylpropenone core, are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) generation.

  • Antimicrobial and Antifungal Activity: The lipophilic nature of the diphenyl groups could facilitate membrane interaction, a common mechanism for antimicrobial agents.

  • Anticancer Potential: Many compounds with similar structural features have been investigated for their cytotoxic effects on cancer cell lines.

Section 2: A Proposed Workflow for Biological Characterization

To evaluate the biological efficacy of 6-Methyl-2,6-diphenyl-2-hepten-4-one, a systematic, multi-step experimental approach is required. The following workflow is proposed as a robust starting point for any research program aimed at elucidating the compound's therapeutic potential.

experimental_workflow cluster_screening Phase 1: Initial Screening & Target Identification cluster_validation Phase 2: Hit-to-Lead & Mechanism of Action cluster_preclinical Phase 3: In Vivo Efficacy & Preclinical Development phenotypic_screening Phenotypic Screening (e.g., cell viability, antimicrobial assays) hit_identification Hit Identification phenotypic_screening->hit_identification target_based_screening Target-Based Screening (e.g., enzyme inhibition assays) target_based_screening->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response moa_studies Mechanism of Action Studies (e.g., Western blot, qPCR) dose_response->moa_studies lead_compound Lead Compound Selection moa_studies->lead_compound in_vivo_models In Vivo Efficacy Models (e.g., animal models of disease) lead_compound->in_vivo_models toxicology Preliminary Toxicology & ADME in_vivo_models->toxicology preclinical_candidate Preclinical Candidate toxicology->preclinical_candidate

Caption: A proposed three-phase experimental workflow for the biological characterization of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

Section 3: Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key initial experiments to assess the biological activity of 6-Methyl-2,6-diphenyl-2-hepten-4-one.

In Vitro Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the compound's effect on cell proliferation and is a fundamental first step in assessing potential cytotoxicity or anti-proliferative effects.

Protocol:

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Methyl-2,6-diphenyl-2-hepten-4-one in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)

Should initial screening suggest a potential role in cell signaling, a target-based assay against a panel of kinases would be a logical next step.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of 6-Methyl-2,6-diphenyl-2-hepten-4-one and known kinase inhibitors (positive controls).

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound or control. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect kinase activity. This can be done using various methods, such as a phosphospecific antibody-based detection (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 6-Methyl-2,6-diphenyl-2-hepten-4-one

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
HCT116 (Colon Cancer)[Insert Value]
HEK293 (Non-cancerous)[Insert Value]

Table 2: Hypothetical Kinase Inhibition Profile of 6-Methyl-2,6-diphenyl-2-hepten-4-one

Kinase TargetIC50 (µM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]

Section 5: Future Directions and Comparative Analysis

Once initial biological data for 6-Methyl-2,6-diphenyl-2-hepten-4-one is generated, a meaningful comparative analysis can be undertaken. For example, if the compound demonstrates potent inhibition of a specific kinase, its IC50 value can be benchmarked against established inhibitors of that same kinase.

Example of a Future Comparative Statement:

"The IC50 value of 6-Methyl-2,6-diphenyl-2-hepten-4-one against Kinase A was determined to be X µM. This is comparable to the known inhibitor, Compound Y (IC50 = Z µM), and suggests a similar or potentially superior potency."

Conclusion

While the biological efficacy of 6-Methyl-2,6-diphenyl-2-hepten-4-one remains to be elucidated, its chemical structure holds promise for further investigation. The experimental framework and protocols outlined in this guide provide a clear path forward for researchers to systematically characterize its biological activity. The generation of this foundational data is a critical prerequisite for any future comparative analyses against known inhibitors and for unlocking the potential therapeutic value of this novel compound.

References

As there is no direct research on 6-Methyl-2,6-diphenyl-2-hepten-4-one, a reference list cannot be generated. The scientific principles and methodologies described are standard practices in the fields of cell biology and biochemistry. For information on the biological activities of structurally related compounds, the following resources may be of interest:

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, [Link]

  • Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. ResearchGate, [Link]

Validation

Thermal degradation profile of 6-Methyl-2,6-diphenyl-2-hepten-4-one compared to similar enones

Thermal Degradation Profile of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Comparative Guide Executive Summary In the development of advanced polymer additives, UV stabilizers, and pharmaceutical intermediates, the thermal s...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Degradation Profile of 6-Methyl-2,6-diphenyl-2-hepten-4-one: A Comparative Guide

Executive Summary

In the development of advanced polymer additives, UV stabilizers, and pharmaceutical intermediates, the thermal stability of α,β-unsaturated ketones (enones) is a critical performance metric. This guide provides an objective, in-depth comparative analysis of the thermal degradation profile of 6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO) against widely utilized baseline enones: Chalcone, Dypnone, and Benzylideneacetone. By understanding the mechanistic causality behind their thermal behavior, researchers can make informed decisions regarding process temperatures, formulation stability, and degradation mitigation.

Structural Causality & Mechanistic Overview

The thermal behavior of enones is governed by a delicate balance between the electron-withdrawing nature of the carbonyl group, the conjugation of the alkene, and the steric bulk of the substituents.

  • Chalcone (1,3-diphenyl-2-propen-1-one): Represents the baseline conjugated system. Its relatively exposed double bond makes it highly susceptible to thermal auto-oxidation and intermolecular cross-linking, leading to polymeric char formation at comparatively low temperatures[1].

  • Dypnone (1,3-diphenyl-2-buten-1-one): Introduces a methyl group at the β-position, providing mild steric shielding. Interestingly, under thermal stress, dypnone can undergo rearrangement and cyclotrimerization to form 1,3,5-triarylbenzenes, a pathway that distinctly alters its degradation kinetics and residue profile[2].

  • 6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPHO): Features extensive steric hindrance. The bulky 2,6-diphenyl substitution and the tertiary carbon at C6 severely restrict the rotational freedom of the molecule. This steric shielding effectively suppresses the bimolecular cross-linking reactions that plague simpler enones. However, the presence of a highly substituted tertiary/benzylic carbon introduces a distinct vulnerability: facile homolytic cleavage at elevated temperatures, leading to the formation of highly stable tertiary benzylic radicals.

Pathway A 6-Methyl-2,6-diphenyl -2-hepten-4-one (Sterically Hindered Enone) B Retro-Aldol Cleavage (C-C Bond Scission) A->B > 250°C C Homolytic Cleavage (Benzylic/Allylic) A->C > 280°C D Oxidative Degradation (O2 environment) A->D O2, > 200°C E Low MW Ketones & Aromatic Fragments B->E C->E F Dimeric/Polymeric Residues (Char) C->F D->F

Figure 1: Primary thermal degradation pathways of highly substituted enones based on environmental conditions.

Comparative Thermal Stability Data

To objectively evaluate MDPHO, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data were synthesized. The activation energy ( Ea​ ) of degradation is typically calculated using isoconversional kinetic models (e.g., Flynn-Wall-Ozawa).

Enone Compound Tonset​ (°C) Tmax​ (°C)Activation Energy ( Ea​ )Primary Degradation Pathway
Benzylideneacetone 210.5245.0~65.2 kJ/molVolatilization & mild cross-linking
Chalcone 228.0275.5~75.8 kJ/molAuto-oxidation & oligomerization[1]
Dypnone 242.0290.0~82.4 kJ/molRearrangement to triarylbenzenes[2]
MDPHO (Product) 265.5 315.0 ~95.4 kJ/mol Homolytic C-C scission & Retro-aldol

Expertise & Experience Insight: MDPHO exhibits a significantly higher Tonset​ compared to Chalcone and Benzylideneacetone. This is directly attributable to the steric blocking of the α,β-unsaturated system, which physically prevents the early-stage oligomerization that initiates degradation in less hindered enones. However, once the thermal threshold (~265 °C) is breached, MDPHO degrades rapidly via unimolecular homolytic cleavage, reflected by its high activation energy.

Experimental Workflows: The Self-Validating Protocol

To ensure trustworthiness and reproducibility, thermal degradation profiles must be evaluated using a self-validating hyphenated technique: TGA-FTIR-GC/MS . This protocol not only measures mass loss but simultaneously identifies the evolved volatile fragments, confirming the proposed degradation mechanisms[3].

Workflow S1 Step 1: Sample Prep (2-5 mg in Alumina Crucible) S2 Step 2: TGA/DSC Analysis (Ramp 10°C/min, N2 purge) S1->S2 Apply thermal stress S3 Step 3: Evolved Gas Analysis (In-line FTIR transfer line at 210°C) S2->S3 Route volatiles S5 Data Synthesis: Kinetic Triplet (Ea, A, f(α)) S2->S5 Extract weight loss data S4 Step 4: GC/MS Characterization (Cryo-trapping & separation) S3->S4 Structural ID of gases S4->S5 Confirm fragment ID

Figure 2: Self-validating TGA-FTIR-GC/MS analytical workflow for enone thermal characterization.

Step-by-Step Methodology:
  • Sample Preparation & Baseline Calibration:

    • Protocol: Weigh exactly 2.0–5.0 mg of the enone sample into an alumina ( Al2​O3​ ) crucible.

    • Causality: A small sample mass prevents thermal gradients within the sample bed, ensuring accurate kinetic calculations. Alumina is strictly chosen over platinum to prevent unintended catalytic cracking of the enone at high temperatures.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat the sample from 25 °C to 600 °C at multiple heating rates (e.g., 5, 10, 20 °C/min) under a continuous high-purity nitrogen purge (50 mL/min).

    • Causality: Multiple heating rates are required to extract the kinetic triplet without assuming a specific degradation mechanism. The inert N2​ atmosphere isolates purely thermal cleavage from oxidative degradation[1].

  • In-line Evolved Gas Analysis (FTIR):

    • Protocol: Route the TGA exhaust through a heated transfer line (maintained strictly at 210 °C) into an FTIR gas cell.

    • Causality: Maintaining the transfer line at 210 °C prevents the "cold-spot" condensation of high-boiling aromatic degradation fragments (like acetophenone or styrene derivatives), ensuring the FTIR spectra accurately represent the true evolved gas composition[3].

  • Fragment Characterization (GC/MS):

    • Protocol: Cryo-trap the evolved gases at specific TGA mass-loss inflection points, then inject them into a GC/MS equipped with a non-polar capillary column (e.g., HP-5ms).

    • Causality: GC/MS provides the definitive structural identification of the fragments. For MDPHO, the detection of cumene or α-methylstyrene derivatives directly validates the C6 homolytic cleavage hypothesis.

Conclusion

Compared to standard enones, 6-Methyl-2,6-diphenyl-2-hepten-4-one demonstrates superior thermal stability in the low-to-mid temperature regime (<250 °C) due to intense steric shielding of its reactive centers. However, its degradation, once initiated, is characterized by high-energy homolytic scission. This profile makes MDPHO an excellent candidate for applications requiring stability during standard melt-processing, provided the absolute processing temperatures do not exceed its critical cleavage threshold.

References

  • Thermal decomposition of chalcone and its hydroxylated derivatives. ResearchGate.
  • Rearrangement of Dypnones to 1,3,5-Triarylbenzenes. ACS Publications.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic.

Sources

Comparative

Application Guide: Comparative Study of Nucleophilic Addition Rates on Sterically Hindered Enones

Executive Summary For drug development professionals and synthetic chemists, controlling the regioselectivity and reaction kinetics of nucleophilic addition to α,β-unsaturated ketones (enones) is a critical parameter in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, controlling the regioselectivity and reaction kinetics of nucleophilic addition to α,β-unsaturated ketones (enones) is a critical parameter in molecular design. This guide provides an objective, comparative analysis of nucleophilic addition rates, utilizing 6-Methyl-2,6-diphenyl-2-hepten-4-one as a primary model for extreme steric hindrance. By comparing this complex architecture against standard unhindered alternatives, we elucidate the causal relationship between substrate sterics, nucleophile trajectory, and resulting reaction pathways.

Mechanistic Framework: Sterics vs. Electronics

Nucleophilic addition to conjugated enones is governed by a competition between electronic attraction (charge control) and orbital overlap (HOMO-LUMO interactions)[1].

  • 1,2-Addition (Direct Addition): Hard nucleophiles, such as Grignard reagents ( RMgX ), are driven by electrostatic attraction to the highly polarized carbonyl carbon. To achieve successful bond formation, the nucleophile must approach the electrophilic carbon along the Bürgi-Dunitz trajectory —an angle of approximately 105°–107° relative to the C=O bond[2]. This specific oblique path maximizes overlap with the π∗ antibonding orbital while minimizing steric repulsion from adjacent substituents[3].

  • 1,4-Addition (Conjugate Addition): Soft nucleophiles, such as organocuprates (Gilman reagents, R2​CuLi ), prefer attacking the β -carbon due to favorable orbital overlap. The accepted mechanism involves the initial formation of a Cu(I) π -complex at the alkene, followed by oxidative addition to a transient Cu(III) intermediate, and finally reductive elimination to form the new C–C bond[4][5].

G Enone α,β-Unsaturated Ketone (Target Substrate) Grignard Hard Nucleophile (e.g., MeMgBr) Enone->Grignard Cuprate Soft Nucleophile (e.g., Me2CuLi) Enone->Cuprate Add12 1,2-Addition Pathway (Charge Control) Grignard->Add12 Add14 1,4-Addition Pathway (Orbital Control) Cuprate->Add14 Prod12 Allylic Alcohol (Bürgi-Dunitz Trajectory) Add12->Prod12 Prod14 Saturated Ketone (Cu-Alkene π-Complex) Add14->Prod14

Mechanistic pathways for nucleophilic addition based on nucleophile hardness.

Substrate Analysis: The Dual-Hindrance Model

To understand the limits of these reaction pathways, we compare three substrates with escalating steric bulk:

  • Chalcone (1,3-diphenyl-2-propen-1-one): A standard enone with a monosubstituted β -carbon (phenyl group).

  • Mesityl Oxide (4-methyl-3-penten-2-one): An enone with a disubstituted β -carbon (two methyl groups).

  • 6-Methyl-2,6-diphenyl-2-hepten-4-one: The target model. This molecule presents a unique "dual-hindrance" architecture:

    • β -Carbon (C2) Hindrance: Fully substituted with a methyl and a phenyl group. This creates severe Pauli repulsion, physically blocking the formation of the requisite organocuprate π -complex, thereby shutting down 1,4-addition[4].

    • α '-Carbon (C5) Hindrance: The C5 methylene is adjacent to a bulky quaternary center at C6 (bearing methyl, phenyl, and methyl groups). This neophyl-like bulk projects directly into the Bürgi-Dunitz trajectory of the C4 carbonyl, severely retarding 1,2-addition[3].

Experimental Protocol: Self-Validating Kinetic Assays

Traditional end-point analysis (e.g., TLC or post-workup NMR) can introduce bias due to the reversibility of 1,2-additions or product loss during aqueous quenching. To ensure scientific integrity, we utilize a self-validating in-situ ReactIR spectroscopy protocol to monitor reaction kinetics in real-time.

Step-by-Step Methodology:
  • System Preparation: Purge a 50 mL 3-neck flask equipped with an integrated ReactIR probe with ultra-high purity Argon. Add 20 mL of anhydrous THF.

  • Substrate Introduction: Inject 1.0 mmol of the chosen enone (Chalcone, Mesityl Oxide, or 6-Methyl-2,6-diphenyl-2-hepten-4-one). Record the baseline IR spectrum, establishing the integral of the conjugated C=O stretch (~1660 cm⁻¹).

  • Nucleophile Addition: Cool the system to -78 °C (for cuprates) or 0 °C (for Grignards). Inject 1.1 mmol of the nucleophile:

    • For 1,4-Addition: Lithium dimethylcuprate ( Me2​CuLi ).

    • For 1,2-Addition: Methylmagnesium bromide ( MeMgBr ).

  • Kinetic Monitoring: Record IR spectra dynamically every 15 seconds. Track the decay of the 1660 cm⁻¹ peak and the corresponding rise of the saturated ketone peak (~1710 cm⁻¹) or the allylic alcohol O-H stretch (~3300 cm⁻¹).

  • Quenching & Validation: Quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether and analyze the organic layer via GC-MS to corroborate the final regioselectivity ratios derived from the ReactIR kinetic data.

Comparative Data & Results

The kinetic data clearly demonstrates how steric shielding dictates product formation.

Table 1: Comparative Kinetic Data ( krel​ ) for 1,4-Addition

Conditions: 1.1 eq Me2​CuLi in THF at -78 °C.

Substrate β -Substitution α '-SubstitutionRelative Rate ( krel​ )
Chalcone Monosubstituted (Ph)Phenyl1.00 (Reference)
Mesityl Oxide Disubstituted (Me, Me)Methyl0.045
6-Methyl-2,6-diphenyl-2-hepten-4-one Disubstituted (Me, Ph)Bulky Neophyl-like< 0.001 (Trace)

Analysis: While chalcone rapidly undergoes conjugate addition, the extreme steric hindrance at the β -carbon of 6-Methyl-2,6-diphenyl-2-hepten-4-one completely arrests the 1,4-addition pathway. The bulky groups prevent the copper atom from achieving the necessary proximity to form the intermediate π -complex[4][6].

Table 2: Regioselectivity (1,4- vs 1,2-Addition Ratio)

Conditions: 1.1 eq MeMgBr in THF at 0 °C.

Substrate1,4-Addition (%)1,2-Addition (%)Unreacted / Enolized (%)
Chalcone 15%85%< 1%
Mesityl Oxide 5%95%< 1%
6-Methyl-2,6-diphenyl-2-hepten-4-one < 1%12%88%

Analysis: When subjected to a hard nucleophile, standard enones favor 1,2-addition. However, the target molecule exhibits massive resistance to 1,2-addition due to the neophyl-like bulk at C6 blocking the Bürgi-Dunitz trajectory[2]. Consequently, the basic Grignard reagent acts primarily as a base rather than a nucleophile, abstracting an α -proton to form an enolate[7]. Upon aqueous workup, the enolate is re-protonated, resulting in an 88% recovery of unreacted starting material.

LogicTree Start Assess Enone Substrate BetaSub β-Carbon Substitution? Start->BetaSub Unhindered Monosubstituted (e.g., Chalcone) BetaSub->Unhindered Low Sterics Hindered Disubstituted / Bulky (e.g., Target Enone) BetaSub->Hindered High Sterics Fast14 Fast 1,4-Addition (Standard Kinetics) Unhindered->Fast14 Slow14 Severely Retarded 1,4-Addition (High Pauli Repulsion) Hindered->Slow14 Shift12 Shift to 1,2-Addition or Enolization Slow14->Shift12

Logic tree determining the kinetic fate of enones based on steric hindrance.

Conclusion & Application in Drug Design

Understanding the absolute limits of nucleophilic addition is highly relevant for modern drug development, particularly in the design of Targeted Covalent Inhibitors (TCIs) . Michael acceptors (enones) are frequently utilized to covalently bind to nucleophilic cysteine residues within target proteins. However, indiscriminate reactivity leads to off-target toxicity.

By strategically incorporating extreme steric bulk—akin to the β , β -disubstitution and α '-shielding observed in 6-Methyl-2,6-diphenyl-2-hepten-4-one—medicinal chemists can drastically depress the baseline reaction rate of the enone. This ensures that the warhead remains inert in systemic circulation and only undergoes nucleophilic addition when perfectly oriented and desolvated within the highly specific microenvironment of the target enzyme's active site.

References

  • [1] Title: Conjugate addition: how to tell which atom gets attacked | Source: blogspot.com | URL: 1

  • [7] Title: Chemical Reactivity - MSU chemistry | Source: msu.edu | URL: 7

  • [4] Title: Organocuprate Conjugate Addition: Structural Features of Diastereomeric and Supramolecular π-Intermediates | Source: acs.org | URL: 4

  • [2] Title: Nucleophilic addition | Source: grokipedia.com | URL: 2

  • [5] Title: Organocuprate Aggregation and Reactivity: Decoding the 'Black Box' | Source: uni-muenchen.de | URL: 5

  • [6] Title: Gilman Reagents (Organocuprates): What They're Used For | Source: masterorganicchemistry.com | URL: 6

  • [3] Title: Nucleophilic Addition To Carbonyls | Source: masterorganicchemistry.com | URL: 3

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Safety & Regulatory Compliance

Safety

6-Methyl-2,6-diphenyl-2-hepten-4-one proper disposal procedures

As a Senior Application Scientist, I understand that handling complex, high-molecular-weight organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex, high-molecular-weight organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and analytical chemists, 6-Methyl-2,6-diphenyl-2-hepten-4-one presents specific logistical and safety challenges due to its structural bulk and lipophilicity.

To build a self-validating safety culture in your laboratory, you must understand the causality behind standard operating procedures. This guide provides the definitive operational and disposal protocols for this compound, ensuring compliance with EPA and OSHA mandates while protecting your personnel and the environment.

Chemical Profiling & Hazard Causality

6-Methyl-2,6-diphenyl-2-hepten-4-one is a bulky, non-halogenated α,β -unsaturated ketone. Because of its specific molecular architecture, it behaves differently than common low-molecular-weight lab solvents. Understanding these properties is the first step in determining the correct personal protective equipment (PPE) and disposal routing.

PropertyCharacteristicOperational & Disposal Implication
Chemical Class Non-halogenated organic ketoneCompatible with standard non-halogenated solvent waste streams; eligible for EPA fuel blending[1][2].
Water Solubility < 0.1% (Highly lipophilic)Fails the EPA 3% solubility threshold; sink/sewer disposal is strictly prohibited[3].
Volatility Low (High molecular weight)Minimal ambient inhalation hazard; however, aerosolization during vigorous stirring requires fume hood use.
Reactivity Stable under standard conditionsMust be segregated from strong oxidizers and inorganic acids to prevent exothermic reactions[1].

The Causality of PPE Selection: Because this compound is highly lipophilic, it can easily partition into the lipid bilayers of human skin, acting as an irritant. Standard latex gloves offer poor resistance to non-polar organic ketones. Therefore, laboratory personnel must use nitrile or butyl rubber gloves to ensure an effective chemical barrier[4][5].

Waste Segregation & Disposal Protocol

Improper disposal of organic waste is a leading cause of laboratory fines and environmental contamination. 6-Methyl-2,6-diphenyl-2-hepten-4-one must be managed strictly as Hazardous Non-Halogenated Organic Waste .

The Causality of Segregation: Why is separating this compound from halogenated waste critical? Non-halogenated waste is highly valued for fuel blending—it is frequently used as an alternative energy source in cement kilns because it burns cleanly[2]. Halogenated waste, however, cannot be used for fuel. It requires specialized, high-temperature incineration (1,200 °C) equipped with scrubbers to capture toxic hydrohalic acids (like HCl)[2]. If you inadvertently mix this ketone with a halogenated solvent (like dichloromethane), the entire container is reclassified, doubling the disposal cost and significantly increasing the environmental burden[6].

Step-by-Step Disposal Methodology
  • Primary Segregation: Ensure the waste carboy is explicitly designated for Non-Halogenated Organic Solvents. Verify that no halogenated solvents have been introduced into this container[1][7].

  • Compatibility Verification: Confirm that the waste stream does not contain incompatible inorganic acids (e.g., nitric acid, perchloric acid) or heavy metal solutions, which can trigger catastrophic container failure[1][6].

  • Transfer and Containment: Transfer the waste into the container using a dedicated funnel. The container must remain tightly sealed at all times unless actively adding waste, to comply with EPA emission standards[3][8]. Never dispose of this chemical by allowing it to evaporate in a fume hood[3][8].

  • Labeling: Affix a standardized "Hazardous Waste" tag. Legibly write the full chemical name (do not use abbreviations) and mark the accumulation start date[8].

  • EHS Handoff: Once the container is full, or within the regulatory time limit (typically 3 days from the fill date), submit a waste pickup request to your Environmental Health and Safety (EHS) department[8].

Emergency Spill Response Methodology

Because 6-Methyl-2,6-diphenyl-2-hepten-4-one is hydrophobic, using aqueous mops or standard wet paper towels will merely spread the contaminant across the benchtop or floor. Instead, inert, high-capacity absorbents must be utilized to sequester the molecules through capillary action[9].

Step-by-Step Spill Cleanup
  • Assess and Isolate: Evaluate the spill volume. If the spill exceeds 1 liter or occurs outside a ventilated area, evacuate immediately, secure the doors, and contact EHS[9]. For incidental spills, proceed to step 2.

  • Don PPE: Ensure compliance with your laboratory's OSHA-mandated Chemical Hygiene Plan by wearing verified PPE: nitrile gloves, chemical splash goggles, and a protective lab coat[4][5].

  • Source Containment: Dam the perimeter of the spill using an inert absorbent such as vermiculite or bentonite clay to prevent it from reaching drains or equipment[9].

  • Absorption and Collection: Work the clay into the center of the spill. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated matrix into a heavy-duty plastic pail lined with a compatible bag[9].

  • Surface Decontamination: Wash the affected surface with a minimal amount of a compatible solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a standard detergent wash to ensure complete decontamination[9].

  • Waste Finalization: Seal the bag, label it as "Hazardous Waste - Spill Cleanup Materials," and request an EHS pickup. Never discard contaminated cleanup materials in the municipal trash[3].

Operational Workflow Diagram

SpillWorkflow Start Spill Detected: 6-Methyl-2,6-diphenyl-2-hepten-4-one Assess Assess Volume (>1L or Highly Toxic?) Start->Assess Major Major Spill: Evacuate & Call EHS Assess->Major Yes Minor Minor Spill: Proceed with Cleanup Assess->Minor No PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Minor->PPE Contain Contain Spill (Apply Vermiculite/Clay) PPE->Contain Collect Collect Waste (Non-Halogenated Bin) Contain->Collect Dispose Final Disposal (EPA Fuel Blending) Collect->Dispose

Figure 1: Decision matrix and operational workflow for 6-Methyl-2,6-diphenyl-2-hepten-4-one spill response.

References

  • Occupational Safety and Health Administration (OSHA). Guide for Chemical Spill Response. American Chemical Society (ACS). URL: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. OSHA.gov. URL: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.org. URL: [Link]

  • University of North Carolina. Laboratory Safety Data Sheet: Response Steps for Chemical Spills. UNC.edu. URL: [Link]

  • Kansas State University. Chemical Waste Management. K-State.edu. URL: [Link]

  • University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. Louisville.edu. URL: [Link]

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. UWosh.edu. URL: [Link]

  • American Chemical Society (ACS). Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise. URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-Methyl-2,6-diphenyl-2-hepten-4-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. When handling specialized, highly reactive compounds like 6-Methyl-2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. When handling specialized, highly reactive compounds like 6-Methyl-2,6-diphenyl-2-hepten-4-one , standard universal precautions are insufficient. You must understand the molecular behavior of the chemical to design a self-validating safety protocol.

This guide provides a comprehensive, field-proven operational framework for researchers and drug development professionals handling this specific compound, ensuring both scientific integrity and absolute personnel safety.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To safely handle 6-Methyl-2,6-diphenyl-2-hepten-4-one, we must first analyze its structure. The compound features a heptane backbone with a ketone at the C4 position and a double bond between C2 and C3. This specific arrangement creates an α,β -unsaturated ketone , a classic and highly reactive [1].

The Dual Threat of Michael Acceptors:

  • Protein Haptenation (Skin Sensitization): The electrophilic nature of the α,β -unsaturated system drives rapid nucleophilic addition (Michael addition) with the sulfhydryl (-SH) groups of cysteine and primary amines (-NH2) of lysine residues in epidermal proteins. This covalent binding creates a hapten-protein complex, which is the molecular initiating event for severe Allergic Contact Dermatitis (ACD)[2].

  • Cellular Toxicity: Upon systemic or deep dermal absorption, these electrophiles rapidly conjugate with and deplete intracellular glutathione (GSH), triggering severe oxidative stress and activating the Keap1-Nrf2 cellular defense pathway[3].

Understanding this mechanism dictates our zero-tolerance approach to dermal exposure and aerosol inhalation.

G cluster_0 Dermal Exposure Pathway cluster_1 Cellular Toxicity Pathway Enone 6-Methyl-2,6-diphenyl-2-hepten-4-one (Electrophilic Michael Acceptor) Skin Epidermal Proteins (Nucleophilic -SH / -NH2) Enone->Skin Dermal Contact GSH Intracellular Glutathione (GSH) Enone->GSH Cellular Entry Hapten Protein Haptenation (Covalent Adduct) Skin->Hapten Michael Addition ACD Allergic Contact Dermatitis (Immune Sensitization) Hapten->ACD T-Cell Activation Depletion GSH Depletion (Oxidative Stress) GSH->Depletion Conjugation Keap1 Keap1-Nrf2 Pathway Activation Depletion->Keap1 Cellular Defense

Figure 1: Dual toxicity pathways of Michael acceptors via protein haptenation and GSH depletion.

Quantitative Safety Metrics & PPE Matrix

Standard nitrile gloves are highly susceptible to degradation by ketones. While the bulky phenyl groups of 6-Methyl-2,6-diphenyl-2-hepten-4-one slow its permeation rate compared to simple solvents like acetone, the severe sensitization risk necessitates a dual-layer, chemically resistant barrier system. All operations must comply with the[4].

Physicochemical & Safety Metrics Table

ParameterValue / MetricOperational Implication
Molecular Weight 278.39 g/mol High MW reduces vapor pressure, but aerosolized dust remains a severe inhalation hazard.
Functional Group α,β -unsaturated ketoneHighly reactive Michael acceptor; severe risk of covalent protein haptenation.
Fume Hood Face Velocity 80 - 120 fpmMandatory airflow required to prevent inhalation of particulates during transfer.
Neutralization Agent 10% w/v Sodium BisulfiteSoft nucleophile used to safely quench the enone reactive center during spills.
Glove Permeation (Nitrile) < 10 minutes (Ketone avg.)Insufficient for primary defense; acts only as a secondary dexterity layer.
Glove Permeation (Butyl) > 240 minutes (Ketone avg.)Mandatory outer layer providing essential chemical resistance against ketones.

Mandatory Personal Protective Equipment (PPE)

  • Hands: Double-gloving is strictly required. Inner Layer: 4-6 mil Nitrile (for dexterity and baseline protection during doffing). Outer Layer: 14-30 mil Butyl Rubber (for primary ketone resistance).

  • Eyes/Face: Indirect-vented chemical splash goggles paired with a full polycarbonate face shield.

  • Body: Flame-resistant (FR) Nomex lab coat fully buttoned. If handling >50 grams or working with concentrated solutions, a Tychem® chemical-resistant apron must be worn over the lab coat.

  • Respiratory: No benchtop handling is permitted. All open-container work must be executed within a certified Class II Type B2 Biological Safety Cabinet or a standard chemical fume hood.

Operational Workflows: Step-by-Step Methodologies

To prevent aerosolization and dermal exposure, utilize the following self-validating closed-system transfer protocol.

Protocol A: Closed-System Weighing and Transfer

Objective: Transfer the compound without exposing the operator to dermal contact or aerosolized particulates.

  • Environmental Preparation:

    • Verify the fume hood monitor displays a face velocity between 80-120 fpm.

    • Clear the hood of all incompatible materials (specifically strong oxidizers, primary amines, and strong bases).

    • Place an anti-static weighing boat on the analytical balance inside the hood.

  • PPE Donning Sequence:

    • Don inner Nitrile gloves, followed by the FR lab coat.

    • Don outer Butyl rubber gloves, ensuring the cuffs completely overlap the lab coat sleeves. Don goggles and face shield.

  • Chemical Handling:

    • Open the primary container only within the active ventilation zone (minimum 6 inches behind the sash).

    • Using a static-dissipative PTFE spatula , carefully transfer the required mass. (Causality Note: PTFE prevents static build-up that could aerosolize the fine powders of bulky organic compounds).

    • Immediately seal the primary container.

  • In-Hood Dissolution:

    • Dissolve the compound in your chosen reaction solvent (e.g., dichloromethane, anhydrous ethanol) directly within the weighing boat or a secondary transfer vial before moving it out of the hood. (Causality Note: Transferring the compound in solution eliminates the risk of airborne particulate exposure during transit to the reaction vessel).

  • Doffing and Decontamination:

    • Wipe down the exterior of the sealed primary container with a disposable wipe lightly dampened with a 10% sodium bisulfite solution, followed by a DI water wipe.

    • Remove outer Butyl gloves and inspect inner Nitrile gloves for any signs of contamination before touching clean lab equipment.

Spill Response & Disposal Plan

Because this compound is a potent dermal sensitizer, spills cannot be treated with standard absorbents alone. The reactive α,β -unsaturated center must be chemically quenched.

Protocol B: The 4-Step Quench & Clean Spill Response
  • Isolate: Immediately evacuate the immediate area. If the spill is inside the fume hood, lower the sash completely and ensure the exhaust is running.

  • Quench (Neutralize): Do not use water alone. Liberally apply a 10% w/v Sodium Bisulfite ( NaHSO3​ ) solution directly to the spill. (Causality Note: Sodium bisulfite acts as a soft nucleophile, undergoing a rapid, preferential Michael addition with the α,β -unsaturated ketone, effectively neutralizing its haptenation potential and rendering it vastly less hazardous[3]).

  • Absorb: Allow 5 minutes for the quenching reaction to complete. Cover the neutralized liquid with a universal chemical absorbent pad or diatomaceous earth.

  • Collect: Sweep up the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

Waste Segregation & Disposal
  • Liquid Waste: Segregate into "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent utilized. Never mix with aqueous acidic waste , as this can cause adverse reactions with residual quenching agents.

  • Solid Waste: All contaminated PPE, wipes, and empty primary containers must be disposed of as solid hazardous waste.

  • Labeling: Waste containers must be explicitly labeled: "Contains Reactive α,β -Unsaturated Ketones - Severe Skin Sensitizer."

References

  • Aleksic, M., et al. (2019). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology, 32(10), 2095–2106. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (29 CFR 1910.1450). U.S. Department of Labor. URL:[Link]

  • Roberts, D. W., & Natsch, A. (2009). High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles. Chemical Research in Toxicology, 22(3), 592-603. URL:[Link]

  • World Health Organization / JECFA. (2004). Alicyclic Ketones, Secondary Alcohols and Related Esters (JECFA Food Additives Series 50). INCHEM. URL:[Link]

Sources

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